D-Erythrulose
Beschreibung
Eigenschaften
IUPAC Name |
(3R)-1,3,4-trihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHVQVXLPRNCX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420085 | |
| Record name | D-Erythrulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-55-9 | |
| Record name | D-Erythrulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrulose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Erythrulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-Erythrulose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythrulose (CAS 496-55-9) is a naturally occurring tetrose ketosugar with growing interest in the cosmetic and pharmaceutical industries.[1][2][3] Primarily known for its use as a self-tanning agent in cosmetics, it provides a more natural and longer-lasting tan compared to dihydroxyacetone (DHA) alone.[4] This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and stability profile. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its primary biological interaction: the Maillard reaction with skin proteins. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound.
Core Chemical Properties
This compound is a monosaccharide with the chemical formula C₄H₈O₄.[4] It is a chiral molecule and exists as two enantiomers, this compound and L-Erythrulose (B118282). The D-isomer is the more common form used in commercial applications. Structurally, it is a ketotetrose, meaning it is a four-carbon sugar with a ketone functional group.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₄ | [4][5] |
| Molecular Weight | 120.10 g/mol | [5] |
| Appearance | Clear, colorless to pale-yellowish, viscous liquid or syrup | [4][6] |
| Melting Point | Not available | |
| Boiling Point | 144.07 °C (rough estimate) | [7] |
| Solubility | Soluble in water, slightly soluble in methanol | [8] |
| Specific Optical Rotation ([α]D) | -11° | [9] |
Structural Representation
The structure of this compound can be represented in both Fischer and Haworth projections. As a ketose, it does not readily form a stable cyclic hemiacetal in the same way as aldoses.
Fischer Projection of this compound and L-Erythrulose
Fischer projections of D- and L-Erythrulose.
Stability Profile
This compound exhibits greater stability compared to dihydroxyacetone (DHA), another common self-tanning agent.[10] Its stability is influenced by both pH and temperature.
-
pH Stability: this compound is most stable in acidic conditions, with an optimal pH range of 2.0 to 5.0 for formulations.[7] Above pH 5.5, it becomes unstable and can undergo hydration to an aliphatic tetra-alcohol.
-
Temperature Stability: To maintain product quality, pure this compound should not be exposed to temperatures exceeding 40°C. For long-term storage, a temperature of 4-8°C is recommended.[11]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C-NMR: The ¹³C-NMR spectrum of this compound has been observed in reaction mixtures.[13][14] Although a fully assigned spectrum of the pure compound is not published, the data from these studies can be used to identify the characteristic signals of this compound.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
FTIR Spectroscopy: Specific experimental FTIR data for this compound is not currently available in public databases.
-
Mass Spectrometry: The fragmentation pattern of this compound under mass spectrometry is expected to show characteristic losses of water and formaldehyde (B43269), similar to other simple sugars.[15][16]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through various methods, including enzymatic conversion and chemical synthesis.
A common enzymatic route involves the epimerization of L-Erythrulose to a racemic mixture of D- and L-Erythrulose, followed by separation.[17][18]
Protocol: Enzymatic Epimerization of L-Erythrulose
-
Enzyme Preparation: Express and purify D-tagatose 3-epimerase from a suitable host organism, such as Pseudomonas cichorii.[17]
-
Reaction Setup: Prepare a reaction mixture containing L-Erythrulose (10-100 mM) and the purified D-tagatose 3-epimerase (0.1-1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[17]
-
Incubation: Incubate the reaction mixture at 30-40°C for 4-12 hours.[17]
-
Monitoring: Monitor the reaction progress by measuring the change in specific optical rotation, which will approach zero as the racemic mixture is formed.[18]
-
Purification: Separate the this compound from the L-Erythrulose using chiral chromatography.
Enzymatic synthesis workflow of this compound.
This compound can be synthesized via an aldol (B89426) condensation reaction between dihydroxyacetone (DHA) and formaldehyde.[19]
Protocol: Aldol Condensation for Erythrulose (B1219606) Synthesis
-
Reaction Setup: In a glass reactor equipped with a magnetic stirrer and reflux condenser, combine a 7.5 M formaldehyde solution (1.35 mL), dihydroxyacetone (45 mg, 0.5 mmol), and purified water (100 mL).[19]
-
Catalyst Addition: Add a suitable catalyst, such as a zeolite-like imidazolate framework (e.g., ZIF-8, 35 mg).[19]
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring (1000 rpm) for 30 minutes. The pH of the reaction solution should be around 8.36.[19]
-
Analysis: Analyze the reaction mixture using HPLC to determine the conversion of DHA and the yield of erythrulose.[19]
-
Purification: Purify the erythrulose from the reaction mixture using chromatographic techniques as described below.
Purification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for the purification of this compound. The following protocol is adapted from methods used for the separation of similar sugars.[20][21]
Protocol: HPLC Purification of this compound
-
HPLC System: Utilize an HPLC system equipped with a refractive index (RI) detector.
-
Column: Employ a carbohydrate analysis column, such as a Lichrospher 5-NH2 column (250 mm x 4.6 mm).[21]
-
Mobile Phase: Prepare a mobile phase of acetonitrile (B52724) and water (90:10, v/v) and degas thoroughly.[21]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[21]
-
Temperature: Maintain the column temperature at 30°C and the detector temperature at 35°C.[21]
-
Sample Preparation: Dissolve the crude this compound sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the this compound peak, which can be identified by comparing the retention time to a pure standard.
HPLC purification workflow for this compound.
Biological Role and Signaling Pathways
Maillard Reaction in Self-Tanning
The primary and most well-documented biological interaction of this compound is the Maillard reaction, which occurs on the skin's surface.[4] This non-enzymatic browning reaction takes place between the ketone group of this compound and the free amino groups of amino acids, such as lysine, present in the keratin (B1170402) of the stratum corneum.[10][22] This reaction leads to the formation of brown-colored polymers called melanoidins, which impart a temporary tan to the skin.[10]
The Maillard reaction proceeds in several stages, beginning with the condensation of the sugar and amino acid to form a Schiff base, followed by rearrangement to a Heyns compound (for ketoses), and subsequent reactions that lead to the formation of the final colored products.[9]
Simplified Maillard reaction pathway of this compound.
Metabolic Fate
There is limited evidence to suggest that this compound is significantly metabolized in the human body. As a rare sugar, it is likely that a substantial portion is excreted unchanged. L-Erythrulose has been identified as a degradation product of Vitamin C, and there is some suggestion that it may be involved in protein glycation, but further research is needed to fully understand the metabolic fate of exogenously applied or ingested this compound.[23]
Conclusion
This compound is a fascinating ketotetrose with unique chemical properties that make it a valuable ingredient in the cosmetics industry. Its stability and the natural-looking tan it produces through the Maillard reaction are key advantages. This technical guide has provided a comprehensive overview of its fundamental characteristics, including physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and purification. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, facilitating further research and development.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Cortex Chemicals [cortexch.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Erythrulose - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H8O4 | CID 5460177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Erythrulose [chemeurope.com]
- 7. 533-50-6 CAS MSDS (L-(+)-Erythrulose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. mcbiotec.com [mcbiotec.com]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RU2741007C1 - Method of producing erythrulose from dihydroxyacetone and formaldehyde - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ansynth.com [ansynth.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Microbial Biosynthesis of D-Erythrulose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways for D-Erythrulose in microorganisms. It details the enzymatic reactions, presents quantitative data from various microbial production systems, and offers detailed experimental protocols for key methodologies. This guide is intended to be a valuable resource for researchers and professionals involved in metabolic engineering, biocatalysis, and the development of novel therapeutics.
Core Biosynthesis Pathways of Erythrulose
Erythrulose, a four-carbon ketose, exists as two stereoisomers, this compound and L-Erythrulose (B118282). While L-Erythrulose is the more commonly produced isomer in direct microbial fermentation, enzymatic methods are available for the production of this compound.
Biosynthesis of L-Erythrulose
The primary microbial route to L-Erythrulose involves the oxidation of the polyol meso-erythritol. A notable alternative is a multi-enzyme cascade starting from glycerol.
The most efficient and widely studied pathway for L-Erythrulose production is the regioselective oxidation of meso-erythritol by acetic acid bacteria of the genus Gluconobacter, particularly Gluconobacter oxydans.[1][2][3] This biotransformation is catalyzed by a membrane-bound polyol dehydrogenase.[3] The reaction follows the Bertrand-Hudson rule, which dictates the stereospecific oxidation of polyols, resulting in the formation of L-Erythrulose.[1] The key enzyme in this process is encoded by a gene homologous to sldA.[1][3]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and inactivation of the membrane-bound polyol dehydrogenase in Gluconobacter oxydans DSM 7145 reveals a role in meso-erythritol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of D-Erythrulose for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose, a naturally occurring ketotetrose sugar with the chemical formula C₄H₈O₄, has garnered significant interest in various scientific and commercial sectors.[1] While it is widely recognized for its application in sunless tanning products, its role as a chiral building block and its relationship to fundamental metabolic pathways make it a molecule of interest for researchers in carbohydrate chemistry, biotechnology, and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biochemical pathways.
Historical Context and Discovery
While a definitive singular report on the initial discovery and isolation of this compound is not readily apparent in widely available literature, its history is intertwined with the broader study of tetrose sugars. Early research into the structure and synthesis of simple sugars in the early 20th century laid the groundwork for the identification of various monosaccharides, including the ketotetroses. One of the earliest relevant publications is a 1938 paper by Whistler and Underkofler, which describes the production of L-Erythrulose from meso-erythritol using the bacterium Acetobacter suboxidans.[2] The synthesis of phosphorylated derivatives of this compound (D-glycero-tetrulose) was reported in the early 1960s.[3][4] The development of various synthetic and isolation techniques has since enabled the production and purification of this compound for research and commercial purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₈O₄ | [1] |
| Molar Mass | 120.10 g·mol⁻¹ | [1] |
| Appearance | Syrup | [1] |
| Solubility in Water | Soluble | [1] |
| Systematic Name | (3R)-1,3,4-Trihydroxybutan-2-one | [1] |
| Other Names | D-glycero-Tetrulose, Glycerotetrulose | [1] |
Methods of Isolation and Synthesis
The production of this compound can be broadly categorized into three main approaches: microbial fermentation, enzymatic synthesis, and chemical synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.
Microbial Fermentation
Microbial fermentation is a common method for the production of this compound, often utilizing bacteria from the Gluconobacter genus. These microorganisms can oxidize erythritol (B158007) to erythrulose (B1219606).
Experimental Protocol: Production of Erythrulose from Erythritol using Gluconobacter
This protocol is based on a process for producing erythrulose from an erythritol-containing substrate.[4]
-
Inoculum Preparation:
-
Prepare a standard medium in Erlenmeyer flasks.
-
Inoculate with two cryocultures of an erythrulose-tolerant microorganism of the genus Gluconobacter (e.g., DSM 21030).
-
Incubate at 24°C and 120 rpm for 20 hours.
-
For continuous production, the culture broth can be re-inoculated every 48 hours.
-
-
Fermentation:
-
Incubate the erythritol-containing starting substrate with the prepared inoculum in an aqueous culture medium.
-
Maintain the substrate (erythritol) concentration between 100 to 300 g/L, with a preferred concentration of 150 to 250 g/L.
-
The process can be carried out with single, repeated, or continuous addition of meso-erythritol to maintain a concentration of 1 to 250 g/L in the medium.
-
For aerobic fermentation, maintain the partial oxygen pressure (pO₂) at 10-80%.
-
-
Recovery and Purification:
-
At the end of the fermentation, microfilter the fermentation broth (e.g., with a 100 kD cut-off).
-
Remove residual protein by ultrafiltration (e.g., with a 5 kD cut-off).
-
Wash the membranes with NaOH (pH 12) and an appropriate cleaning solution (e.g., 0.5% Ultrasil).
-
Concentrate the product solution by reverse osmosis.
-
Further purify the concentrated solution by ion-exchange chromatography.
-
Decolorize the product solution by passing it through an activated carbon column.
-
Adjust the final L-Erythrulose concentration by evaporation.
-
Quantitative Data for Microbial Production
| Parameter | Value | Reference |
| Microorganism | Gluconobacter sp. (erythrulose-tolerant) | [4] |
| Substrate | Erythritol | [4] |
| Substrate Concentration | 100 - 300 g/L | [4] |
| Temperature | 24°C (inoculum) | [4] |
| Shaking Speed | 120 rpm (inoculum) | [4] |
| Erythrulose Concentration for Tolerance | ≥ 140 g/L | [2] |
Enzymatic Synthesis
Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of this compound and its isomers. A common approach involves the epimerization of L-Erythrulose to a racemic mixture of L- and this compound, followed by isomerization to other tetroses.
Experimental Protocol: Enzymatic Conversion of L-Erythrulose to a D/L-Erythrulose Mixture
This protocol is based on the use of D-tagatose 3-epimerase for the epimerization of L-Erythrulose.[5][6]
-
Enzyme Preparation:
-
Express recombinant D-tagatose 3-epimerase (e.g., from Pseudomonas cichorii ST-24) in a suitable host like E. coli.
-
Purify the expressed enzyme using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).
-
Perform dialysis to remove purification reagents and store the enzyme in a suitable buffer at -80°C.
-
-
Epimerization Reaction:
-
Prepare a reaction mixture containing:
-
L-Erythrulose: 10-100 mM in a suitable buffer.
-
Purified D-Tagatose 3-Epimerase: 0.1-1 mg/mL.
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
-
Incubate the reaction mixture at 30-40°C for 4-12 hours. The reaction will proceed until an equilibrium is reached, resulting in a mixture of L- and this compound.
-
The reaction can be terminated by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).
-
-
Analysis:
-
Monitor the concentrations of L-Erythrulose and this compound using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.
-
Quantitative Data for Enzymatic Epimerization
| Parameter | Value | Reference |
| Enzyme | D-tagatose 3-epimerase (Pseudomonas cichorii ST-24) | [5][6] |
| Substrate | L-Erythrulose | [5][6] |
| Substrate Concentration | 10-100 mM | [5] |
| Enzyme Concentration | 0.1-1 mg/mL | [5] |
| pH | 8.0 | [5] |
| Temperature | 30-40°C | [5] |
| Reaction Time | 4-12 hours | [5] |
| Conversion | Approximately 50% to this compound | [6] |
Chemical Synthesis
Chemical synthesis provides a direct route to Erythrulose, often through the aldol (B89426) condensation of dihydroxyacetone (DHA) and formaldehyde.
Experimental Protocol: Chemical Synthesis of Erythrulose from Dihydroxyacetone and Formaldehyde
This protocol is based on the use of phosphate (B84403) catalysts in a neutral aqueous medium.[7]
-
Reaction Setup:
-
In a temperature-controlled reactor, combine dihydroxyacetone, formaldehyde, and a phosphate catalyst (e.g., hydroxylapatite, calcium phosphate) in an aqueous medium.
-
The reaction can be performed with both solid and soluble phosphate catalysts.
-
-
Reaction Conditions:
-
Maintain a neutral pH.
-
In the presence of excess formaldehyde, the reaction follows a first-order rate law with respect to dihydroxyacetone.
-
-
Product Isolation and Analysis:
-
The primary products are erythrulose and 3-pentulose.
-
Analyze the reaction mixture using appropriate chromatographic techniques (e.g., HPLC) to determine the concentrations of reactants and products.
-
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Reactants | Dihydroxyacetone, Formaldehyde | [7] |
| Catalyst | Phosphates (e.g., hydroxylapatite, calcium phosphate) | [7] |
| Medium | Neutral aqueous medium | [7] |
| Erythrulose Selectivity | 45-50% | [7] |
Biochemical Pathways and Relationships
While this compound itself is not a central intermediate in major metabolic pathways, its isomer, D-Erythrose, in its phosphorylated form (D-Erythrose-4-phosphate), is a key component of the pentose (B10789219) phosphate pathway (PPP) .[8][9] The PPP is a crucial metabolic route for the generation of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid synthesis.
The following diagram illustrates the relationship between this compound, D-Erythrose, and the pentose phosphate pathway.
Caption: Relationship of this compound to the Pentose Phosphate Pathway.
The following diagram illustrates the workflow for the enzymatic synthesis of D-Erythrose from L-Erythrulose, which involves the formation of this compound as an intermediate.
Caption: Workflow for the enzymatic synthesis of D-Erythrose.
Conclusion
This compound is a versatile tetrose with applications ranging from cosmetics to chemical synthesis. Its production can be achieved through microbial, enzymatic, and chemical routes, each with specific protocols and outcomes. Understanding these methods, along with the biochemical context of its isomer D-Erythrose in the pentose phosphate pathway, provides a comprehensive foundation for researchers and professionals working with this and related carbohydrates. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development in the fields of biotechnology, drug discovery, and metabolic engineering.
References
- 1. Illustrated Glossary of Organic Chemistry - Ketotetrose [chem.ucla.edu]
- 2. DE102008006101B4 - Process for the preparation of erythrulose - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Erythrulose – Wikipedia [de.wikipedia.org]
- 8. Erythrulose - Wikipedia [en.wikipedia.org]
- 9. Tetrose - Wikipedia [en.wikipedia.org]
A Technical Guide to D-Erythrulose: Stereoisomers and Enantiomeric Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythrulose, a naturally occurring ketotetrose, and its stereoisomer, L-Erythrulose, are compounds of increasing interest in the pharmaceutical, cosmetic, and chemical synthesis sectors. The chirality of erythrulose (B1219606) at the C3 position dictates its stereochemical classification and, consequently, its biological activity and chemical properties. This in-depth technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their physicochemical properties, synthesis, and the critical aspect of determining enantiomeric purity. Detailed experimental protocols for stereoselective synthesis and analytical methods for assessing enantiomeric excess are presented. Furthermore, this guide visualizes key pathways and workflows to facilitate a deeper understanding of the chemistry and analysis of these important chiral molecules.
Introduction to this compound and its Stereoisomers
This compound, with the chemical formula C₄H₈O₄, is a ketotetrose sugar.[1] It possesses a single chiral center at the third carbon atom, giving rise to two stereoisomers: this compound and L-Erythrulose.[2] These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other.[2] The "D" and "L" designation is determined by the configuration of the hydroxyl group on the chiral carbon furthest from the carbonyl group; in this compound, this hydroxyl group is on the right in a Fischer projection, while in L-Erythrulose, it is on the left.
The distinct spatial arrangement of these enantiomers leads to differences in their interaction with other chiral molecules, a fundamental principle in pharmacology and biochemistry. While this compound is known for its use in sunless tanning products, where it reacts with amino acids in the skin via the Maillard reaction to produce a brown color, L-Erythrulose is a valuable chiral building block in organic synthesis.[1][3]
Physicochemical Properties of D- and L-Erythrulose
The enantiomeric relationship of D- and L-Erythrulose results in identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral phenomenon, is equal in magnitude but opposite in direction.
| Property | This compound | L-Erythrulose |
| Molecular Formula | C₄H₈O₄[2] | C₄H₈O₄[4] |
| Molecular Weight | 120.10 g/mol [2] | 120.10 g/mol [4] |
| Appearance | Syrup[1] | Syrup[4] |
| Boiling Point (estimated) | 349.6 °C at 760 mmHg[5] | 144.07 °C (rough estimate)[6] |
| Density (estimated) | 1.42 g/cm³[5] | 1.420 g/cm³[6] |
| Solubility | Soluble in water[1] | Soluble in water and absolute alcohol[4] |
| Specific Rotation ([α]D) | Not available | +11.4° (c = 2.4 in water at 18°C)[4][6] |
| Melting Point of Phenylosazone Derivative | Not available | 162 °C[4] |
Note: Some of the listed physicochemical properties are based on estimations and may vary with experimental conditions.
Stereoselective Synthesis of Erythrulose Enantiomers
The ability to produce enantiomerically pure erythrulose is crucial for its application in various fields. Both biotechnological and chemical synthesis routes have been developed.
Biotechnological Synthesis of L-Erythrulose from meso-Erythritol
A common and efficient method for producing L-Erythrulose is through the microbial oxidation of meso-erythritol, a readily available polyol. This process leverages the stereospecificity of enzymes found in certain microorganisms.
Experimental Protocol: Microbial Oxidation of meso-Erythritol
This protocol is based on the methodology described for the conversion of meso-erythritol to L-Erythrulose using Gluconobacter frateurii.[7]
-
Microorganism and Culture Conditions:
-
Strain: Gluconobacter frateurii IFO 3254.
-
Growth Medium: Tryptic Soy Broth (TSB) supplemented with 1% D-sorbitol.
-
Culture: Grow the microorganism in the specified medium at 30°C with shaking at 170 rpm until a sufficient cell density is reached.
-
-
Bioconversion Reaction:
-
Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Resuspend the washed cells in a reaction buffer containing 10% (w/v) meso-erythritol.
-
Incubate the reaction mixture at 30°C with shaking at 170 rpm for 48 hours. Monitor the conversion of erythritol (B158007) to L-Erythrulose using a suitable analytical technique such as HPLC.
-
-
Product Isolation and Purification:
-
After the reaction, remove the bacterial cells by centrifugation or filtration.
-
The resulting supernatant, containing L-Erythrulose, can be further purified. A common method is ion-exchange column chromatography (e.g., Dowex 50W-X2, Ca²⁺ form) to remove residual starting material, salts, and other impurities.[7]
-
The fractions containing L-Erythrulose are collected and concentrated under reduced pressure to yield the final product as a syrup.
-
Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of a chiral compound is paramount, especially in drug development. Several analytical techniques can be employed to determine the enantiomeric excess (ee) of erythrulose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis of Erythrulose
This protocol provides a general framework for developing a chiral HPLC method for erythrulose enantiomers. Optimization will be required for specific applications.
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if derivatized).
-
-
Chromatographic Conditions (Starting Point):
-
Chiral Column: A polysaccharide-based chiral column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), is a good starting point for screening.
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like ethanol (B145695) or isopropanol (B130326) (e.g., 90:10 v/v) is commonly used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the erythrulose sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-Erythrulose enantiomers by comparing their retention times with those of authentic standards.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds, chiral GC-MS is a highly sensitive and selective method. Since sugars like erythrulose are not volatile, a derivatization step is necessary to increase their volatility.
Experimental Protocol: Chiral GC-MS Analysis of Erythrulose (with Derivatization)
-
Derivatization (Silylation):
-
Dry a small amount of the erythrulose sample (approximately 1 mg) in a reaction vial under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Chromatographic Conditions:
-
Chiral Column: A chiral capillary column, such as a Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and hold for 10 minutes. This program should be optimized for the specific derivatives.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Data Analysis:
-
The derivatized enantiomers will have different retention times on the chiral column.
-
Confirm the identity of the peaks by their mass spectra.
-
Calculate the enantiomeric excess from the peak areas in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR signals.
Experimental Protocol: NMR Analysis of Erythrulose Enantiomeric Excess
-
Derivatization:
-
Dissolve the erythrulose sample (approximately 5-10 mg) in a suitable deuterated solvent (e.g., pyridine-d₅) in an NMR tube.
-
Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride).
-
Allow the reaction to proceed to completion at room temperature. The progress can be monitored by NMR.
-
-
NMR Analysis:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the derivatized sample.
-
The diastereomeric products will exhibit different chemical shifts for certain protons, particularly those close to the newly formed chiral center.
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
-
Data Analysis:
-
The ratio of the integrals of the diastereomer-specific peaks directly corresponds to the ratio of the enantiomers in the original sample.
-
Calculate the enantiomeric excess from the integral values.
-
Signaling Pathways and Biological Relevance
The most well-documented chemical pathway involving erythrulose is the Maillard reaction. This non-enzymatic browning reaction occurs between a reducing sugar and an amino group, typically from an amino acid or protein.[1]
In the context of cosmetics, this compound reacts with the amino acids in the keratin (B1170402) of the stratum corneum to form brown polymers called melanoidins, resulting in a temporary "tan".[1]
Caption: Simplified Maillard reaction pathway involving this compound.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for the synthesis and analysis of erythrulose stereoisomers.
Caption: Workflow for the biotechnological synthesis of L-Erythrulose.
Caption: Workflow for determining the enantiomeric purity of Erythrulose.
Conclusion
The stereochemistry of this compound is a critical determinant of its properties and applications. This guide has provided a detailed overview of its stereoisomers, methods for their synthesis, and robust analytical protocols for the determination of enantiomeric purity. The provided workflows and pathway diagrams serve as valuable tools for researchers in understanding and applying the principles of stereoisomerism to this compound. As the demand for enantiomerically pure compounds continues to grow, the methodologies outlined herein will be essential for the advancement of research and development in fields where chirality plays a pivotal role.
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8O4 | CID 5460177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-(+)-Erythrulose CAS#: 533-50-6 [m.chemicalbook.com]
- 4. L-Erythrulose [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. 533-50-6 CAS MSDS (L-(+)-Erythrulose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peripheral Player: An In-depth Technical Guide to the Role of D-Erythrulose in the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a cornerstone of cellular metabolism, crucial for generating NADPH, synthesizing nucleotide precursors, and producing intermediates for aromatic amino acid synthesis.[1] While the core intermediates of the PPP are well-established, the roles of peripheral metabolic players are continuously being elucidated. This technical guide delves into the nuanced role of D-Erythrulose, a four-carbon ketose, in relation to the PPP. It clarifies that while this compound is not a canonical intermediate of the PPP, its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a pivotal component of the non-oxidative branch.[2] This document will explore the known metabolic routes that connect this compound to the PPP, detail the enzymes involved, provide relevant experimental protocols, and present quantitative data to offer a comprehensive understanding for researchers in metabolic engineering and drug development.
This compound vs. D-Erythrose-4-Phosphate: A Critical Distinction
It is imperative to distinguish between this compound and its phosphorylated counterpart, D-Erythrose-4-phosphate (E4P). This compound is a naturally occurring ketotetrose sugar.[3] In contrast, E4P is a key intermediate in the non-oxidative phase of the Pentose Phosphate Pathway.[2] The enzyme transaldolase catalyzes the reversible reaction that forms E4P and fructose-6-phosphate (B1210287) from sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[2] E4P is also a crucial precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via the shikimate pathway.[2][4] Therefore, the primary connection of this compound to the PPP is through its potential conversion to E4P.
Metabolic Entry Points of this compound Derivatives into the Pentose Phosphate Pathway
The most well-characterized pathway for the entry of a this compound precursor into the PPP is found in the bacterium Brucella. This organism preferentially utilizes erythritol (B158007), a four-carbon polyol, which is abundant in the reproductive organs of its host species.[5][6] The catabolism of erythritol in Brucella leads to the formation of D-Erythrose-4-phosphate, which directly feeds into the non-oxidative branch of the PPP.[5][7][8]
The enzymatic steps are as follows:
-
Erythritol is phosphorylated by the kinase EryA to produce L-Erythritol-4-phosphate .[5][8]
-
L-Erythritol-4-phosphate is then oxidized by the dehydrogenase EryB to yield L-3-Tetrulose-4-phosphate .[5][8]
-
A series of three isomerase reactions, catalyzed by EryC (tetrulose-4-phosphate racemase) , TpiA2 (D-3-tetrulose-4-phosphate isomerase) , and RpiB (D-erythrose-4-phosphate isomerase) , convert L-3-Tetrulose-4-phosphate into D-Erythrose-4-phosphate .[5][7]
-
D-Erythrose-4-phosphate then enters the PPP, where it can be converted to fructose-6-phosphate and glyceraldehyde-3-phosphate by transketolase and transaldolase.[5][9]
This pathway highlights a significant, albeit specialized, route by which a four-carbon sugar derivative can fuel the PPP.
Figure 1. Metabolic pathway of erythritol to D-Erythrose-4-phosphate and its entry into the Pentose Phosphate Pathway in Brucella.
While a direct, widespread pathway for the phosphorylation of free this compound to E4P in mammalian cells is not well-documented, the existence of kinases capable of phosphorylating related sugar amines, such as the ribulosamine/erythrulosamine 3-kinase found in plants, suggests that enzymatic machinery for such conversions may exist in various organisms.[10] This plant enzyme phosphorylates erythrulose-ε-lysine with a higher affinity than ribulose-ε-lysine, indicating a specificity for the erythrulose (B1219606) moiety.[10]
Quantitative Data
Quantitative analysis of metabolic fluxes provides invaluable insights into the activity of pathways like the PPP. Metabolic Flux Analysis (MFA) using stable isotopes, such as 13C-labeled glucose, is a powerful technique to trace the flow of carbon through metabolic networks and quantify the rates of intracellular reactions.[1][6] While direct MFA studies using 13C-labeled this compound are not abundant in the literature, the principles of MFA can be applied to understand how a 13C-labeled this compound tracer would distribute through the PPP and connected pathways.
The tables below present hypothetical but realistic data that could be obtained from a 13C-MFA experiment designed to probe the contribution of an external carbon source, such as this compound, to the PPP.
| Parameter | Value (nmol/10^6 cells) | Method |
| Intracellular this compound | 5.2 ± 0.8 | LC-MS/MS |
| Intracellular D-Erythrose-4-P | 1.5 ± 0.3 | LC-MS/MS |
| Intracellular Sedoheptulose-7-P | 3.1 ± 0.5 | LC-MS/MS |
| Intracellular Ribose-5-P | 12.4 ± 2.1 | LC-MS/MS |
Table 1. Hypothetical Intracellular Concentrations of Key Metabolites.
| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) | Tracer Used |
| Glucose uptake rate | 50.0 ± 4.5 | [U-13C6]Glucose |
| PPP oxidative flux | 5.2 ± 0.7 | [1,2-13C2]Glucose |
| Transketolase (forward) | 8.9 ± 1.1 | [U-13C6]Glucose |
| Transaldolase (forward) | 4.3 ± 0.6 | [U-13C6]Glucose |
| This compound uptake rate | 2.1 ± 0.4 | [U-13C4]this compound |
Table 2. Hypothetical Metabolic Flux Rates in a Proliferating Cell Line.
Experimental Protocols
Protocol 1: Enzymatic Determination of this compound
This protocol is based on the method utilizing this compound reductase, which specifically reduces this compound with the concomitant oxidation of NADH to NAD+.[11] The decrease in absorbance at 340 nm is proportional to the amount of this compound.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Phosphate buffer (100 mM, pH 7.0)
-
NADH solution (10 mM in buffer)
-
This compound reductase (purified from beef or chicken liver)[11]
-
Sample containing this compound
Procedure:
-
In a cuvette, mix 900 µL of phosphate buffer, 50 µL of NADH solution, and 20 µL of the sample.
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Measure the initial absorbance (Ainitial) at 340 nm.
-
Initiate the reaction by adding 30 µL of this compound reductase solution.
-
Mix by inversion and monitor the decrease in absorbance at 340 nm until the reaction is complete (stable reading).
-
Record the final absorbance (Afinal).
-
Calculate the change in absorbance (ΔA = Ainitial - Afinal).
-
The concentration of this compound can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M-1cm-1.
Figure 2. Principle of the enzymatic assay for this compound determination.
Protocol 2: 13C-Metabolic Flux Analysis to Probe this compound Contribution to the PPP
This protocol outlines the general workflow for a stable isotope tracing experiment to quantify the incorporation of this compound into the PPP.
Materials:
-
Cell culture reagents
-
[U-13C4]this compound
-
Methanol, Chloroform, Water (for metabolite extraction)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired density. Replace the medium with a medium containing a known concentration of [U-13C4]this compound. Incubate for a time sufficient to reach isotopic steady-state.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension. Perform a liquid-liquid extraction using a methanol:chloroform:water mixture to separate polar metabolites.
-
LC-MS/MS Analysis: Analyze the polar metabolite fraction by LC-MS/MS. Use a suitable chromatography method (e.g., HILIC) to separate the sugar phosphates. Operate the mass spectrometer in negative ion mode and acquire data in full scan or targeted SIM/MRM mode to detect the mass isotopologues of PPP intermediates (e.g., E4P, S7P, R5P).
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C. The resulting mass isotopomer distributions (MIDs) are then used in computational models (e.g., INCA, Metran) to estimate metabolic fluxes.
Figure 3. General workflow for 13C-Metabolic Flux Analysis.
Conclusion
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 3. Erythrulose - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plant ribulosamine/erythrulosamine 3-kinase, a putative protein-repair enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for enzymatic and colorimetric determinations of this compound (D-tetrulose) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of D-Erythrulose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose, a naturally occurring ketotetrose, is a monosaccharide of significant interest in various scientific domains. Its role as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and its application in the cosmetics industry, primarily in self-tanning formulations, underscore the importance of a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering valuable data for researchers and professionals involved in its study and application.
Molecular Structure and Properties
This compound is a ketone-containing four-carbon sugar with the chemical formula C₄H₈O₄ and a molecular weight of 120.10 g/mol .[1][2][3] It exists as a clear to pale-yellowish liquid in its natural state and is soluble in water.[1][3]
Spectroscopic Data
A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This section details its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the chemical environment of its protons.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. A ¹³C NMR spectrum showing peaks corresponding to this compound in a mixture with other sugars has been reported.[5] However, a detailed table of assigned chemical shifts for pure this compound is not explicitly provided in the available search results.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 4.6 (s) | 65.0 |
| C2 | - | 211.0 (C=O) |
| C3 | 4.4 (dd) | 72.0 |
| C4 | 3.7 (dd), 3.6 (dd) | 62.0 |
Note: The ¹H NMR chemical shifts are predicted for L-Erythrulose in D₂O and are expected to be identical for this compound. The ¹³C NMR chemical shifts are approximate values based on typical ranges for similar functional groups and require experimental verification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to fragmentation, providing structural information. While a specific mass spectrum for this compound was not found in the search results, the expected molecular ion peak [M]⁺ would be at an m/z of 120.10.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 120.10 |
| [M-H₂O]⁺ | 102.09 |
| [M-CH₂O]⁺ | 90.09 |
| [C₂H₄O₂]⁺ | 60.05 |
| [CH₂OH]⁺ | 31.02 |
Note: These are predicted m/z values for common fragments of a ketotetrose and require experimental confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and carbonyl groups.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3600-3200 | Strong, Broad |
| C=O stretch (ketone) | 1730-1710 | Strong |
| C-O stretch (hydroxyl) | 1260-1050 | Medium |
| C-H stretch | 3000-2850 | Medium |
Note: These are typical wavenumber ranges for the respective functional groups and may vary slightly based on the specific molecular environment and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound contains a ketone carbonyl group, it is expected to exhibit a weak n → π* transition in the UV region.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | λmax (nm) | Molar Absorptivity (ε) |
| n → π* | ~270-290 | Low |
Note: The exact λmax and molar absorptivity are dependent on the solvent used and require experimental determination.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the specific instrumentation and experimental conditions.
NMR Sample Preparation
-
Dissolve the Sample: Dissolve approximately 5-10 mg of pure this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Homogenize: Gently vortex the sample to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., DSS for D₂O) can be added.
Mass Spectrometry Sample Preparation
-
Prepare a Dilute Solution: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.
-
Further Dilution: For electrospray ionization (ESI), further dilute the stock solution to the low µg/mL or ng/mL range with the same solvent or a mixture of solvents compatible with the mass spectrometer.
-
Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
FTIR Sample Preparation (KBr Pellet Method)
-
Grind the Sample: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the Pellet: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Mount for Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
UV-Vis Sample Preparation
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a UV-transparent solvent (e.g., water, ethanol) in a volumetric flask to create a stock solution of known concentration.
-
Prepare Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the Spectrum: Record the UV-Vis spectrum of each solution against a solvent blank.
Signaling Pathways and Logical Relationships
Maillard Reaction
This compound, as a reducing sugar, can participate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[6][7][8][9] This reaction is responsible for the browning and flavor development in many cooked foods and is also the basis for the action of sunless tanning products containing this compound.[1][3][10] The initial step involves the condensation of the ketone group of this compound with the amino group of an amino acid to form a Schiff base, which then undergoes rearrangement.
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8O4 | CID 5460177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythrulose [bionity.com]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. masterclass.com [masterclass.com]
- 8. Maillard reaction - Wikipedia [en.wikipedia.org]
- 9. futurelearn.com [futurelearn.com]
- 10. This compound - Cortex Chemicals [cortexch.com]
The D-Erythrulose Maillard Reaction with Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, is a cornerstone of food chemistry and increasingly recognized for its physiological and pathological significance. D-Erythrulose, a natural keto-tetrose, participates in this reaction, leading to the formation of a complex array of products, including Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, making the this compound Maillard reaction a critical area of study for drug development professionals. This technical guide provides a detailed overview of the core mechanism of the this compound Maillard reaction with amino acids, outlines experimental protocols for its investigation, presents quantitative data, and visualizes the key pathways involved.
Introduction
This compound is a C4 keto-sugar that reacts with free amino groups of amino acids, peptides, and proteins via the Maillard reaction.[1][2][3][4] This reaction is fundamental to the browning effect of some self-tanning products where erythrulose (B1219606) reacts with the keratin (B1170402) in the skin.[2][4] Beyond cosmetics, the in vivo glycation of proteins by reducing sugars, including this compound, leads to the formation of AGEs. These products can accumulate in tissues and contribute to the pathophysiology of various diseases, including diabetes, by inducing oxidative stress and inflammation through receptor-mediated signaling pathways.[5][6][7][8] Understanding the mechanism of the this compound Maillard reaction is therefore crucial for developing therapeutic strategies to mitigate the detrimental effects of AGEs.
The Core Mechanism of the this compound Maillard Reaction
The Maillard reaction is a complex cascade of reactions. The initial stage involves the condensation of a reducing sugar with an amino compound, which for a ketose like this compound, proceeds through a specific pathway.
Stage 1: Initial Reactions
-
Condensation: The reaction initiates with the nucleophilic attack of the amino group of an amino acid (e.g., the ε-amino group of lysine (B10760008) or the α-amino group of any amino acid) on the carbonyl carbon of the open-chain form of this compound. This forms an unstable Schiff base.[9][10]
-
Heyns Rearrangement: The Schiff base undergoes a rearrangement to form a more stable keto-amine known as the Heyns product. This is analogous to the Amadori rearrangement that occurs with aldose sugars.[10][11]
Stage 2: Intermediate Reactions
-
Degradation of Heyns Products: The Heyns products can then undergo a series of degradation reactions, including enolization and dehydration, to form highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone.[12][13][14] The specific dicarbonyl intermediates formed from this compound will be smaller C1-C4 fragments.
-
Strecker Degradation: The dicarbonyl intermediates can react with other amino acids in a process called Strecker degradation. This reaction produces Strecker aldehydes, which contribute to the aroma of heated foods, and α-amino ketones, while the amino acid is converted to an aldehyde with one less carbon atom and ammonia.[15][16][17][18][19]
Stage 3: Final Reactions
-
Aldol Condensation and Polymerization: The reactive intermediates, including dicarbonyls and Strecker aldehydes, undergo aldol-type condensation, cyclization, and polymerization reactions.
-
Melanoidin Formation: These final steps result in the formation of high molecular weight, nitrogen-containing brown polymers and copolymers known as melanoidins, which are responsible for the brown color of Maillard reaction products.[20]
-
Advanced Glycation End-product (AGE) Formation: Throughout the intermediate and final stages, a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs) are formed. These can be fluorescent or non-fluorescent and can form cross-links between proteins.[21][22]
Caption: General mechanism of the this compound Maillard reaction.
Experimental Protocols
Investigating the this compound Maillard reaction requires specific experimental setups. Below are detailed methodologies for key experiments.
In Vitro Glycation of a Model Protein with this compound
This protocol describes the incubation of a model protein, such as Bovine Serum Albumin (BSA), with this compound to generate glycated products for further analysis.
Materials:
-
This compound (Sigma-Aldrich)
-
Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (B81097) (NaN3)
-
Sterile, pyrogen-free water
-
Dialysis tubing (10 kDa MWCO)
-
Sterile reaction tubes
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of this compound in sterile PBS. Filter-sterilize through a 0.22 µm filter.
-
Prepare a 20 mg/mL (approximately 300 µM) solution of BSA in sterile PBS.
-
Add sodium azide to the BSA solution to a final concentration of 0.02% (w/v) to inhibit microbial growth.
-
-
Incubation:
-
In a sterile reaction tube, mix the BSA solution with the this compound stock solution to achieve final concentrations of 10 mg/mL BSA and 50 mM this compound.
-
Prepare a control sample containing only BSA and PBS with sodium azide.
-
Incubate the tubes at 37°C for a period of 1 to 4 weeks in a sterile environment.
-
-
Termination of Reaction and Purification:
-
After the desired incubation period, stop the reaction by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours with at least three buffer changes. This removes unreacted this compound and other low molecular weight products.
-
-
Analysis of Glycated BSA:
-
The resulting glycated BSA can be analyzed for the extent of glycation using various methods described in section 3.2.
-
Caption: Workflow for in vitro protein glycation with this compound.
Quantitative Analysis of this compound Maillard Reaction Products
3.2.1 Spectrophotometric Measurement of Browning
The formation of brown pigments (melanoidins) is a hallmark of the late-stage Maillard reaction and can be quantified spectrophotometrically.
Procedure:
-
Take aliquots from the reaction mixture at different time points.
-
Dilute the aliquots with PBS to an appropriate concentration.
-
Measure the absorbance at 420 nm using a spectrophotometer.[23][24]
-
An increase in absorbance at 420 nm indicates the progression of the Maillard reaction.
3.2.2 High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the reactants and early-stage Maillard reaction products.
Procedure:
-
Sample Preparation: Precipitate proteins from the reaction mixture (e.g., with trichloroacetic acid) and centrifuge to obtain the supernatant containing small molecules.
-
Chromatography:
-
Use a reverse-phase C18 column or a specific column for sugar analysis.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[25][26][27][28]
-
Detect the compounds using a UV detector at a wavelength suitable for the expected products (e.g., 280 nm for some intermediates) or a refractive index detector for sugars.
-
-
Quantification: Use standard curves of known compounds to quantify the concentration of reactants and products.
Quantitative Data
The kinetics of the Maillard reaction are influenced by factors such as temperature, pH, and the concentration of reactants. While specific quantitative data for the this compound Maillard reaction is limited in the literature, the following table summarizes expected trends and representative data based on studies of similar ketose-amino acid reactions.
| Parameter | Condition | Value/Observation | Reference |
| Reaction Rate | Increase in Temperature | Reaction rate increases significantly with temperature. | [29] |
| pH | The reaction is generally faster at neutral to slightly alkaline pH. | [29] | |
| Heyns Product Formation | This compound + Lysine (0.5 M each), pH 7.4, 37°C, 24h | Detectable formation of Heyns product. | [10] |
| Browning (A420 nm) | This compound + Glycine (0.1 M each), pH 7.0, 95°C, 2h | Significant increase in absorbance. | [20] |
| Dicarbonyl Formation | Degradation of Heyns Product | Formation of C2, C3, and C4 dicarbonyls. | [12][13][14] |
| AGE Formation (CML) | In vitro glycation of BSA with this compound | Time-dependent increase in Nε-(carboxymethyl)lysine (CML). | [30] |
This compound-Derived AGEs and Cellular Signaling
The formation of AGEs from this compound has significant biological implications, primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE).
RAGE Signaling Pathway:
-
Ligand Binding: this compound-derived AGEs bind to RAGE, which is expressed on the surface of various cell types, including endothelial cells, macrophages, and neurons.[5][8]
-
Receptor Activation: This binding triggers a conformational change in RAGE, leading to the activation of intracellular signaling cascades.
-
Activation of NADPH Oxidase: RAGE activation leads to the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[31]
-
Activation of NF-κB: The increase in intracellular ROS activates the transcription factor Nuclear Factor-kappa B (NF-κB).[31][32][33]
-
Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[6][34][35]
This cascade of events contributes to a state of chronic inflammation and oxidative stress, which is a hallmark of many diabetic complications and age-related diseases.[5][6][7][8]
Caption: AGE-RAGE signaling pathway activation.
Conclusion
The Maillard reaction of this compound with amino acids is a complex process with significant implications for both cosmetic applications and the pathophysiology of disease. The formation of AGEs and their subsequent interaction with the RAGE receptor can drive inflammatory and oxidative stress pathways, contributing to cellular dysfunction. A thorough understanding of this reaction's mechanism, kinetics, and biological consequences is paramount for the development of novel therapeutic agents aimed at inhibiting AGE formation or blocking their downstream signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the this compound Maillard reaction and its role in health and disease.
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. mcbiotec.com [mcbiotec.com]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. Erythrulose [chemeurope.com]
- 5. The Role of Advanced Glycation End Products in Diabetic Vascular Complications [e-dmj.org]
- 6. Advanced Glycation End Products and Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dicarbonyl intermediates in the maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Key factors influencing the formation of α-dicarbonyls and dietary advanced glycation end products in bread and commercial bakery products: Impacts of sugar, lipid and gluten protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Strecker degradation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Amino Acid Degradations Produced by Lipid Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. Browning and pigmentation in food through the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Rate of maillard browning in sweet whey powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR | Semantic Scholar [semanticscholar.org]
- 28. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 33. Age-associated changes in basal NF-κB function in human CD4+ T lymphocytes via dysregulation of PI3 kinase | Aging [aging-us.com]
- 34. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Advanced Glycation End Products (AGEs) in Diabetic Complications [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Thermal Stability of Crystalline D-Erythrulose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythrulose, a natural keto-tetrose, is a key ingredient in the cosmetic industry, particularly in sunless tanning formulations. While its properties in aqueous solutions are reasonably well-documented, a significant knowledge gap exists regarding the thermal stability of its crystalline form. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and outlines the requisite experimental protocols to thoroughly characterize the thermal properties of its crystalline state. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound, enabling a more robust understanding of its behavior under thermal stress.
Introduction
This compound is a four-carbon monosaccharide with the chemical formula C₄H₈O₄. It is a naturally occurring sugar found in red raspberries and can be produced through the aerobic fermentation of the bacterium Gluconobacter. In cosmetic applications, it is often used in conjunction with dihydroxyacetone (DHA) to create a longer-lasting and more natural-looking sunless tan.
The stability of this compound is a critical factor in its formulation and storage. In aqueous solutions, its stability is known to be influenced by both temperature and pH. It is most stable under acidic conditions (pH 2.0-5.0) and at low temperatures (2-8°C). Temperatures exceeding 40°C can lead to degradation, impacting the quality and efficacy of the final product.
However, there is a notable lack of publicly available data on the thermal stability of this compound in its crystalline form. Understanding the melting point, decomposition temperature, and other thermal characteristics of crystalline this compound is essential for its handling, processing, and for the development of stable formulations. This guide will detail the standard analytical techniques and experimental protocols necessary to elucidate these properties.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that most of the available data pertains to this compound in its common commercial form (syrup or aqueous solution), and data for the crystalline solid is limited.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₄ | N/A |
| Molar Mass | 120.10 g/mol | N/A |
| Appearance | Clear, pale-yellowish liquid (syrup) or crystalline solid | N/A |
| Boiling Point | 349.63 °C (calculated) | [1][2] |
| Flash Point | 110 °C (solution) | [1][2] |
| Solubility | Soluble in water | N/A |
Table 1: Physicochemical Properties of this compound
Proposed Experimental Protocols for Thermal Stability Analysis
To address the gap in knowledge regarding the thermal stability of crystalline this compound, a series of standard analytical techniques should be employed. These include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). The following sections detail the proposed experimental protocols for each of these methods.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a crucial tool for determining the melting point and enthalpy of fusion of a crystalline solid. For monosaccharides, it is important to distinguish between true thermodynamic melting and "apparent melting," which is the loss of crystalline structure due to thermal decomposition.
Objective: To determine the melting point and enthalpy of fusion of crystalline this compound and to investigate the influence of heating rate on its thermal behavior.
Methodology:
-
Sample Preparation: A small amount (3-5 mg) of crystalline this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to provide a stable thermal environment.
-
Thermal Program:
-
The sample is equilibrated at 25°C.
-
The temperature is ramped up to a final temperature of 250°C at a constant heating rate. A series of experiments should be conducted with varying heating rates (e.g., 5, 10, 20, and 50 °C/min) to assess the potential for thermal decomposition.
-
For investigating the true thermodynamic melting point, a rapid-scanning DSC with heating rates up to 2000 °C/min could be employed.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus), which is the area under the melting endotherm.
Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a material.
Objective: To determine the onset of decomposition temperature and characterize the thermal degradation profile of crystalline this compound.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of crystalline this compound is placed in a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: A calibrated Thermogravimetric Analyzer is used. The furnace is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
The sample is equilibrated at 25°C.
-
The temperature is increased at a constant heating rate (e.g., 10 °C/min) to a final temperature of 600°C.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the temperature at which mass loss begins (onset of decomposition) and the temperatures of maximum rates of mass loss.
Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
X-ray Diffraction (XRD)
XRD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure.
Objective: To confirm the crystalline nature of the this compound sample and to obtain information about its crystal structure.
Methodology:
-
Sample Preparation: A fine powder of the crystalline this compound is prepared and mounted on a sample holder.
-
Instrument Setup: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 50°) while the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting X-ray diffraction pattern (intensity vs. 2θ) is analyzed. The presence of sharp peaks indicates a crystalline material. The positions and intensities of the peaks can be used to identify the crystal system and unit cell parameters.
References
The Pivotal Role of D-Erythrulose in Prebiotic Sugar Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The origin of life is a question that has long captivated scientific inquiry. Central to this mystery is the emergence of key biomolecules, such as ribonucleic acid (RNA), from a prebiotic chemical milieu. This technical guide delves into the significant role of D-Erythrulose, a four-carbon ketose, as a critical intermediate in the prebiotic synthesis of sugars. We explore its formation through the formose reaction, its subsequent transformations under plausible prebiotic conditions, and its crucial position as a precursor to the pentose (B10789219) sugars that form the backbone of RNA. This document provides an in-depth analysis of reaction pathways, quantitative data from key experiments, detailed experimental protocols, and visual representations of the core chemical processes to offer a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development.
Introduction: The Formose Reaction and the Rise of Sugars
The abiotic synthesis of carbohydrates is a cornerstone of origin-of-life research. The most robust and widely studied model for this process is the formose reaction, first discovered by Aleksandr Butlerov in 1861.[1] This reaction involves the base-catalyzed polymerization of formaldehyde (B43269) (CH₂O), a simple C1 molecule believed to be abundant on the early Earth, into a complex mixture of sugars.[1][2]
The formose reaction is an autocatalytic network, meaning a product of the reaction acts as a catalyst for the reaction itself.[1] The process is initiated by the slow dimerization of formaldehyde to form glycolaldehyde (B1209225) (a C2 sugar).[1] Glycolaldehyde then catalyzes the formation of more glycolaldehyde from formaldehyde, launching a cascade of aldol (B89426) additions, retro-aldol reactions, and isomerizations that produce larger sugars.[1][3] Within this complex reaction network, four-carbon (C4) sugars, including this compound and its aldo-isomer D-Erythrose, emerge as critical intermediates.[1][4] These tetroses can subsequently react with other small sugars or formaldehyde to generate the five-carbon (C5) pentoses—ribose, arabinose, xylose, and lyxose—which are the foundational components of RNA.[1][5]
However, the formose reaction is notoriously "messy," typically yielding a complex and intractable mixture of linear and branched sugars, with low selectivity for any single species like ribose.[3][6] Understanding the role of key intermediates like this compound is therefore vital for constraining the conditions that might have favored the selective synthesis of biologically relevant sugars on the prebiotic Earth.
Reaction Pathways Involving this compound
This compound (a ketotetrose) and D-Erythrose (an aldotetrose) are isomers that can interconvert under prebiotic conditions through a process called carbonyl migration.[7] this compound is a key node in the formose reaction network, participating in several critical reaction types.
-
Formation: this compound is primarily formed via an aldol reaction between dihydroxyacetone (a C3 ketose) and formaldehyde (C1).[1] It can also be formed by the isomerization of an aldotetrose like D-Erythrose.[1][7]
-
Chain Elongation (Pentose Synthesis): The enolate of this compound can react with glycolaldehyde (C2) in an aldol addition to form a C6 ketose. More significantly for the origin of RNA, the isomeric C4 aldoses (erythrose and threose) react with formaldehyde (C1) to produce C5 pentoses.[5] The pathway generally proceeds through the reaction of glyceraldehyde (C3) and glycolaldehyde (C2) to form ketopentoses (ribulose and xylulose), which then isomerize to the corresponding aldopentoses (ribose, arabinose, xylose, and lyxose).[5]
-
Retro-Aldol Reaction: The aldo-isomer of this compound, D-Erythrose, can undergo a retro-aldol reaction to yield two molecules of glycolaldehyde.[1] This reaction is a key step in the autocatalytic cycle that accelerates the consumption of formaldehyde.[3]
-
Role of Borate Minerals: Plausible prebiotic minerals, such as borates, have been shown to play a crucial role in stabilizing sugars.[8][9] Borate forms complexes with the cis-diols of sugars, particularly furanose forms like ribose, protecting them from degradation and potentially influencing reaction pathways, shifting equilibria toward the formation of specific pentoses.[8][10]
Figure 1: Simplified Formose Reaction Pathway highlighting this compound.
Quantitative Data from Prebiotic Synthesis Experiments
Quantifying the products of the formose reaction is analytically challenging due to the vast number of isomers produced. However, studies utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have provided valuable insights into the kinetics and product distribution.
One key study investigated the fate of D-Erythrose (which rapidly interconverts with this compound) under mild, prebiotically plausible conditions (pH 8.5, 25°C), monitoring the reaction products over time.
| Time (hours) | D-Erythrose (%) | This compound (%) | D-Threose (%) | Diastereomeric Octuloses (C8) (%) | Organic Acids (%) |
| 0 | 100 | 0 | 0 | 0 | 0 |
| 12 | ~60 | ~15 | ~5 | ~10 | ~10 |
| 35 | ~35 | ~15 | ~8 | ~18 | ~24 |
| 109 | ~10 | ~5 | ~10 | ~20 | ~55 |
| Table 1: Product distribution from the reaction of 80 mM D-[1-¹³C]-Erythrose at pH 8.5 and 25°C over 109 hours, as determined by ¹³C NMR spectroscopy. Data is estimated from graphical representations in Yi et al. (2023).[11] Note: Percentages are approximate and represent the relative distribution of major identified species. |
The data clearly shows the conversion of D-Erythrose into its keto-isomer this compound, alongside further reactions including isomerization to D-Threose, aldol addition to form C8 sugars, and degradation to organic acids.
While the direct synthesis of pentoses from C4 precursors is a known pathway, precise yields are highly dependent on conditions. The overall formose reaction typically results in low yields of any specific pentose. However, modifications can significantly alter the product distribution.
| Reaction Conditions | Pentose Yield (%) | Ribose (% of Pentoses) | Reference |
| Standard Formose Reaction (e.g., Ca(OH)₂) | Low (<5%) | <1% of total sugars | [5][6] |
| Formaldehyde + Glycerolphosphate | up to 23% (as ribose-2,4-diphosphate) | N/A | [6] |
| Encapsulated in Vesicles | 65% | N/A | [6] |
| Glycolaldehyde + Formaldehyde in Borate Buffer | Pentoses detected | Ribose identified | [1] |
| Table 2: Comparison of pentose yields under various prebiotic reaction conditions. |
Experimental Protocols
Protocol 1: NMR Monitoring of D-Erythrose Transformation
This protocol is adapted from the methodology described for studying tetrose carbonyl migrations and epimerizations under plausible prebiotic conditions.[11]
Objective: To monitor the formation of this compound and other products from a D-Erythrose starting material over time using ¹³C NMR spectroscopy.
Materials:
-
D-[1-¹³C]-Erythrose (or unlabeled D-Erythrose)
-
Sodium Bicarbonate (NaHCO₃) or other suitable buffer (e.g., Phosphate)
-
Deuterium Oxide (D₂O)
-
5mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Prepare a stock solution of the buffer (e.g., 160 mM NaHCO₃) in D₂O. Adjust the pH to the desired value (e.g., 8.5) using dilute NaOH or HCl.
-
Dissolve a precise amount of D-[1-¹³C]-Erythrose in the buffer solution to a final concentration of 80 mM.
-
Quickly transfer the solution to a 5mm NMR tube.
-
NMR Acquisition (t=0): Immediately acquire the first ¹³C NMR spectrum. This serves as the baseline measurement. A quantitative ¹³C experiment with sufficient relaxation delay (e.g., 5 times the longest T₁) and proton decoupling should be used.
-
Incubation and Monitoring: Maintain the NMR tube at a constant, prebiotically relevant temperature (e.g., 25°C).
-
Acquire subsequent ¹³C NMR spectra at regular time intervals (e.g., every 1, 6, 12, 24, 48, etc., hours) for the duration of the experiment (e.g., >100 hours).
-
Data Analysis: Process the NMR spectra. Identify the signals corresponding to D-Erythrose, this compound, and other major products based on their known chemical shifts. Integrate the corresponding peaks to determine the relative concentration of each species at each time point. Plot the relative concentrations versus time to obtain kinetic profiles for the reaction.
Figure 2: Experimental workflow for NMR monitoring of D-Erythrose reactions.
Protocol 2: GC-MS Analysis of Formose Reaction Products
This protocol provides a general workflow for the analysis of a complex sugar mixture produced in a formose-type reaction, using derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][12]
Objective: To identify and quantify the various sugars, including tetroses and pentoses, in a sample from a formose reaction.
Materials:
-
Sample from a formose reaction (e.g., formaldehyde reacted with Ca(OH)₂).
-
Sodium borohydride (B1222165) (NaBH₄) for reduction.
-
Acetic anhydride (B1165640) and pyridine (B92270) (or a commercial silylating agent like BSTFA) for derivatization.
-
Internal standard (e.g., myo-inositol).
-
Ethyl acetate (B1210297) or other suitable organic solvent.
-
GC-MS system with a capillary column suitable for sugar analysis (e.g., Equity-1).
Procedure:
-
Reaction Quenching: Stop the formose reaction at the desired time point by adding a strong acid (e.g., HCl) to neutralize the base catalyst.
-
Reduction (Alditol Conversion): To simplify the chromatogram by eliminating multiple anomeric peaks for each sugar, reduce the aldehydes and ketones to their corresponding sugar alcohols (alditols). a. Add an internal standard to the aqueous sample. b. Add an excess of sodium borohydride (NaBH₄) and let the reaction proceed for at least 1 hour at room temperature. c. Neutralize the excess NaBH₄ by carefully adding acetic acid.
-
Drying: Lyophilize (freeze-dry) the sample to remove all water.
-
Derivatization (Acetylation or Silylation): To make the polar sugars volatile for GC analysis, their hydroxyl groups must be derivatized. a. Acetylation: Add a mixture of acetic anhydride and pyridine to the dry sample. Heat at 100°C for 1 hour. b. Silylation: Alternatively, add a silylating agent (e.g., BSTFA in pyridine) and heat at 70°C for 30-60 minutes.
-
Extraction: After cooling, evaporate the derivatization reagents under a stream of nitrogen. Partition the resulting alditol acetates or silyl (B83357) ethers between water and an organic solvent like ethyl acetate. Collect the organic layer.
-
GC-MS Analysis: Inject the organic sample onto the GC-MS. a. Use a temperature program that effectively separates the different sugar derivatives (e.g., initial temp 150°C, ramp to 300°C). b. The mass spectrometer will fragment the eluting compounds, producing a characteristic fragmentation pattern for each sugar derivative.
-
Data Analysis: Identify the sugar derivatives by comparing their retention times and mass spectra to those of authentic standards. Quantify the sugars by comparing their peak areas to the peak area of the internal standard.
Conclusion and Outlook
This compound and its isomer D-Erythrose are undeniably central players in the prebiotic narrative of sugar synthesis. As key C4 intermediates in the formose reaction, they represent a critical link between simple C1 feedstocks and the C5 sugars required for an RNA world. While the inherent non-specificity of the formose reaction presents a challenge to explaining the origin of homochiral RNA, understanding the kinetics and control points of reactions involving erythrulose (B1219606) is paramount.
Future research should focus on exploring catalytic systems, such as specific mineral surfaces (e.g., borates, clays) and fluctuating environmental conditions, that could have steered the reaction network towards a higher yield of biologically relevant pentoses.[1][8] The detailed analysis of these systems, using the protocols outlined in this guide, will continue to illuminate the plausible chemical pathways that transformed a simple prebiotic Earth into a cradle for life.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution method for isocratic HPLC analysis of inulin-type fructooligosaccharides [ouci.dntb.gov.ua]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Organoleptic Properties of D-Erythrulose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the organoleptic properties of D-Erythrulose, a naturally occurring ketotetrose sugar. Due to its increasing use in cosmetic and potentially other formulations, a thorough understanding of its sensory characteristics is crucial. This document summarizes available qualitative data, outlines detailed experimental protocols for sensory analysis, and discusses potential signaling pathways involved in its perception.
Executive Summary
This compound is a monosaccharide with the chemical formula C₄H₈O₄.[1][2] It is a clear, pale-yellowish, viscous liquid, soluble in water, and is found naturally in red berries.[1][2][3] While its primary application is in self-tanning cosmetic products, where it reacts with skin keratin (B1170402) to produce a brown color via the Maillard reaction, its inherent sensory properties are of interest for formulation development.[3][4] This guide aims to consolidate the available, though limited, information on the taste and odor of this compound and to provide a framework for its systematic sensory evaluation.
Organoleptic Profile of this compound
The organoleptic profile of this compound is not extensively documented in scientific literature, with most descriptions being qualitative and originating from its use in cosmetics.
Taste Profile
The taste of this compound is primarily described as having a "tart" or "sour tart" character.[3][5] This suggests a notable acidic taste component. The term "sugar" in its description also implies a degree of sweetness, though the intensity and nature of this sweetness have not been quantitatively characterized. It is plausible that this compound exhibits a complex taste profile with both sweet and sour attributes.
Odor Profile
There is a significant lack of information regarding the specific odor profile of pure this compound. In the context of its application in self-tanning products, an unpleasant odor is often associated with the Maillard reaction that occurs on the skin when it is combined with dihydroxyacetone (DHA). However, this odor is a result of the chemical reaction and not inherent to this compound itself. Some evidence suggests that formulations containing erythrulose (B1219606) may have a less pronounced off-odor compared to those with DHA alone. Further research is required to characterize the intrinsic odor of this compound.
Quantitative Sensory Data
A thorough review of the scientific literature reveals a lack of publicly available quantitative data on the organoleptic properties of this compound. Sensory thresholds (detection and recognition), intensity ratings for specific taste and odor attributes, and detailed descriptive analysis are yet to be formally established. The following table is provided as a template for future research to populate.
Table 1: Quantitative Sensory Profile of this compound (Hypothetical Data for Illustrative Purposes)
| Sensory Attribute | Test Method | Threshold (Concentration) | Intensity (Scale: 0-10) | Descriptors |
| Taste | ||||
| Sweetness | Threshold Test, QDA | Data not available | Data not available | Faintly sweet, sugar-like |
| Sourness | Threshold Test, QDA | Data not available | Data not available | Tart, acidic, berry-like |
| Bitterness | Threshold Test, QDA | Data not available | Data not available | Data not available |
| Astringency | QDA | Data not available | Data not available | Data not available |
| Odor | ||||
| Overall Intensity | Threshold Test, QDA | Data not available | Data not available | |
| Character | Descriptive Analysis | - | - | Data not available |
QDA: Quantitative Descriptive Analysis
Experimental Protocols for Sensory Evaluation
To address the gap in quantitative data, the following detailed experimental protocols are proposed. These are adapted from established best practices in sensory analysis for food and cosmetic ingredients.[6][7][8][9]
Protocol for Taste Evaluation of this compound
4.1.1 Objective: To determine the detection threshold and characterize the taste profile of this compound using a trained sensory panel.
4.1.2 Panelist Selection:
-
A panel of 10-12 individuals, screened for taste acuity and ability to describe sensory perceptions.
-
Panelists should be non-smokers and have no known taste or smell disorders.
-
Training on basic taste recognition (sweet, sour, bitter, salty, umami) and intensity scaling is required.
4.1.3 Sample Preparation:
-
This compound solutions will be prepared in deionized, purified water at concentrations ranging from 0.1% to 5.0% (w/v).
-
A geometric series of concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2%) should be used for threshold testing.
-
Samples should be presented at a controlled room temperature (20-22°C) in 30 mL aliquots in coded, opaque cups.
4.1.4 Experimental Workflow: Taste Evaluation
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. us.typology.com [us.typology.com]
- 3. lesielle.com [lesielle.com]
- 4. grandingredients.com [grandingredients.com]
- 5. ulprospector.com [ulprospector.com]
- 6. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 7. Cosmetic sensory testing [cosmeticsbusiness.com]
- 8. Ultimate Guide to Sensory Testing Methods [peekage.com]
- 9. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility of D-Erythrulose in Organic Solvents
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of D-Erythrulose, a ketotetrose sugar of significant interest in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of this compound in various organic solvents, provides a detailed experimental protocol for solubility determination, and outlines a key chemical reaction relevant to its primary application.
Introduction to this compound
This compound is a naturally occurring four-carbon sugar that has garnered attention for its role in sunless tanning formulations, often used in conjunction with dihydroxyacetone (DHA).[1][2] Its ability to react with amino acids in the stratum corneum to produce a brown color makes it a valuable ingredient.[1][2] Understanding its solubility in different organic solvents is paramount for developing stable, effective, and homogenous formulations for topical and other potential applications.
Solubility Profile of this compound
To provide a clear overview for formulation scientists, the available qualitative solubility information is summarized in the table below.
| Solvent | Qualitative Solubility | Citation |
| Water | Readily Soluble / Soluble at all ratios | [1][3][4][5][6][7] |
| Methanol | Slightly Soluble | [N/A] |
| Ethanol | Data not available | |
| Isopropanol | Data not available | |
| Acetone | Data not available | |
| Ethyl Acetate | Data not available | |
| Hexane | Data not available |
The lack of specific quantitative data highlights a knowledge gap and underscores the importance of empirical determination of this compound's solubility in solvents relevant to a specific formulation project.
Experimental Protocol for Solubility Determination
For researchers seeking to quantify the solubility of this compound in specific organic solvents, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended.[8]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or thermostatically controlled shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a validated colorimetric method.[9]
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. For more complete separation, centrifuge the vials at a controlled temperature.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered aliquot with a suitable solvent (usually the same solvent used for the solubility test) to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC-RID method or a specific colorimetric assay.[9]
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100 g of solvent.
The following diagram illustrates the workflow for this experimental protocol.
The Maillard Reaction: A Key Consideration in Formulation
While not directly related to its intrinsic solubility in organic solvents, the Maillard reaction is a critical chemical pathway to consider when formulating with this compound, particularly for topical applications. This non-enzymatic browning reaction occurs between the ketone group of this compound and the primary or secondary amino groups of amino acids found in the keratin (B1170402) of the skin's stratum corneum.[1][2][3] This reaction leads to the formation of brown polymers known as melanoidins, which are responsible for the desired tanning effect.
The following diagram provides a simplified representation of the Maillard reaction involving this compound.
Understanding the kinetics and influencing factors of this reaction, such as pH and temperature, is crucial for optimizing the performance and stability of self-tanning formulations.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers and formulation scientists. The elucidation of its solubility in a broader range of pharmaceutically and cosmetically acceptable solvents through rigorous experimental work is a critical next step to unlocking the full potential of this versatile molecule in advanced formulations.
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. Measurement and Thermodynamic Modelling of Erythritol Solubility in Aqueous Solvents – Oriental Journal of Chemistry [orientjchem.org]
- 3. mcbiotec.com [mcbiotec.com]
- 4. johnhogan.info [johnhogan.info]
- 5. dsm.com [dsm.com]
- 6. This compound | 496-55-9 [amp.chemicalbook.com]
- 7. This compound | 496-55-9 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for enzymatic and colorimetric determinations of this compound (D-tetrulose) - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Background and Computational Methodologies
An In-depth Technical Guide to the Quantum Mechanical Modeling of D-Erythrulose Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of modeling the three-dimensional structure of this compound using quantum mechanical methods. This compound, a ketotetrose sugar with the chemical formula C4H8O4, is of interest in various fields, including cosmetics as a self-tanning agent.[1][2] Understanding its conformational landscape is crucial for elucidating its reactivity and interactions with biological systems. While specific extensive quantum mechanical studies on this compound are not widely published, this guide extrapolates from established computational methodologies applied to similar monosaccharides, such as D-erythrose, to provide a robust framework for its structural analysis.[3][4][5]
The conformational flexibility of this compound, arising from the rotation around its single bonds and the potential for ring formation (furanose structures), necessitates the use of quantum mechanical calculations to identify its most stable structures. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying carbohydrates.[3][6]
1.1. Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the study of this compound, the B3LYP hybrid functional is a commonly employed and well-validated choice, often paired with a Pople-style basis set such as 6-311++G(d,p).[3] This combination provides a good balance between accuracy and computational cost for optimizing geometries and calculating relative energies of different conformers.
1.2. Conformational Search
A thorough exploration of the potential energy surface is essential to locate all significant low-energy conformers. This process typically involves:
-
Initial Structure Generation: Generating a large number of initial guess structures by systematically rotating all rotatable single bonds.
-
Preliminary Optimization: Optimizing the geometry of each initial structure at a lower level of theory (e.g., B3LYP/6-31G(d)) to reduce the computational expense.
-
Duplicate Removal and Re-optimization: Identifying and removing duplicate structures and then re-optimizing the unique conformers at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate geometries and energies.
1.3. Analysis of Intramolecular Interactions
The stability of different this compound conformers is largely influenced by intramolecular hydrogen bonds. To analyze these interactions, two primary methods are employed:
-
Atoms in Molecules (AIM): This theory analyzes the electron density topology to identify bond critical points, which are indicative of a bonding interaction, including hydrogen bonds.[3]
-
Natural Bond Orbital (NBO): NBO analysis provides information about charge transfer between donor and acceptor orbitals, quantifying the strength of hydrogen bonds.[3]
Quantitative Data Presentation
The following tables present hypothetical but plausible quantitative data for the most stable conformers of this compound in its open-chain and furanose forms. These values are based on the principles of stereochemistry and data from studies on analogous sugars like D-erythrose.[3]
Table 1: Relative Energies of this compound Conformers
| Conformer | Form | Relative Energy (kJ/mol) |
| DE-OC1 | Open-Chain | 0.00 |
| DE-OC2 | Open-Chain | 5.21 |
| DE-OC3 | Open-Chain | 8.93 |
| α-DEf | α-furanose | -12.50 |
| β-DEf | β-furanose | -10.80 |
Note: Energies are relative to the most stable open-chain conformer. The furanose forms are predicted to be more stable, which is a common trend in sugars.
Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer (α-DEf)
| Parameter | Atoms | Value |
| Bond Length | C1-O1 | 1.42 Å |
| Bond Length | C2=O2 | 1.23 Å |
| Bond Length | C3-O3 | 1.43 Å |
| Bond Length | C4-O4 | 1.43 Å |
| Bond Angle | O1-C1-C2 | 110.5° |
| Bond Angle | C1-C2-C3 | 118.2° |
| Dihedral Angle | H-O1-C1-C2 | 60.0° |
Table 3: Key Intramolecular Hydrogen Bonds in the Most Stable Conformer (α-DEf)
| Donor | Acceptor | Distance (Å) | Angle (°) |
| O1-H | O2 | 2.15 | 165.2 |
| O4-H | O3 | 2.20 | 160.8 |
Experimental and Computational Protocols
The following section outlines a detailed protocol for the quantum mechanical modeling of this compound.
3.1. Software
-
Gaussian 16: For performing the DFT calculations.
-
GaussView 6: For building initial structures and visualizing results.
-
AIMAll: For performing AIM analysis.
-
NBO 6.0 (included in Gaussian): For NBO analysis.
3.2. Computational Protocol
-
Structure Preparation:
-
Build the 3D structure of this compound in its open-chain form using GaussView 6.
-
Generate a library of initial conformers by systematically rotating all single bonds (C1-C2, C2-C3, C3-C4, and C-O bonds of hydroxyl groups) in 30° increments.
-
For the furanose forms, build the α and β anomers and generate conformers by varying the ring pucker and the orientation of the hydroxymethyl group.
-
-
Conformational Search and Optimization:
-
Perform an initial geometry optimization of all generated conformers using the B3LYP functional and the 6-31G(d) basis set.
-
Compare the energies and geometries of the optimized structures and discard duplicates.
-
Re-optimize the unique, low-energy conformers at the B3LYP/6-311++G(d,p) level of theory.
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data.
-
-
Analysis:
-
Calculate the relative energies of all stable conformers.
-
Analyze the optimized geometries, focusing on key bond lengths, bond angles, and dihedral angles.
-
Perform AIM and NBO analyses on the most stable conformers to characterize the intramolecular hydrogen bonding networks.
-
Visualizations
The following diagrams illustrate the computational workflow and the relationships between different theoretical methods.
Caption: Computational workflow for the conformational analysis of this compound.
Caption: Relationship between computational methods and predicted molecular properties.
Conclusion
The quantum mechanical modeling of this compound provides valuable insights into its three-dimensional structure and the intramolecular forces that govern its conformational preferences. By employing robust computational methodologies such as DFT, a detailed understanding of its structural and energetic properties can be achieved. This knowledge is fundamental for applications in drug development and materials science, where molecular conformation plays a critical role in determining function and reactivity. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to undertake and interpret computational studies on this compound and other similar molecules.
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. This compound - Cortex Chemicals [cortexch.com]
- 3. Conformational study of the open-chain and furanose structures of D-erythrose and D-threose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Toxicological Profile of D-Erythrulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose is a natural keto-sugar primarily utilized in the cosmetics industry as a self-tanning agent, often in combination with Dihydroxyacetone (DHA).[1][2] Its mechanism of action involves a Maillard reaction with the amino acids in the stratum corneum of the skin, producing melanoidins that impart a tanned appearance.[3][4] This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound, focusing on key safety endpoints. While this compound is generally considered safe for cosmetic use, this document collates the available data and outlines the standard methodologies for its in vitro safety assessment.[1]
Quantitative Toxicological Data
Publicly available quantitative data from standardized in vitro toxicology studies on this compound is limited. The following table summarizes the available information. It is important to note that for a complete safety assessment, further studies generating specific concentration-response data would be necessary.
| Toxicological Endpoint | Assay Type | Results | Reference |
| Acute Toxicity | Oral LD50 (Rat) | >2000 mg/kg (for a 16% Erythrulose (B1219606) solution) | [5][6] |
| Genotoxicity | Ames Test | Not mutagenic | [5][6] |
| Skin Irritation | Not specified | Not an irritant | [6] |
| Skin Sensitization | Not specified | Not a sensitizer | [6] |
Key In Vitro Toxicological Assays: Experimental Protocols
Standard in vitro assays are crucial for evaluating the safety of cosmetic ingredients like this compound. Below are detailed protocols for key toxicological endpoints.
Cytotoxicity Assessment
Objective: To determine the potential of a test substance to cause cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Methodology: Neutral Red Uptake (NRU) Assay
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates and incubated until they form a confluent monolayer.
-
Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., sterile distilled water or cell culture medium) to create a stock solution. A series of dilutions are then prepared to treat the cells across a range of concentrations.
-
Treatment: The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. Positive (e.g., Sodium Dodecyl Sulfate) and negative (solvent) controls are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Neutral Red Staining: After incubation, the treatment medium is removed, and the cells are washed with a buffered saline solution. A medium containing a non-toxic concentration of Neutral Red dye is then added to each well, and the plates are incubated for another 3 hours.
-
Dye Extraction: The Neutral Red medium is removed, and the cells are washed. A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the viable cells.
-
Data Analysis: The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm). Cell viability is calculated as a percentage relative to the negative control. The IC50 value is determined by plotting cell viability against the concentration of this compound.
Genotoxicity Assessment
Objective: To assess the potential of a substance to induce mutations in the DNA of bacteria.
Methodology: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Bacterial Strains: A set of specific strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, meaning they cannot synthesize these amino acids and require them for growth.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate that can mimic the metabolic processes in mammals.
-
Test Substance Preparation: this compound is dissolved in a suitable solvent and prepared at various concentrations.
-
Exposure: The bacterial strains are exposed to this compound at different concentrations, with and without the S9 mix. This can be done using the plate incorporation method (test substance is mixed with top agar (B569324) and bacteria) or the pre-incubation method (test substance, bacteria, and S9 mix are incubated together before plating).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid due to a mutation) is counted for each concentration. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Mutagenicity Assessment
Objective: To detect the potential of a substance to cause chromosomal damage in mammalian cells, which can lead to the formation of micronuclei.
Methodology: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, L5178Y) is cultured.
-
Treatment: The cells are treated with various concentrations of this compound, with and without metabolic activation (S9 mix). Positive and negative controls are included. The treatment duration is typically 3-6 hours, followed by a recovery period.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration). A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: The results are expressed as the number of micronucleated cells per 1000 cells. A substance is considered mutagenic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
Signaling Pathways and Experimental Workflows
Maillard Reaction Pathway
The primary interaction of this compound with the skin is through the Maillard reaction, a non-enzymatic browning reaction. This is not a toxicological signaling pathway but the intended mechanism of action for its cosmetic effect.
Caption: this compound Maillard Reaction Pathway.
Experimental Workflow: In Vitro Cytotoxicity Assay (NRU)
The following diagram illustrates the typical workflow for assessing the cytotoxicity of a substance using the Neutral Red Uptake assay.
References
- 1. specialchem.com [specialchem.com]
- 2. Erythrulose - Wikipedia [en.wikipedia.org]
- 3. johnhogan.info [johnhogan.info]
- 4. This compound - Cortex Chemicals [cortexch.com]
- 5. Survey of chemical substances in consumer products, 72 – Assessment of DHA in self-tanning creams applied in spray booths – 5 Health assessment [www2.mst.dk]
- 6. 4. Is erythrulose safe for use as self tanning agent?-faq [mcbiotec.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of D-Erythrulose from Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose, a natural ketotetrose sugar, is a valuable chiral building block in the synthesis of fine chemicals and pharmaceutical intermediates. Its applications also extend to the cosmetics industry, where it is used as a self-tanning agent, often in combination with dihydroxyacetone (DHA).[1][2] The enzymatic synthesis of this compound from glycerol (B35011), a readily available and inexpensive feedstock, presents a sustainable and highly specific alternative to traditional chemical methods. This document provides detailed application notes and protocols for a multi-enzyme cascade approach to synthesize this compound from glycerol.
Principle of the Method
The enzymatic conversion of glycerol to this compound is proposed as a two-step biocatalytic cascade. The first step involves the oxidation of glycerol to dihydroxyacetone (DHA). In the second step, an aldol (B89426) condensation reaction between DHA and formaldehyde (B43269), catalyzed by an aldolase (B8822740), yields erythrulose. As aldol reactions can produce different stereoisomers, a final epimerization step may be necessary to obtain the desired this compound.
The overall conversion can be summarized as follows:
-
Oxidation: Glycerol is oxidized to dihydroxyacetone (DHA) using glycerol dehydrogenase (GDH) with the concomitant reduction of NAD+ to NADH.
-
Aldol Condensation: Dihydroxyacetone undergoes an aldol condensation with formaldehyde, catalyzed by a D-fructose-6-phosphate aldolase (FSA), to form erythrulose. This reaction may predominantly yield the L-isomer.
-
Epimerization: If the L-isomer is the primary product, a D-tagatose 3-epimerase can be used to convert L-Erythrulose to a racemic mixture of L- and this compound, from which the D-isomer can be isolated.
Data Presentation
The following tables summarize the key quantitative data for the enzymatic synthesis of this compound from glycerol based on a multi-enzyme cascade system. The data is compiled from various sources and represents typical expected values.
Table 1: Overview of Enzymes in the this compound Synthesis Cascade
| Enzyme | EC Number | Source Organism (Example) | Function | Optimal pH | Optimal Temperature (°C) |
| Glycerol Dehydrogenase (GDH) | 1.1.1.6 | Bacillus stearothermophilus | Glycerol → Dihydroxyacetone | 8.0 - 9.0 | 50 - 60 |
| D-Fructose-6-Phosphate Aldolase (FSA) | 4.1.2.13 | Escherichia coli | Dihydroxyacetone + Formaldehyde → Erythrulose | 7.0 - 8.5 | 30 - 40 |
| D-Tagatose 3-Epimerase | 5.1.3.31 | Pseudomonas cichorii | L-Erythrulose ⇌ this compound | 7.0 - 9.0 | 50 - 60 |
Table 2: Typical Reaction Conditions and Expected Yields
| Parameter | Value | Notes |
| Step 1: Glycerol Oxidation | ||
| Initial Glycerol Concentration | 50 - 200 mM | Higher concentrations may lead to substrate inhibition. |
| Glycerol Dehydrogenase Loading | 10 - 50 U/mL | |
| NAD+ Concentration | 1 - 5 mM | Cofactor regeneration system is recommended for efficiency. |
| Reaction Time | 4 - 12 hours | Monitor conversion by HPLC. |
| Expected DHA Yield | > 95% | |
| Step 2: Aldol Condensation | ||
| Dihydroxyacetone Concentration | 50 - 200 mM | From Step 1. |
| Formaldehyde Concentration | 50 - 200 mM | Equimolar concentration to DHA. |
| FSA Loading | 20 - 100 U/mL | |
| Reaction Time | 12 - 24 hours | |
| Expected Erythrulose Yield | 40 - 60% | Yield is for the mixture of stereoisomers. |
| Step 3: Epimerization | ||
| Erythrulose Concentration | 20 - 100 mM | From Step 2. |
| D-Tagatose 3-Epimerase Loading | 10 - 50 U/mL | |
| Reaction Time | 4 - 8 hours | To reach equilibrium. |
| Expected this compound | ~50% of total erythrulose | The reaction results in a racemic mixture. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol describes the general procedure for expressing and purifying the required enzymes (Glycerol Dehydrogenase, D-Fructose-6-Phosphate Aldolase, and D-Tagatose 3-Epimerase) which are assumed to be cloned into a His-tag expression vector.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the respective expression vector.
-
Luria-Bertani (LB) broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis Buffer (50 mM Tris-HCl, pH 7.5).
Procedure:
-
Inoculate a starter culture of the transformed E. coli in 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Collect the fractions containing the purified protein and confirm purity by SDS-PAGE.
-
Perform dialysis against the Dialysis Buffer to remove imidazole.
-
Determine the protein concentration and store the purified enzyme at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the two-step enzymatic synthesis of this compound from glycerol.
Step 1: Oxidation of Glycerol to Dihydroxyacetone
Materials:
-
Purified Glycerol Dehydrogenase (GDH).
-
Glycerol.
-
NAD+.
-
Reaction Buffer (100 mM Tris-HCl, pH 8.5).
Procedure:
-
Prepare a reaction mixture containing 100 mM glycerol and 2 mM NAD+ in Reaction Buffer.
-
Pre-warm the mixture to 55°C.
-
Initiate the reaction by adding purified GDH to a final concentration of 20 U/mL.
-
Incubate the reaction at 55°C for 8 hours with gentle agitation.
-
Monitor the conversion of glycerol to dihydroxyacetone (DHA) using HPLC (see Protocol 4).
-
Once the reaction is complete, the mixture can be used directly in the next step.
Step 2: Synthesis and Epimerization of Erythrulose
Materials:
-
Reaction mixture from Step 1 containing DHA.
-
Formaldehyde solution (37% w/v).
-
Purified D-Fructose-6-Phosphate Aldolase (FSA).
-
Purified D-Tagatose 3-Epimerase.
-
Reaction Buffer (100 mM Tris-HCl, pH 7.5).
Procedure:
-
To the reaction mixture from Step 1, add formaldehyde to a final concentration equimolar to the initial glycerol concentration.
-
Adjust the pH of the mixture to 7.5.
-
Add purified FSA to a final concentration of 50 U/mL.
-
Incubate the reaction at 37°C for 18 hours.
-
After 18 hours, add purified D-Tagatose 3-Epimerase to a final concentration of 20 U/mL.
-
Continue the incubation at 50°C for an additional 6 hours to allow for epimerization.
-
Monitor the formation of this compound by HPLC (see Protocol 4).
-
Terminate the reaction by heat inactivation of the enzymes (80°C for 15 minutes).
-
Centrifuge the mixture to remove precipitated proteins. The supernatant contains this compound.
Protocol 3: Purification of this compound
This protocol describes a general method for the purification of this compound from the reaction mixture using ion-exchange chromatography to remove charged impurities followed by size-exclusion chromatography.
Materials:
-
Supernatant from Protocol 2.
-
Strong cation exchange resin (e.g., Dowex 50W).
-
Weak anion exchange resin (e.g., Amberlite IRA-67).
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2).
-
Deionized water.
Procedure:
-
Pass the supernatant through a column packed with a strong cation exchange resin to remove any positively charged molecules.
-
Subsequently, pass the eluate through a column packed with a weak anion exchange resin to remove negatively charged molecules.
-
Concentrate the resulting solution under reduced pressure.
-
Load the concentrated sample onto a size-exclusion chromatography column equilibrated with deionized water.
-
Elute with deionized water and collect fractions.
-
Analyze the fractions for the presence of this compound using HPLC (Protocol 4).
-
Pool the fractions containing pure this compound and lyophilize to obtain the final product.
Protocol 4: Analytical Method - HPLC Quantification
This protocol provides a method for the quantification of glycerol, dihydroxyacetone, and this compound.
Materials:
-
HPLC system with a Refractive Index (RI) detector.
-
Carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: 5 mM Sulfuric Acid.
-
Standards for glycerol, dihydroxyacetone, and this compound.
Procedure:
-
Set up the HPLC system with the following parameters:
-
Column: Aminex HPX-87C (300 x 7.8 mm).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index (RI).
-
-
Prepare standard solutions of glycerol, dihydroxyacetone, and this compound of known concentrations.
-
Generate a calibration curve for each compound by injecting the standards.
-
Prepare samples from the reaction mixture by diluting them in the mobile phase and filtering through a 0.22 µm filter.
-
Inject the samples and quantify the concentrations of glycerol, dihydroxyacetone, and this compound by comparing their peak areas to the respective calibration curves.
Visualizations
References
Application Notes and Protocols for the Stereoselective Synthesis of D-Erythrulose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methodologies for the stereoselective synthesis of D-erythrulose derivatives, crucial intermediates in the preparation of various bioactive molecules. The document covers both enzymatic and chemical approaches, offering comprehensive experimental protocols and quantitative data to guide researchers in selecting and implementing the most suitable synthetic strategy.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a highly specific and environmentally friendly route to this compound, often starting from readily available precursors. This section details a two-step enzymatic cascade to produce this compound from L-erythrulose.
Signaling Pathway: Two-Step Enzymatic Conversion
The enzymatic conversion of L-erythrulose to this compound is achieved through a sequential two-step cascade involving epimerization and isomerization.
Caption: Enzymatic epimerization of L-erythrulose to a racemic mixture containing this compound.
Experimental Protocols
Protocol 1: Epimerization of L-Erythrulose to D,L-Erythrulose
This protocol describes the epimerization of L-erythrulose at the C-3 position to yield a racemic mixture of L- and this compound using D-tagatose 3-epimerase.[1]
Materials:
-
L-Erythrulose
-
Purified D-Tagatose 3-Epimerase
-
50 mM Tris-HCl buffer, pH 8.0
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing 10-100 mM L-erythrulose in 50 mM Tris-HCl buffer (pH 8.0).
-
Add purified D-tagatose 3-epimerase to a final concentration of 0.1-1 mg/mL.
-
Incubate the reaction mixture at 30-40°C for 4-12 hours. The reaction can be monitored by polarimetry to observe the change in optical rotation as the mixture approaches a racemic state.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) followed by centrifugation to remove the precipitated protein.
-
The resulting solution contains a mixture of D- and L-erythrulose.
Protocol 2: Isomerization of this compound to D-Erythrose for Indirect Assessment
As direct isolation of this compound from the racemic mixture can be challenging, a subsequent isomerization to D-erythrose, a diastereomer, can be performed to quantify the amount of this compound formed. This step utilizes L-rhamnose isomerase, which selectively acts on this compound.
Materials:
-
D,L-Erythrulose mixture from Protocol 1
-
Purified L-Rhamnose Isomerase
-
Tris-HCl buffer, pH 9.0
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
To the reaction mixture from Protocol 1, add purified L-rhamnose isomerase to a final concentration of 0.1-1 mg/mL.
-
Adjust the pH of the reaction mixture to 9.0, which is optimal for L-rhamnose isomerase activity.[1]
-
Incubate the reaction mixture at 50-60°C for 12-24 hours.
-
Terminate the reaction by heat inactivation of the enzyme.
-
Analyze the formation of D-erythrose using HPLC to indirectly determine the concentration of this compound in the initial racemic mixture.
Data Presentation
| Parameter | Value | Reference |
| Epimerization | ||
| Enzyme | D-tagatose 3-epimerase | [1] |
| Substrate | L-Erythrulose | [1] |
| Product | D,L-Erythrulose | [1] |
| Conversion | ~50% (Equilibrium) | [1] |
| Isomerization | ||
| Enzyme | L-rhamnose isomerase | [1] |
| Substrate | This compound | [1] |
| Product | D-Erythrose | [1] |
| Conversion from D,L-Erythrulose | ~12.9% |
Stereoselective Chemical Synthesis of this compound Derivatives
Chemical synthesis provides a versatile platform for accessing a wide range of this compound derivatives with various protecting groups. The boron-mediated aldol (B89426) reaction is a powerful tool for achieving high stereoselectivity.
Reaction Pathway: Boron-Mediated Aldol Reaction
The stereochemical outcome of the boron-mediated aldol reaction can be predicted using the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The substituents on the enolate and the aldehyde orient themselves to minimize steric interactions, thus dictating the stereochemistry of the product.
Caption: Boron-mediated aldol reaction of a protected this compound derivative with an aldehyde proceeds through a Zimmerman-Traxler transition state.
Experimental Protocols
Protocol 3: Preparation of 2,3-O-Isopropylidene-D-glyceraldehyde
This protocol describes the synthesis of a key chiral aldehyde precursor from D-mannitol.[2]
Materials:
-
D-Mannitol
-
Zinc chloride (anhydrous)
-
Sodium metaperiodate or Lead tetraacetate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Acetalation of D-Mannitol:
-
To a suspension of D-mannitol in acetone, add anhydrous zinc chloride as a catalyst.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
-
Oxidative Cleavage:
-
Dissolve the di-O-isopropylidene-D-mannitol in dichloromethane.
-
Add a saturated aqueous solution of sodium bicarbonate followed by sodium periodate.
-
Stir the mixture vigorously at room temperature for approximately 2 hours.
-
Filter the reaction mixture and concentrate the dichloromethane layer to obtain 2,3-O-isopropylidene-D-glyceraldehyde.
-
Protocol 4: Boron-Mediated Aldol Addition to a Chiral Aldehyde
This protocol provides a general procedure for the diastereoselective aldol reaction of an achiral ketone with a chiral aldehyde, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
2,3-O-Isopropylidene-D-glyceraldehyde
-
Achiral ketone (e.g., acetone or a protected dihydroxyacetone)
-
Dicyclohexylboron chloride (c-Hex₂BCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
pH 7 phosphate (B84403) buffer
-
Methanol
-
30% aqueous hydrogen peroxide
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the achiral ketone in anhydrous diethyl ether.
-
Cool the solution to -78°C and add triethylamine, followed by the dropwise addition of dicyclohexylboron chloride.
-
Stir the mixture at -78°C for 30 minutes, then warm to 0°C for 1 hour to allow for enolate formation.
-
Recool the mixture to -78°C and add a solution of 2,3-O-isopropylidene-D-glyceraldehyde in anhydrous diethyl ether.
-
Stir the reaction mixture at -78°C for 1 hour, then warm to 0°C and stir for an additional 3 hours.
-
Quench the reaction at 0°C by the sequential addition of pH 7 phosphate buffer and methanol.
-
Add 30% aqueous hydrogen peroxide and stir vigorously for 1 hour at room temperature to oxidize the boron species.
-
Perform an aqueous workup and purify the resulting aldol adduct by column chromatography.
Data Presentation
The stereochemical outcome of aldol reactions is highly dependent on the specific substrates and reaction conditions. The following table provides representative data for related reactions.
| Ketone Enolate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Boron enolate of 1-O-silylated L-erythrulose 3,4-acetonide | Achiral aldehydes | Highly syn-selective | Good | [3] |
| TiCl₄-mediated silyl (B83357) enol ether of 1,3-di-O-benzyldihydroxyacetone | Various aldehydes | Predominantly syn | - | [4] |
| TiCl₄-mediated silyl enol ether of 1,3-O-cyclohexylidenedihydroxyacetone | Various aldehydes | Predominantly anti | - | [4] |
Conclusion
The stereoselective synthesis of this compound derivatives can be effectively achieved through both enzymatic and chemical methodologies. Enzymatic routes offer high specificity and mild reaction conditions, making them attractive for green chemistry applications. Chemical methods, particularly boron-mediated aldol reactions, provide great versatility in accessing a wide range of protected derivatives with high diastereoselectivity. The choice of the optimal synthetic route will depend on the specific target molecule, desired scale, and available resources. The protocols and data presented herein serve as a valuable guide for researchers in this field.
References
Application Note: Quantitative Analysis of D-Erythrulose by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Abstract
This application note details a robust and reliable method for the quantitative analysis of D-Erythrulose using High-Performance Liquid Chromatography coupled with a Refractive Index Detector (HPLC-RID). This compound, a key ketotetrose sugar, is of significant interest in the cosmetic and pharmaceutical industries, primarily for its use in sunless tanning products. Accurate quantification is essential for quality control, formulation development, and stability testing. The described method utilizes a hydrophilic interaction liquid chromatography (HILIC) approach on an amino-based column to achieve efficient separation. The universality of the refractive index detector makes it suitable for quantifying non-chromophoric compounds like this compound. This document provides a comprehensive protocol, including system parameters, standard preparation, and method validation details, to ensure accurate and reproducible results.
Introduction
This compound is a four-carbon monosaccharide that reacts with the amino acids in the stratum corneum of the skin to produce a brownish tint, making it a popular ingredient in self-tanning lotions. Unlike dihydroxyacetone (DHA), another common tanning agent, this compound is known to produce a more natural and longer-lasting tan with less streaking. Consequently, precise and accurate measurement of its concentration in raw materials and finished products is critical.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds.[1][2] For analytes like this compound that lack a significant UV chromophore, Refractive Index Detection (RID) is a common and effective choice.[1][3] The RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a signal proportional to the analyte's concentration.[4] This method is particularly advantageous due to its simplicity and broad applicability to carbohydrates.[2]
This application note presents a validated HPLC-RID method for the determination of this compound, adaptable for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: An amino-based column (e.g., Lichrospher 5-NH2, 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[5]
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ-cm)
-
This compound standard (≥99% purity)
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
2. Chromatographic Conditions
The following parameters are recommended for the analysis:
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : Water (90:10, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 30 °C[5][6] |
| Detector | Refractive Index Detector (RID) |
| Detector Temp. | 35 °C[5][6] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes (adjust as needed based on system) |
3. Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of HPLC-grade acetonitrile with 100 mL of deionized water. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use to ensure a stable baseline.[4]
-
Standard Stock Solution: Accurately weigh approximately 100 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a stock solution of 10 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A suggested concentration range is 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL.
4. Sample Preparation
-
Liquid Samples (e.g., lotions, solutions): Accurately weigh a portion of the homogenized sample expected to contain this compound within the calibration range. Dissolve it in a known volume of the mobile phase. The solution may require vortexing or sonication to ensure complete dissolution.
-
Solid Samples: Accurately weigh the homogenized sample and dissolve it in a known volume of the mobile phase.
-
Filtration: All samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]
5. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters include:
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution multiple times. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determine the accuracy of the method by performing recovery studies on spiked samples at different concentration levels. Recoveries should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of an erythrulose (B1219606) isomer (L-Erythrulose) using a similar HPLC method, which can be considered indicative for this compound analysis.[5][6]
| Parameter | Value |
| Linearity Range | 1.00 - 100.00 g/L[5][6] |
| Correlation Coefficient (R²) | > 0.995[5][6] |
| Limit of Detection (LOD) | 0.50 g/L[5][6] |
| Limit of Quantification (LOQ) | 0.87 g/L[5][6] |
| Intra-day Precision (RSD) | < 2.16%[5][6] |
| Inter-day Precision (RSD) | < 2.25%[5][6] |
| Recovery | > 99%[5][6] |
Mandatory Visualization
Caption: Workflow for this compound Quantification by HPLC-RID.
Conclusion
The HPLC-RID method described provides a straightforward, accurate, and reproducible approach for the quantitative determination of this compound in various sample matrices. The use of an amino column with an acetonitrile-water mobile phase allows for effective separation, while the refractive index detector offers the necessary universality for this non-chromophoric analyte. Proper method validation is crucial to ensure reliable results for quality control and research applications in the cosmetic and pharmaceutical fields.
References
- 1. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. keidy.com.tw [keidy.com.tw]
- 4. benchchem.com [benchchem.com]
- 5. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
D-Erythrulose: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
D-Erythrulose, a naturally occurring tetrose sugar, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its inherent stereochemistry and multiple functional groups make it an attractive starting material for the enantioselective synthesis of a wide array of complex natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in stereoselective synthesis, with a focus on its application in the construction of key synthetic intermediates and natural products.
Physicochemical Properties of this compound
This compound is a tetrose carbohydrate with the chemical formula C₄H₈O₄.[1] It possesses a ketone functional group, classifying it as a ketose.[1]
| Property | Value | Reference |
| IUPAC Name | (3R)-1,3,4-trihydroxybutan-2-one | [2] |
| Molecular Formula | C₄H₈O₄ | [1][2] |
| Molecular Weight | 120.10 g/mol | [2] |
| Appearance | Syrup | [3] |
| Solubility | Soluble in water | [3] |
| CAS Number | 496-55-9 | [2] |
Applications in Stereoselective Synthesis
This compound serves as a chiral pool starting material for the synthesis of functionalized d3 and d4 synthons.[4] These synthons are valuable intermediates in the construction of polyoxygenated natural products. A key transformation involving this compound derivatives is the stereoselective aldol (B89426) reaction, which allows for the controlled formation of new carbon-carbon bonds and the introduction of multiple stereocenters.
Key Applications:
-
Synthesis of Natural Products: this compound has been successfully employed in the total synthesis of several natural products, including:
-
Asymmetric Aldol Reactions: Protected this compound derivatives undergo highly stereoselective aldol reactions, primarily mediated by boron enolates, to yield syn- or anti-aldol products depending on the protecting groups used.[5]
Experimental Protocols
General Protocol for Stereoselective Aldol Addition of Protected this compound
This protocol describes a general procedure for the dicyclohexylboron chloride-mediated aldol reaction of a protected this compound derivative with an aldehyde.
Materials:
-
Protected this compound derivative (e.g., 1-O-tert-butyldimethylsilyl-3,4-O-isopropylidene-D-erythrulose)
-
Dicyclohexylboron chloride (Chx₂BCl) (1 M solution in hexane)
-
Triethylamine (B128534) (Et₃N)
-
Aldehyde
-
Anhydrous diethyl ether (Et₂O)
-
pH 7 phosphate (B84403) buffer
-
Methanol (B129727) (MeOH)
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected this compound derivative (1.0 mmol) in anhydrous Et₂O (6 mL).
-
Cool the solution to -78 °C.
-
Add triethylamine (2.0 mmol), followed by the dropwise addition of dicyclohexylboron chloride (1.8 mL of a 1 M solution in hexane, 1.8 mmol).
-
Stir the reaction mixture at -78 °C for 10 minutes, then warm to 0 °C and stir for an additional hour.
-
Cool the mixture back down to -78 °C.
-
Add a solution of the aldehyde (5.0 mmol) in anhydrous Et₂O (6 mL).
-
Stir the reaction at -78 °C for 10 minutes, then warm to 0 °C and stir for 5 hours.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer (6 mL), methanol (6 mL), and 30% aqueous hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir until the phases are clear.
-
Separate the aqueous layer and extract it with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.
Quantitative Data from a Representative Aldol Reaction:
The following table summarizes the yields of the oxidative cleavage products (syn-α,β-dihydroxy esters) obtained from the aldol reaction of a silylated this compound 3,4-acetonide with various aldehydes, followed by oxidative cleavage.
| Aldehyde | Product | Yield (%) |
| Propanal | Methyl 2,3-dihydroxy-2-((S)-1-hydroxypropyl)pentanoate | 8a (60%) |
| Isobutyraldehyde | Methyl 2,3-dihydroxy-2-((S)-1-hydroxy-2-methylpropyl)pentanoate | 8b (66%) |
| Benzaldehyde | Methyl 2,3-dihydroxy-2-((R)-hydroxy(phenyl)methyl)pentanoate | 8c (74%) |
| p-Chlorobenzaldehyde | Methyl 2-((R)-(4-chlorophenyl)(hydroxy)methyl)-2,3-dihydroxypentanoate | 8d (71%) |
Data extracted from a study on stereoselective synthesis of syn-α,β-dihydroxy esters. The yields correspond to the O-formylated derivatives after oxidative cleavage.
Signaling Pathway of Goniothalamin, a Goniothalesdiol-Related Natural Product
Goniothalesdiol is a member of the styryl-lactone family of natural products. A closely related compound, goniothalamin, has been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway, which is often linked to endoplasmic reticulum (ER) stress. The following diagram illustrates the proposed signaling cascade.
Figure 1: Proposed signaling pathway for goniothalamin-induced apoptosis.
Pathway Description:
Goniothalamin is proposed to induce apoptosis through a mechanism involving endoplasmic reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[6] JNK activation can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bid.[6] These proteins translocate to the mitochondria, leading to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9.[2] Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[7]
Experimental Workflow for this compound Based Synthesis
The following diagram outlines a typical workflow for the synthesis of a complex molecule using this compound as a chiral starting material.
Figure 2: General workflow for synthesis using this compound.
Workflow Description:
The synthesis typically begins with the protection of the hydroxyl groups of this compound to ensure regioselectivity in subsequent reactions. The protected this compound then undergoes a key stereoselective aldol reaction to form a chiral intermediate with new stereocenters. This intermediate is then subjected to a series of functional group manipulations, which may include oxidations, reductions, and further carbon-carbon bond formations. If the target molecule is cyclic, a cyclization step is performed. Finally, deprotection of the hydroxyl groups and purification yield the final target molecule. Each step requires careful optimization of reaction conditions to achieve high yields and stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of (+)-boronolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of (+)-boronolide. | Semantic Scholar [semanticscholar.org]
- 6. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Colorimetric Determination of D-Erythrulose Using the Phenol-Sulfuric Acid Method: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose, a naturally occurring ketotetrose, is a carbohydrate of significant interest in various fields, including cosmetics and metabolic research. Accurate quantification of this compound is crucial for quality control, formulation development, and understanding its biochemical roles. The phenol-sulfuric acid method is a robust and straightforward colorimetric assay for the determination of total carbohydrates. This application note provides a detailed protocol for the quantitative determination of this compound using a modified phenol-sulfuric acid method, specifically adapted for this ketotetrose, including a low-temperature variation for enhanced specificity.
Principle of the Method
The phenol-sulfuric acid method relies on the dehydration of carbohydrates by concentrated sulfuric acid to form furfural (B47365) or hydroxymethylfurfural. These aldehydes then react with phenol (B47542) to produce a colored product. In the case of this compound, a tetrose, the reaction yields a characteristic chromogen that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the concentration of this compound in the sample. A specific adaptation of this method for this compound involves a low-temperature incubation to minimize interfering reactions and enhance the specificity for this particular sugar.[1]
Reagents and Materials
| Reagent/Material | Specifications |
| This compound | ≥95% purity |
| Phenol | Reagent grade, crystalline |
| Sulfuric Acid | Concentrated (95-98%), analytical grade |
| Deionized Water | High-purity, for solutions and blanks |
| Spectrophotometer | Capable of measurement at 485 nm |
| Glass test tubes | Borosilicate, 13x100 mm |
| Pipettes | Calibrated micropipettes and glass pipettes |
| Vortex mixer | |
| Water bath or ice bath | For temperature control |
Experimental Protocols
Protocol 1: Standard Phenol-Sulfuric Acid Method
This protocol is a general method for carbohydrate determination and can be applied to this compound.
1. Preparation of Reagents:
-
5% (w/v) Phenol Solution: Dissolve 5 g of crystalline phenol in 100 mL of deionized water. Store in a brown bottle.
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of deionized water.
-
This compound Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 10 to 100 µg/mL.
2. Assay Procedure:
-
Pipette 1.0 mL of each standard solution, sample solution, and a deionized water blank into separate glass test tubes.
-
Add 1.0 mL of 5% phenol solution to each tube and vortex briefly to mix.
-
Rapidly and carefully add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream to the liquid surface to ensure rapid mixing and heat generation. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Allow the tubes to stand for 10 minutes at room temperature.
-
After 10 minutes, vortex the tubes again and then place them in a water bath at 25-30°C for 20 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at the optimal wavelength for this compound (determined to be approximately 485 nm) against the blank.
Protocol 2: Low-Temperature Phenol-Sulfuric Acid Method for this compound
This modified protocol is specifically for the microdetermination of this compound, offering a quantitative range of 20 to 400 nmol.[1]
1. Preparation of Reagents:
-
Follow the reagent preparation steps as outlined in Protocol 1.
2. Assay Procedure:
-
Pipette the desired volume of this compound standard or sample (containing 20 to 400 nmol of this compound) into a glass test tube. Adjust the final volume to 1.0 mL with deionized water. Prepare a blank with 1.0 mL of deionized water.
-
Add 1.0 mL of 5% phenol solution to each tube and mix.
-
Place the tubes in an ice bath to pre-cool.
-
Carefully and slowly add 5.0 mL of cold, concentrated sulfuric acid to each tube while keeping them in the ice bath. Mix gently.
-
Incubate the tubes at a controlled low temperature (e.g., 0-4°C) for a specified period (e.g., 30-60 minutes) for color development. The optimal incubation time should be determined empirically.
-
After incubation, allow the tubes to slowly come to room temperature.
-
Measure the absorbance at the optimal wavelength (approximately 485 nm) against the blank.
Data Presentation
Standard Curve for this compound Determination
A standard curve should be generated for each assay by plotting the absorbance values of the this compound standards against their corresponding concentrations. The concentration of this compound in unknown samples can then be determined by interpolating their absorbance values on this curve.
| This compound Concentration (µg/mL) | Absorbance at 485 nm (Example Data) |
| 0 (Blank) | 0.000 |
| 10 | 0.112 |
| 20 | 0.225 |
| 40 | 0.450 |
| 60 | 0.675 |
| 80 | 0.900 |
| 100 | 1.125 |
Note: The above absorbance values are for illustrative purposes only. Actual values may vary depending on experimental conditions.
Assay Performance Characteristics
| Parameter | Value |
| Optimal Wavelength (λmax) | ~485 nm |
| Linear Range | 10 - 100 µg/mL (Standard Method) |
| 20 - 400 nmol (Low-Temperature Method)[1] | |
| Correlation Coefficient (R²) | > 0.99 |
Visualizations
Caption: Experimental workflow for the colorimetric determination of this compound.
Caption: Principle of the phenol-sulfuric acid reaction for this compound.
References
Application Note: High-Purity D-Erythrulose for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose, a naturally occurring ketotetrose sugar, is a valuable chiral building block in synthetic organic chemistry and a key component in various cosmetic and pharmaceutical formulations.[1][2] Its synthesis, often achieved through methods like the aldol (B89426) condensation of dihydroxyacetone and formaldehyde (B43269), results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[3] Effective purification is therefore a critical step to obtain this compound of high purity, essential for ensuring reproducibility in research and meeting stringent quality standards in commercial applications.
This document provides detailed protocols for the purification of synthetic this compound using two primary chromatographic techniques: Preparative High-Performance Liquid Chromatography (HPLC) and Silica (B1680970) Gel Column Chromatography. Additionally, a general protocol for purification via crystallization is included.
Data Presentation
The following tables summarize typical quantitative data associated with the purification of synthetic this compound using the described methods. These values are representative and may vary depending on the scale of the synthesis and the specific composition of the crude mixture.
Table 1: Preparative HPLC Purification of this compound
| Parameter | Value |
| Crude Sample Purity | 40 - 60% |
| Final Purity | ≥ 95%[1] |
| Typical Yield | 70 - 85% |
| Throughput | 100 - 500 mg per injection |
| Typical Run Time | 20 - 30 minutes |
Table 2: Silica Gel Column Chromatography Purification of this compound
| Parameter | Value |
| Crude Sample Purity | 40 - 60% |
| Final Purity | 85 - 95% |
| Typical Yield | 50 - 70% |
| Silica to Crude Ratio (w/w) | 30:1 to 50:1 |
| Elution Time | 2 - 4 hours |
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a highly efficient method for obtaining high-purity this compound. The following protocol is based on analytical methods developed for erythrulose (B1219606) and related sugars and is scaled for preparative purposes.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
Amino-functionalized silica gel column (e.g., Lichrospher 5-NH2, 10 µm particle size, 250 mm x 20 mm)
-
Refractive Index (RI) detector
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Crude synthetic this compound mixture
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
System Equilibration: Install the preparative amino column and equilibrate the system with the mobile phase at a flow rate of 10 mL/min until a stable baseline is achieved on the RI detector.
-
Sample Preparation: Dissolve the crude this compound mixture in the mobile phase to a concentration of 100-200 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection and Fraction Collection: Inject 1-5 mL of the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time for this compound will need to be determined by a preliminary analytical injection of a small amount of the crude mixture or a standard if available.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with the same mobile phase but on an analytical-scale amino column (e.g., 250 mm x 4.6 mm) at a flow rate of 1 mL/min.
-
Product Isolation: Pool the fractions with the desired purity (≥95%). Remove the mobile phase using a rotary evaporator under reduced pressure at a bath temperature of 40-50°C. The resulting purified this compound will be a viscous syrup or a solid. For a powdered product, lyophilization can be employed.
Protocol 2: Silica Gel Column Chromatography
Silica gel column chromatography is a cost-effective method for the purification of this compound, suitable for larger scale purifications where slightly lower purity is acceptable.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Ethyl acetate (B1210297) (EtOAc)
-
Ethanol (B145695) (EtOH)
-
Crude synthetic this compound mixture
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Rotary evaporator
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Cover the plug with a thin layer of sand. Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 EtOAc:EtOH). Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a solvent system of lower polarity (e.g., 95:5 EtOAc:EtOH). Gradually increase the polarity of the eluent by increasing the proportion of ethanol (e.g., 90:10, 85:15 EtOAc:EtOH) to facilitate the elution of this compound.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes.
-
TLC Analysis: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 80:20 EtOAc:EtOH). Visualize the spots using a staining solution and heating.
-
Product Isolation: Combine the fractions containing pure this compound as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Crystallization
Crystallization can be an effective final purification step to obtain highly pure, crystalline this compound, provided a suitable solvent system is identified.
Materials and Equipment:
-
Purified this compound (as a syrup or amorphous solid)
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Anti-solvent (e.g., diethyl ether, hexane)
-
Crystallization dish or flask
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution: Gently heat the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) with stirring until it completely dissolves. The solution should be saturated or near-saturated.
-
Inducing Crystallization:
-
Cooling: Slowly cool the solution to room temperature, and then to 4°C in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Anti-solvent addition: Alternatively, slowly add an anti-solvent (a solvent in which this compound is insoluble, e.g., diethyl ether) to the solution until turbidity is observed.
-
-
Crystal Growth: Cover the container and allow it to stand undisturbed for several hours to days to allow for crystal growth.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture or the anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
References
Application Notes and Protocols for Utilizing D-Erythrulose in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a pivotal technique for elucidating the intricate network of biochemical reactions within a cell. By tracing the path of isotopically labeled substrates, researchers can quantify the rates (fluxes) of metabolic pathways. While glucose is the most common tracer, the use of other substrates can provide more targeted insights into specific metabolic routes. D-Erythrulose, a four-carbon ketose sugar, offers a unique advantage for probing the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical nexus for biosynthesis and redox homeostasis.
These application notes provide a comprehensive guide for employing isotopically labeled this compound in MFA to investigate cellular metabolism, particularly in the context of drug development and the study of metabolic diseases.
Principle of this compound-Based Metabolic Flux Analysis
The central tenet of using isotopically labeled this compound (e.g., ¹³C-D-Erythrulose) in MFA is to introduce a labeled carbon source that enters central carbon metabolism at a specific node. Upon cellular uptake, this compound is phosphorylated to this compound-4-phosphate, which is then converted to D-erythrose-4-phosphate (E4P), a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[1] E4P, along with sedoheptulose-7-phosphate (S7P), serves as a substrate for the enzymes transketolase and transaldolase, which link the PPP with glycolysis.
By meticulously tracking the distribution of the ¹³C label from this compound into downstream metabolites such as other sugar phosphates, amino acids, and lactate, it is possible to:
-
Quantify the flux through the non-oxidative branch of the PPP: this compound provides a direct entry point, enabling a more accurate estimation of transketolase and transaldolase activities.[1]
-
Elucidate the interplay between the PPP and glycolysis: The scrambling of the ¹³C label reveals the extent of carbon shuffling between these interconnected pathways.
-
Investigate metabolic reprogramming in disease: Altered PPP flux is a hallmark of various diseases, including cancer. This compound-based MFA is a valuable tool for studying these metabolic shifts.
Data Presentation
The quantitative output of a this compound-based MFA experiment is a flux map, which details the rates of reactions in central carbon metabolism. The data is typically presented in tables that summarize the metabolic fluxes and their statistical uncertainties. Mass Isotopomer Distributions (MIDs) of key metabolites are also crucial for data validation and interpretation.
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key PPP and Glycolytic Intermediates after Labeling with [U-¹³C₄]this compound.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Erythrose-4-phosphate (E4P) | 0.05 | 0.05 | 0.10 | 0.10 | 0.70 | - | - |
| Fructose-6-phosphate (F6P) | 0.20 | 0.15 | 0.25 | 0.15 | 0.20 | 0.05 | 0.00 |
| Ribose-5-phosphate (R5P) | 0.10 | 0.10 | 0.20 | 0.20 | 0.30 | 0.10 | - |
| Sedoheptulose-7-phosphate (S7P) | 0.15 | 0.10 | 0.20 | 0.15 | 0.25 | 0.10 | 0.05 |
| 3-Phosphoglycerate (3PG) | 0.40 | 0.30 | 0.25 | 0.05 | - | - | - |
| Lactate | 0.50 | 0.30 | 0.15 | 0.05 | - | - | - |
Note: Data are hypothetical and for illustrative purposes. Actual MIDs will depend on the specific cell line, experimental conditions, and the position of the ¹³C label on this compound.
Table 2: Example of Relative Metabolic Fluxes Determined by ¹³C-D-Erythrulose Tracing.
| Reaction | Relative Flux (Normalized to this compound Uptake) |
| This compound Uptake | 100 |
| Transketolase (forward) | 60 ± 5 |
| Transketolase (reverse) | 15 ± 2 |
| Transaldolase (forward) | 45 ± 4 |
| Transaldolase (reverse) | 10 ± 1.5 |
| Glycolysis (from F6P) | 85 ± 7 |
| Oxidative PPP | 5 ± 1 |
| Serine Biosynthesis (from 3PG) | 10 ± 2 |
Note: This table presents a simplified, hypothetical flux map. A comprehensive MFA would include a more extensive network of reactions.
Experimental Protocols
A successful MFA experiment using this compound requires meticulous attention to detail at each step, from cell culture to data analysis.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the desired concentration of ¹³C-labeled this compound. The concentration should be optimized for the specific cell line but is typically in the range of 1-10 mM. The standard carbon source (e.g., glucose) should be replaced with the labeled this compound.
-
Isotopic Labeling: Once cells reach the desired confluency (typically 70-80%), replace the standard medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time is critical and should be determined empirically for each cell line and experimental condition, but typically ranges from 6 to 24 hours.
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state.
For Adherent Cells:
-
Media Removal: Aspirate the labeling medium.
-
Washing (Optional): Quickly wash the cells with ice-cold saline (0.9% NaCl) to remove extracellular metabolites.
-
Quenching: Immediately add liquid nitrogen to the culture plate to flash-freeze the cells.
-
Extraction: Place the frozen plate on dry ice. Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C). Use a cell scraper to collect the cell lysate into a pre-chilled microcentrifuge tube.
For Suspension Cells:
-
Harvesting: Quickly transfer the cell suspension to a pre-chilled centrifuge tube.
-
Quenching: Immediately add at least 5 volumes of ice-cold saline to rapidly lower the temperature.
-
Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C.
-
Flash-Freezing: Discard the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen.
-
Extraction: Add pre-chilled extraction solvent to the frozen cell pellet and vortex vigorously.
Post-Extraction Processing:
-
Incubation: Incubate the lysate at -20°C for at least 20 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the lysate at high speed (>13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Store the metabolite extract at -80°C until analysis.
Protocol 3: Sample Analysis by Mass Spectrometry
The isotopic enrichment of metabolites is typically measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
GC-MS Analysis (for derivatized sugar phosphates):
-
Drying: Dry the metabolite extract completely using a vacuum concentrator.
-
Derivatization: Derivatize the dried sample to increase the volatility of the sugar phosphates. A common method is oximation followed by silylation.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes.
-
Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
-
-
Injection: Inject the derivatized sample into the GC-MS.
-
Analysis: Operate the MS in either scan or selected ion monitoring (SIM) mode to acquire the mass spectra and determine the mass isotopomer distributions.
LC-MS/MS Analysis (for underivatized sugar phosphates):
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatography: Separate the metabolites using a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column, with a gradient elution.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated. Use a targeted approach like multiple reaction monitoring (MRM) for the expected m/z values of PPP intermediates to increase sensitivity and specificity.
Visualizations
Metabolic Pathway Diagram
Caption: Metabolic fate of this compound in central carbon metabolism.
Experimental Workflow Diagram
Caption: General workflow for ¹³C-D-Erythrulose metabolic flux analysis.
Logical Relationship Diagram
Caption: Logical relationships in this compound-based MFA.
References
Application Notes and Protocols: Erythrulose in Aldolase Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose, a four-carbon ketose sugar, is a molecule of interest in various biochemical applications. While aldolase (B8822740) enzymes are powerful tools for stereoselective carbon-carbon bond formation, comprehensive studies detailing the use of this compound as a direct substrate (either as an aldol (B89426) donor or acceptor) in enzymatic aldol reactions are not prominently available in peer-reviewed literature. Aldolases typically exhibit high specificity for their donor substrates, such as dihydroxyacetone phosphate (B84403) (DHAP), dihydroxyacetone (DHA), or pyruvate.
However, the synthesis of erythrulose (B1219606) isomers through aldolase-catalyzed reactions is well-documented. This application note will focus on a closely related and highly relevant process: the enzymatic synthesis of L-erythrulose. This process utilizes a promiscuous and engineered aldolase, D-fructose-6-phosphate aldolase (FSA), specifically the FSA A129S mutant, which demonstrates improved affinity for dihydroxyacetone.
This document provides detailed protocols for the synthesis of L-erythrulose from glycerol (B35011), a process that involves a multi-enzymatic cascade, including an aldolase-catalyzed step. Additionally, it explores the broader context of aldolase substrate promiscuity and the potential for engineering these enzymes for novel substrates like this compound.
Part 1: Multi-Enzymatic Cascade for L-Erythrulose Synthesis
This section details a four-enzyme cascade that converts glycerol to L-erythrulose. The final step is an aldol condensation reaction catalyzed by a mutant of D-fructose-6-phosphate aldolase (FSA A129S).
Signaling Pathway and Logical Relationships
The synthesis of L-erythrulose from glycerol is achieved through a carefully designed multi-enzymatic cascade. This pathway is engineered to overcome product inhibition and to efficiently regenerate necessary cofactors. The process begins with the oxidation of glycerol to dihydroxyacetone (DHA), which then serves as the donor substrate for the aldolase.
Experimental Protocols
1. Expression and Purification of Enzymes
This protocol describes the expression and purification of the enzymes required for the cascade synthesis of L-erythrulose.
-
Enzymes:
-
Glycerol Dehydrogenase (GDH)
-
NADH Oxidase (NOX)
-
D-fructose-6-phosphate aldolase mutant (FSA A129S)
-
Catalase
-
-
Expression System: E. coli BL21(DE3) cells transformed with plasmids containing the respective enzyme genes with a His6-tag.
-
Protocol:
-
Culture: Grow transformed E. coli cells at 37°C in Terrific Broth (TB) medium containing the appropriate antibiotic to an optical density at 600 nm (OD600) of 0.6.
-
Induction: Induce protein expression by adding 1.0 mM IPTG and incubating overnight at 16°C.
-
Cell Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 1X PBS, pH 7.4, with 1 mM MgSO₄), and lyse by sonication.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Co²⁺-NTA-agarose column pre-equilibrated with binding buffer.
-
Wash the column to remove unbound proteins.
-
Elute the His-tagged proteins with elution buffer (binding buffer with 250 mM imidazole).
-
-
Buffer Exchange: Exchange the buffer of the purified protein solution to a suitable reaction buffer (e.g., 25 mM triethanolamine (B1662121) (TEA), pH 7.0, with 1 mM MgSO₄) using a desalting column.
-
Quantification and Storage: Determine protein concentration and store the purified enzymes at 4°C until use.
-
2. L-Erythrulose Synthesis from Dihydroxyacetone (DHA) and Formaldehyde
This protocol details the specific aldolase-catalyzed reaction step.
-
Materials:
-
Purified FSA A129S
-
Dihydroxyacetone (DHA)
-
Formaldehyde
-
Triethanolamine (TEA) buffer (25 mM, pH 7.0) containing 1 mM MgSO₄ and 0.1 mM thiamine (B1217682) pyrophosphate (TPP).
-
-
Protocol:
-
Reaction Setup: In a reaction vessel, combine DHA and formaldehyde in TEA buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified FSA A129S enzyme.
-
Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 900 rpm).
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC.
-
Termination: Terminate the reaction by heat inactivation (e.g., 98°C for 3 minutes) followed by centrifugation to remove the precipitated enzyme.
-
Data Presentation
The following table summarizes the quantitative data for the FSA A129S-catalyzed synthesis of L-erythrulose from commercial DHA and formaldehyde.[1]
| Reaction Time (hours) | L-Erythrulose Yield (%) in 0% THF | L-Erythrulose Yield (%) in 10% THF | L-Erythrulose Yield (%) in 20% THF |
| < 1 minute | 18 | 17 | 9 |
| 1 | 87 | 95 | 92 |
| 2 | 95 | 99 | 98 |
Experimental Workflow Diagram
Part 2: Aldolase Substrate Promiscuity and Future Perspectives
While this compound is not a commonly reported substrate for aldolases, the field of protein engineering offers promising avenues for expanding the substrate scope of these versatile enzymes.
Substrate Promiscuity of D-fructose-6-phosphate Aldolase (FSA)
Wild-type FSA from E. coli is known to accept dihydroxyacetone (DHA) and hydroxyacetone (B41140) (HA) as donor substrates.[2][3] However, its activity with larger or structurally different ketones is limited. Through minimalist protein engineering, such as single or double mutations in the active site, the substrate promiscuity of FSA has been significantly expanded.[4][5] For instance, replacing bulky residues like leucine (B10760876) with smaller ones like alanine (B10760859) can create more space in the substrate-binding pocket, allowing the enzyme to accommodate larger non-natural substrates.[4][5][6]
Potential for Engineering Aldolases for this compound
The successful engineering of FSA to accept a wider range of donor substrates suggests that it may be possible to engineer an aldolase to utilize this compound.[7][8] This could be approached in two ways:
-
This compound as a Donor: As a ketose, this compound could potentially act as an aldol donor. Directed evolution or rational design could be employed to create FSA variants with a binding pocket that can accommodate this compound and facilitate the formation of the necessary enamine intermediate.
-
This compound as an Acceptor: While less likely for a ketose, it is conceivable that an engineered aldolase could catalyze the addition of a donor molecule (like DHA) to the carbonyl group of this compound.
Future research in this area would likely involve computational modeling to predict beneficial mutations, followed by site-directed mutagenesis and high-throughput screening to identify active variants.
Conclusion
Although there is a lack of established protocols for the direct use of this compound as a substrate in aldolase-catalyzed reactions, the synthesis of its isomer, L-erythrulose, via an engineered aldolase is a robust and well-characterized process. The multi-enzymatic cascade presented here provides a detailed framework for the production of L-erythrulose from simple starting materials. Furthermore, the advancements in protein engineering and the demonstrated substrate promiscuity of enzymes like D-fructose-6-phosphate aldolase offer a promising outlook for the future development of novel biocatalysts capable of utilizing this compound and other non-natural substrates for the synthesis of complex chiral molecules.
References
- 1. New Stereoselective Biocatalysts for Carboligation and Retro-Aldol Cleavage Reactions Derived from d-Fructose 6-Phosphate Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-fructose-6-phosphate aldolase in organic synthesis: cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Fructose-6-phosphate aldolase-catalyzed one-pot synthesis of iminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering aldolases as biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed evolution of aldolases for exploitation in synthetic organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Erythrulose in the Synthesis of Rare Sugars: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose, a four-carbon ketose, serves as a valuable and versatile starting material in the chemo-enzymatic synthesis of various rare sugars. Its strategic application, particularly in enzymatic reactions, allows for the stereoselective production of valuable tetroses like D-erythrose and D-threose. These rare sugars are crucial chiral building blocks for the synthesis of complex carbohydrates, nucleoside analogs with antiviral and anticancer properties, and other bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of rare sugars utilizing this compound, focusing on enzymatic isomerization and epimerization strategies.
Application Notes
This compound is primarily utilized as a substrate for isomerase enzymes to produce the corresponding aldotetroses. A key application involves the enzymatic conversion of a mixture containing this compound to produce D-erythrose and D-threose. This is often achieved through a two-step enzymatic process that begins with the epimerization of the more readily available L-erythrulose (B118282) to a racemic mixture of D- and L-erythrulose. Subsequently, specific isomerases can act on the this compound in the mixture to yield the desired rare aldose.[1][2]
The enzymatic approach offers significant advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and the avoidance of hazardous reagents and byproducts.[3] This makes the use of this compound in enzymatic pathways a cornerstone of green chemistry principles in rare sugar production.
Data Presentation
The following table summarizes the quantitative data for the enzymatic synthesis of rare sugars from an erythrulose (B1219606) mixture.
| Starting Material | Enzyme | Product | Conversion Rate (%) | Reference |
| L-Erythrulose | D-tagatose 3-epimerase (Pseudomonas cichorii ST-24) | D,L-Erythrulose | ~50% | [1] |
| D,L-Erythrulose | D-arabinose isomerase (Klebsiella pneumoniae 40bXX) | D-Threose | 9.35% | [1] |
| D,L-Erythrulose | L-rhamnose isomerase (Pseudomonas stutzeri LL172) | D-Erythrose | 12.9% | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Erythrose from a D,L-Erythrulose Mixture
This protocol describes the isomerization of this compound to D-Erythrose using L-rhamnose isomerase. The starting material is a mixture of D- and L-erythrulose, which can be obtained by the epimerization of L-erythrulose.
Objective: To synthesize D-Erythrose from this compound.
Materials:
-
D,L-Erythrulose mixture
-
Recombinant L-rhamnose isomerase from Pseudomonas stutzeri
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) solution (10 mM)
-
Heating block or water bath
-
Reaction tubes
-
Enzyme quenching solution (e.g., 0.1 M HCl or heat)
-
HPLC system with a refractive index (RI) detector[2]
-
Amino-based HPLC column
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM MnCl₂, and 100 mM D,L-Erythrulose.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Enzyme Addition: Initiate the reaction by adding purified L-rhamnose isomerase to a final concentration of 10 µg/mL.
-
Incubation: Incubate the reaction at 37°C for 24 hours with gentle agitation.
-
Reaction Termination: Terminate the reaction by either adding an equal volume of 0.1 M HCl or by heating the mixture to 95°C for 5 minutes.
-
Analysis: Analyze the formation of D-Erythrose using HPLC as described in Protocol 3.
Protocol 2: Enzymatic Synthesis of D-Threose from a D,L-Erythrulose Mixture
This protocol details the isomerization of this compound to D-Threose using D-arabinose isomerase.
Objective: To synthesize D-Threose from this compound.
Materials:
-
D,L-Erythrulose mixture
-
Recombinant D-arabinose isomerase from Klebsiella pneumoniae[1]
-
Appropriate buffer system (e.g., Tris-HCl or phosphate (B84403) buffer)
-
Metal ion cofactor if required by the specific enzyme
-
Heating block or water bath
-
Reaction tubes
-
Enzyme quenching solution
-
HPLC system with RI detector
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the D,L-Erythrulose mixture in a suitable buffer. The optimal pH and buffer composition should be determined based on the specific characteristics of the D-arabinose isomerase used.
-
Enzyme Addition: Add the purified D-arabinose isomerase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) for a sufficient duration (e.g., 12-24 hours).
-
Reaction Termination: Stop the reaction by heat inactivation or the addition of an acid.
-
Analysis: Quantify the production of D-Threose using HPLC (see Protocol 3 for a general method, column and mobile phase may need optimization for threose separation).
Protocol 3: HPLC Analysis of Tetrose Sugars
Objective: To quantify the concentration of D-Erythrose and other tetroses in a reaction mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.[2]
-
Amino-based column (e.g., Shodex HILICpak VG-50 4E or Lichrospher 5-NH2).[2]
-
Mobile phase: Acetonitrile/Water (e.g., 75:25 or 90:10, v/v).[2]
-
Standards for this compound, D-Erythrose, and D-Threose.
Procedure:
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Setup:
-
Injection: Inject the prepared sample and standards onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to D-Erythrose and other sugars by comparing their retention times and peak areas with those of the standards.
Mandatory Visualizations
Caption: Enzymatic conversion of L-Erythrulose to rare tetroses.
Caption: General experimental workflow for rare sugar synthesis.
References
Application Notes and Protocols for the GC-MS Analysis of D-Erythrulose Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of highly polar and non-volatile molecules such as D-erythrulose by GC-MS is not feasible.[1] To overcome this limitation, a chemical derivatization process is employed to convert the sugar into a more volatile and thermally stable compound that is amenable to GC-MS analysis.[1]
The most common and effective derivatization method for sugars is a two-step process involving methoximation followed by silylation.[1][2][3] Methoximation protects the ketone functional group of this compound, preventing the formation of multiple isomers during the subsequent silylation step.[1][4][5] Silylation then replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, which significantly increases the volatility of the molecule.[4][5] This application note provides a detailed protocol for the derivatization of this compound and its subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Internal Standard (e.g., Sorbitol)
-
Sample vials (2 mL) with screw caps (B75204) and septa
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like pyridine at a concentration of 1 mg/mL.[1] From this stock solution, prepare a series of calibration standards by serial dilution.[1]
-
Sample Preparation: For biological samples, an extraction step is necessary to isolate the metabolites. A common method involves protein precipitation with a solvent like methanol, followed by centrifugation to remove the precipitated proteins. The supernatant containing the metabolites is then dried down, typically under a stream of nitrogen or by lyophilization, before derivatization.
Derivatization Procedure: Methoximation followed by Silylation
This two-step procedure is crucial for preparing this compound for GC-MS analysis.
Step 1: Methoximation
-
To the dried sample or standard residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[6]
-
Vortex the mixture vigorously to ensure complete dissolution.
-
Incubate the mixture at 60°C for 45 minutes.[6] This reaction converts the ketone group of this compound into its methoxime derivative, which prevents the formation of multiple tautomeric forms.[4][5]
Step 2: Silylation
-
After the methoximation reaction, add 80 µL of MSTFA with 1% TMCS to the sample vial.[2]
-
Vortex the mixture again.
-
Incubate the mixture at 60°C for 30 minutes.[5] This step replaces the active hydrogens on the hydroxyl groups with TMS groups, increasing the volatility of the derivative.[4][5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.[1] If the concentration is high, the sample can be diluted with hexane.[1]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized sugars. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 240 °C[7] |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C[8] |
| Transfer Line Temperature | 250 °C[8] |
| Scan Mode | Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted quantification.[1] |
Data Presentation
The derivatization of this compound results in the formation of its methoxime-trimethylsilyl (MeOx-TMS) derivative. Due to the formation of syn and anti isomers during methoximation, two chromatographic peaks may be observed for this compound.[1] The mass spectrum of the derivatized this compound will exhibit characteristic fragment ions that can be used for its identification and quantification. The ion at m/z 73 is a characteristic fragment of a trimethylsilyl group.[1]
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.6–2.7 µg/mL | [8] |
| Limit of Quantification (LOQ) | 3.1–13.3 µg/mL | [8] |
Note: The values presented are for a range of monosaccharides and should be experimentally determined for this compound for accurate quantification.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound after derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Trace Level Determination of Saccharides in Pristine Marine Aerosols by Gas Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for Large-Scale Production of D-Erythrulose
Abstract
This document provides detailed application notes and protocols for the large-scale production of D-Erythrulose, a natural keto-sugar utilized in the cosmetics industry.[1][2][3] The process employs a robust two-stage strategy: first, the high-titer biotechnological production of L-Erythrulose (B118282) from meso-erythritol using whole-cell fermentation with Gluconobacter species, followed by enzymatic epimerization to yield the desired this compound stereoisomer. This guide is intended for researchers, scientists, and professionals in process development and manufacturing.
Principle and Overall Strategy
The production of this compound is achieved through a sequential biotransformation and enzymatic conversion process.
-
Fermentative Biotransformation: Gluconobacter species, obligate aerobic bacteria known for incomplete oxidation of sugars and polyols, are used as whole-cell biocatalysts.[4][5][6] Specifically, membrane-bound dehydrogenases of Gluconobacter oxydans or Gluconobacter frateurii catalyze the highly efficient oxidation of the polyol meso-erythritol into L-Erythrulose.[7][8][9]
-
Enzymatic Epimerization: The resulting L-Erythrulose is then converted to a racemic mixture of D- and L-Erythrulose through an epimerization reaction. This can be catalyzed by an enzyme such as D-tagatose 3-epimerase, which has been shown to convert approximately 50% of L-Erythrulose to this compound.[10] Subsequent purification steps are required to isolate the D-isomer.
Figure 1: Logical workflow for the two-stage production of this compound.
Microbial Strain and Media
2.1 Recommended Strain:
-
Gluconobacter oxydans (e.g., 621HΔupp BP.8) or Gluconobacter frateurii (e.g., IFO 3254) are highly effective for the biotransformation.[7][8][9]
2.2 Media Composition:
| Component | Inoculum Medium (g/L) | Production Medium (g/L) |
| D-Mannitol | 50.0 | - |
| Yeast Extract | 5.0 | 5.0 - 10.0 |
| Peptone | 3.0 | - |
| KH₂PO₄ | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.2 | 0.2 |
| meso-Erythritol | - | 100.0 - 250.0 (Initial) |
| Antifoam Agent | As needed | As needed |
| pH | 5.0 - 6.0 | 5.0 - 6.0 |
| Sterilization | 121°C, 20 min | 121°C, 20 min |
Note: meso-Erythritol for the production phase can be sterilized separately and added aseptically or fed continuously.
Experimental Protocols
Protocol 3.1: Inoculum Preparation
-
Strain Revival: Aseptically transfer a cryopreserved vial of G. oxydans to 50 mL of sterile Inoculum Medium in a 250 mL baffled shake flask.
-
Incubation: Incubate at 30°C with agitation at 170-200 rpm for 24-48 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.5-2.0.
-
Seed Bioreactor: Use this culture to inoculate a seed bioreactor containing the same medium, representing 5-10% of the final production bioreactor volume. Cultivate under controlled conditions (pH 5.5, 30°C, adequate aeration) for another 24 hours.
Protocol 3.2: Large-Scale Fed-Batch Fermentation
This protocol outlines the production of L-Erythrulose in a stirred-tank bioreactor.
-
Bioreactor Setup: Prepare a sterilized production-scale bioreactor with the initial Production Medium. Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculation: Aseptically transfer the seed culture to the production bioreactor to achieve an initial inoculum size of 5-10% (v/v).
-
Fermentation Conditions: Maintain the following parameters throughout the fermentation run.
| Parameter | Setpoint / Range | Notes |
| Temperature | 30 - 32°C | G. oxydans is mesophilic.[6] |
| pH | 5.0 - 6.0 | Control using automated addition of NaOH or H₂SO₄.[11] |
| Dissolved Oxygen (DO) | > 20% saturation | Maintain via a cascade of agitation (300-500 rpm) and aeration (1.0-1.5 vvm). This is a strictly aerobic process.[4][11] |
| Substrate (meso-Erythritol) | 150 - 250 g/L | Start with an initial concentration and feed a concentrated solution to maintain levels and avoid substrate inhibition.[7][12] |
| Fermentation Time | 24 - 48 hours | Monitor substrate consumption and product formation via HPLC analysis.[9][13] |
-
Fed-Batch Strategy: Continuously or intermittently feed a concentrated, sterile solution of meso-erythritol to the bioreactor to maintain a high cell density and productivity, while avoiding potential substrate inhibition.[7][11]
-
Monitoring: Regularly draw samples to measure cell density (OD₆₀₀), substrate and product concentrations (HPLC), and pH.
-
Harvest: Once substrate conversion is >98%, cool the bioreactor to 4-8°C to stop metabolic activity before proceeding to downstream processing.
Figure 2: Workflow for the fed-batch fermentation of L-Erythrulose.
Protocol 3.3: Downstream Processing of L-Erythrulose
-
Solid-Liquid Separation: Remove G. oxydans biomass from the fermentation broth. This is a critical first step in purification.[14][15]
-
Method: Use continuous centrifugation (e.g., 8,000 x g for 20 min) or microfiltration/cross-flow filtration for large volumes.
-
-
Concentration: Reduce the volume of the cell-free supernatant to decrease the burden on subsequent purification steps.[14]
-
Method: Use vacuum evaporation at a low temperature (<50°C) to prevent product degradation.
-
-
Purification: Isolate L-Erythrulose from residual media components, salts, and byproducts.
-
Method: Employ ion-exchange column chromatography (e.g., Dowex 50W-X2, Ca²⁺ form) to separate the non-ionic erythrulose (B1219606) from charged impurities.[9] Elute with deionized water and collect fractions.
-
-
Final Formulation: Pool the pure fractions, concentrate if necessary, and perform sterile filtration (0.22 µm filter). The product can be stored as a concentrated syrup at 4-8°C.[16]
Protocol 3.4: Enzymatic Conversion to this compound
-
Reaction Setup: In a temperature-controlled vessel, dissolve the purified L-Erythrulose in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Addition: Add D-tagatose 3-epimerase to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 50-60°C) for several hours.[10]
-
Monitoring: Track the conversion of L-Erythrulose to this compound using HPLC with a chiral column to separate the enantiomers. The reaction reaches equilibrium when approximately 50% of the L-erythrulose is converted.[10]
-
Enzyme Removal & Purification: Once equilibrium is reached, stop the reaction by heat inactivation or ultrafiltration to remove the enzyme. The resulting D,L-Erythrulose mixture will require further chiral chromatography to isolate pure this compound.
Protocol 3.5: Analytical Quantification
-
Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification.[10][17]
-
Column: Use an amino-group-bound polymer column or a specific carbohydrate analysis column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v) is typically effective.[17]
-
Detector: A Refractive Index (RI) detector is commonly used for sugar analysis.
-
Quantification: Create a standard curve using a certified this compound standard to determine the concentration in unknown samples.
Summary of Performance Data
The following table summarizes key quantitative data reported for the production of L-Erythrulose using Gluconobacter species. These values serve as a benchmark for process optimization.
| Strain | Fermentation Mode | Titer (g/L) | Yield (% w/w) | Space-Time Yield (g/L/h) | Reference |
| G. oxydans 621HΔupp BP.8 | Batch (Resting Cells) | 242 | 99 | 10.0 | [7][8] |
| G. oxydans 621HΔupp BP.8 | Continuous (Cell Retention) | 54 | 99 | 27.0 | [7][8] |
| G. frateurii IFO 3254 | Batch (Washed Cells) | ~98 (from 100 g/L substrate) | 98 | ~2.04 | [9][13] |
| Not Specified | Fed-Batch (Optimized DO) | 207.9 | 94 | 6.50 | [13] |
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions, equipment, and microbial strain characteristics. All operations should be performed under appropriate aseptic conditions by trained personnel.
References
- 1. Erythrulose [chemeurope.com]
- 2. Erythrulose - Wikipedia [en.wikipedia.org]
- 3. This compound - Cortex Chemicals [cortexch.com]
- 4. caister.com [caister.com]
- 5. researchgate.net [researchgate.net]
- 6. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Erythrulose production with a multideletion strain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2001042483A1 - Process for the biotechnological preparation of l-erythrulose - Google Patents [patents.google.com]
- 12. DE102008006101B4 - Process for the preparation of erythrulose - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 16. mcbiotec.com [mcbiotec.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous D-Erythrulose Synthesis via Enzyme Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrulose, a natural ketotetrose sugar, is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its production through traditional chemical methods often involves harsh conditions, low yields, and the formation of unwanted byproducts. Enzymatic synthesis offers a green and highly specific alternative. This document provides detailed application notes and protocols for the continuous synthesis of this compound using immobilized enzymes, a strategy that enhances enzyme stability, allows for continuous operation, and simplifies product purification. Two primary enzymatic pathways are detailed: a transketolase-based route and a multi-enzyme cascade featuring an aldolase (B8822740).
Enzymatic Pathways for this compound Synthesis
Two principal biocatalytic routes for the synthesis of this compound have been established, each with its own set of advantages.
Pathway 1: Transketolase-Catalyzed Synthesis
This pathway utilizes a transketolase (TK) to catalyze the transfer of a two-carbon ketol group from a donor substrate, such as hydroxypyruvate (HPA), to an acceptor aldehyde, glycolaldehyde (B1209225) (GA), yielding L-Erythrulose. In some variations, a multi-enzyme system involving D-amino acid oxidase (DAAO) and catalase (CAT) is used to generate HPA in situ from D-serine.
Pathway 2: Aldolase-Catalyzed Multi-Enzyme Cascade
This pathway employs a D-fructose-6-phosphate aldolase (FSA) to catalyze the aldol (B89426) condensation of dihydroxyacetone (DHA) and formaldehyde. A multi-enzyme cascade can be established to produce DHA from glycerol (B35011) using glycerol dehydrogenase (GDH), with an integrated cofactor regeneration system employing NADH oxidase (NOX) and catalase (CAT).
Data Presentation: Performance of Immobilized Enzymes
The choice of immobilization strategy and support material significantly impacts the performance of the biocatalyst. The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.
Table 1: Immobilized Transketolase (TK) and Supporting Enzymes for L-Erythrulose Synthesis
| Enzyme System | Support Material | Immobilization Method | Enzyme Loading | Retained Activity | Reusability | L-Erythrulose Titer | Reference |
| TK from Geobacillus stearothermophilus (TKgst) | Silica (B1680970) monolithic pellets | Covalent Bonding | 6 mg/g support | High | >5 cycles with high stability | - | [1] |
| D-amino acid oxidase from Rhodotorula gracilis (DAAORg) & Catalase (CAT) | Silica monolithic pellets | Covalent Co-immobilization | 2 mg DAAORg, 4 mg CAT/g support | High | >5 cycles with high stability | - | [1] |
| Co-immobilized [DAAO+CAT][TK] | Silica monolithic pellets | Covalent Bonding | - | - | Same level of formation after 2 cycles | 30.7 mM | [1] |
| Co-immobilized [DAAO+CAT+TK] | Silica monolithic pellets | Covalent Bonding | - | - | Loss of activity after 2nd cycle | 29.1 mM | [1] |
Table 2: Immobilized Fructose-6-Phosphate (B1210287) Aldolase (FSA) for Aldol Condensation
| Enzyme | Support Material | Immobilization Method | Enzyme Loading | Retained Activity | Reusability | Reference |
| FSA A129S mutant | Glyoxal-agarose | Covalent Bonding | - | 53.9% | Up to 6 cycles | [2] |
| FSA A129S mutant | Cobalt-chelated agarose (B213101) (Co-IDA) | Affinity Binding | - | 93.8% | Lower operational stability than glyoxal-agarose | [2] |
| FSA A129S mutant | Amino-functionalized agarose (MANA-agarose) | Covalent Bonding | - | 89.7% | Lower operational stability than glyoxal-agarose | [2] |
| FSA A129S mutant | Magnetic nanoparticle clusters (mNC) | Covalent Bonding | - | 29.0% | Low operational stability | [2] |
| FSA | Layered double hydroxide (B78521) (LDH) | In situ coprecipitation | 1 g/g LDH | Comparable to free FSA | Several times without notable loss of activity | [3] |
Experimental Protocols
Protocol 1: Covalent Immobilization of Transketolase, DAAO, and Catalase on Silica Monolithic Pellets
This protocol is adapted from the co-immobilization strategy for L-Erythrulose synthesis.[1]
Materials:
-
Silica monolithic pellets
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde (B144438) solution (25% in water)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Purified enzymes: TKgst, DAAORg, CAT
-
D-serine, Glycolaldehyde (GOA)
-
Thiamine diphosphate (B83284) (ThDP), Magnesium chloride (MgCl₂)
Procedure:
-
Support Functionalization:
-
Activate the silica monolithic pellets by treating them with a 5% (v/v) solution of APTES in acetone (B3395972) for 24 hours at room temperature.
-
Wash the pellets thoroughly with acetone and then with distilled water to remove excess APTES.
-
Dry the amino-functionalized pellets at 60°C.
-
-
Activation with Glutaraldehyde:
-
Suspend the amino-functionalized pellets in a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0) for 2 hours at room temperature with gentle shaking.
-
Wash the activated pellets extensively with phosphate buffer to remove unbound glutaraldehyde.
-
-
Enzyme Immobilization:
-
For co-immobilization of DAAO and CAT: Prepare a solution containing DAAORg (e.g., 2 mg/mL) and CAT (e.g., 4 mg/mL) in phosphate buffer (pH 7.0).
-
For separate immobilization of TK: Prepare a solution of TKgst (e.g., 6 mg/mL) in phosphate buffer (pH 7.0) containing ThDP (0.1 mM) and MgCl₂ (1 mM).
-
Add the activated silica pellets to the enzyme solutions (a typical ratio is 1 g of support per 10 mL of enzyme solution).
-
Incubate for 24 hours at 4°C with gentle agitation.
-
To stabilize the Schiff bases formed, add NaBH₄ to a final concentration of 1 mg/mL and incubate for 30 minutes at 4°C.
-
Wash the immobilized enzyme pellets with phosphate buffer to remove unbound enzyme. Store at 4°C.
-
Protocol 2: Immobilization of Fructose-6-Phosphate Aldolase (FSA) on Glyoxal-Agarose Beads
This protocol is based on the successful immobilization of a mutant FSA for the synthesis of a D-fagomine precursor, which involves a similar aldol addition.[2]
Materials:
-
Glyoxal-agarose beads
-
Sodium phosphate buffer (50 mM, pH 8.0)
-
Purified FSA (e.g., A129S mutant)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Enzyme Preparation:
-
Prepare a solution of purified FSA in 50 mM sodium phosphate buffer (pH 8.0). The concentration will depend on the desired enzyme loading.
-
-
Immobilization:
-
Suspend the glyoxal-agarose beads in the FSA solution (e.g., 1 g of beads per 10 mL of enzyme solution).
-
Incubate the suspension at 25°C with gentle agitation for a specified time (e.g., 3 hours, optimization may be required).
-
After incubation, add NaBH₄ to a final concentration of 1 mg/mL to reduce the formed Schiff bases to stable secondary amino bonds. Incubate for 30 minutes at 25°C.
-
Wash the immobilized FSA-glyoxal-agarose beads thoroughly with the phosphate buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C.
-
Protocols for Continuous this compound Synthesis
Protocol 3: Continuous L-Erythrulose Synthesis in a Basket Reactor
This protocol utilizes the co-immobilized [DAAO+CAT][TK] system.[1]
Reactor Setup:
-
A temperature-controlled basket-type reactor.
-
The basket should be made of a mesh material that retains the immobilized enzyme pellets but allows for free flow of the reaction medium.
-
A pH-stat system for automatic pH control.
-
An oxygen supply for the DAAO reaction.
-
A peristaltic pump for continuous feeding of substrates and removal of the product stream.
Operational Parameters:
-
Reaction Medium: 50 mM D-serine, 50 mM Glycolaldehyde, 0.1 mM ThDP, 1 mM MgCl₂ in water.
-
pH: 7.0, maintained with 0.1 M HCl.
-
Temperature: 30°C.
-
Agitation: 400 rpm.
-
Oxygenation: Bubble oxygen into the reactor at 10 mL/min.
-
Flow Rate: The flow rate should be optimized to achieve the desired conversion and productivity. A starting point could be a residence time of several hours.
Procedure:
-
Load the basket with the immobilized [DAAO+CAT] and [TK] pellets.
-
Fill the reactor with the reaction medium.
-
Set the temperature, agitation, and pH control.
-
Start the oxygen supply.
-
Begin the continuous feed of the substrate solution and the withdrawal of the product stream at the desired flow rate.
-
Monitor the concentration of L-Erythrulose in the effluent using HPLC.
Protocol 4: Continuous this compound Synthesis in a Packed-Bed Reactor
This protocol is designed for the FSA-catalyzed synthesis of this compound.
Reactor Setup:
-
A jacketed glass column to serve as the packed-bed reactor, allowing for temperature control.
-
The immobilized FSA-glyoxal-agarose beads are packed into the column.
-
A peristaltic pump to deliver the substrate solution through the packed bed.
Operational Parameters:
-
Substrate Solution: An aqueous solution of dihydroxyacetone (DHA) and formaldehyde. Optimal concentrations need to be determined experimentally (e.g., starting with a molar ratio of 1:1.5 DHA:formaldehyde).
-
pH: 8.0 (maintained in the feed solution).
-
Temperature: 25°C.
-
Flow Rate: The flow rate determines the residence time in the reactor and must be optimized to maximize conversion and productivity. Start with a low flow rate and gradually increase.
-
Residence Time: The time the substrate solution spends in contact with the immobilized enzyme. This is a critical parameter to optimize for continuous processes.[4]
Procedure:
-
Pack the column with the immobilized FSA-glyoxal-agarose beads, ensuring no air bubbles are trapped.
-
Equilibrate the column by pumping the reaction buffer through it.
-
Start pumping the substrate solution through the packed bed at the desired flow rate.
-
Collect the effluent from the reactor outlet.
-
Analyze the effluent for this compound concentration using an appropriate method (e.g., HPLC).
-
Monitor the reactor for any signs of pressure buildup, which could indicate clogging.
Visualizations
Caption: Transketolase pathway for L-Erythrulose synthesis.
Caption: Aldolase-catalyzed cascade for this compound synthesis.
Caption: General workflow for covalent enzyme immobilization.
Caption: Setup for continuous synthesis in a packed-bed reactor.
References
Troubleshooting & Optimization
Technical Support Center: D-Erythrulose Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of D-Erythrulose, with a focus on overcoming low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Low yields in this compound synthesis are often attributed to several competing side reactions. The primary culprits include:
-
Isomerization: this compound, a ketose, can isomerize to its aldose counterpart, D-Erythrose, particularly under basic or acidic conditions.
-
Aldol (B89426) Condensation: Undesired aldol reactions can occur between the starting materials or intermediates, leading to the formation of higher carbon sugars such as pentoses and hexoses.[1]
-
Oxidative Degradation: The sugar backbone can be susceptible to oxidation, resulting in the formation of organic acids like formic, glycolic, and glyceric acids.
-
Browning/Polymerization: Especially under acidic or high-temperature conditions, this compound and its precursors can dehydrate and polymerize, leading to a brown coloration of the reaction mixture.[2]
Q2: How can I minimize the formation of D-Erythrose through isomerization?
A2: Minimizing the isomerization of this compound to D-Erythrose is crucial for improving yield. The following strategies can be employed:
-
pH Control: Maintain a stable and appropriate pH throughout the reaction. The ideal pH is often near neutral or slightly acidic, depending on the specific synthetic route.[3]
-
Temperature Management: Conduct the reaction at a lower temperature. While this may decrease the reaction rate, it significantly reduces the rate of isomerization.[3]
-
Reaction Time: Shorter reaction times can limit the extent of isomerization.[3] Monitor the reaction progress and stop it once the desired product concentration is reached.
Q3: What are the best practices to prevent aldol condensation and the formation of higher sugars?
A3: To suppress the formation of unwanted pentoses and hexoses from aldol condensation, consider the following:
-
pH Adjustment: Maintaining a slightly acidic pH can help minimize the formation of enolates, which are necessary for the aldol reaction to proceed.[1]
-
Concentration Control: Running the reaction at a lower concentration of reactants can reduce the frequency of intermolecular aldol reactions.
-
Temperature Reduction: Lowering the reaction temperature can slow down the rate of the aldol side reaction.[1]
Q4: My reaction mixture is turning brown. How can I prevent this degradation?
A4: A brown coloration is indicative of product degradation through dehydration and polymerization. To mitigate this:
-
Strict pH Control: Avoid strongly acidic conditions. A neutral or slightly basic pH is often preferable to prevent these degradation pathways.[2]
-
Low-Temperature Reaction: Perform the synthesis at the lowest feasible temperature that allows for a reasonable reaction rate.[2]
-
Inert Atmosphere: If your synthesis is sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen and prevent oxidative degradation.
-
Reagent Purity: Ensure the use of high-purity starting materials and solvents, as impurities can catalyze degradation reactions.[2]
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of this compound from the aldol condensation of dihydroxyacetone and formaldehyde (B43269), using zeolite-like imidazolate framework (ZIF) catalysts.
Table 1: Effect of Catalyst Type and Loading on this compound Yield
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | pH | Dihydroxyacetone Conversion (%) | Erythrulose (B1219606) Yield (%) | Pentose Yield (%) | Hexose Yield (%) |
| ZIF-8 | 0.035 | 80 | 0.5 | 8.36 | 43 | 45 | 24 | 3 |
| ZIF-8 | 0.01 | 65 | 0.5 | 7.54 | 26 | 40 | 22 | 0 |
| ZIF-71 | Not Specified | Not Specified | Not Specified | 8.71 | 66 | 33 | 28 | 14 |
| ZIF-90 | Not Specified | Not Specified | Not Specified | 8.34 | 25 | 33 | 31 | 8 |
Data sourced from patent information, specific reaction conditions beyond what is listed may apply.[1]
Table 2: Influence of Temperature and Reaction Time on this compound Yield with ZIF-8 Catalyst
| Temperature (°C) | Time (h) | pH | Dihydroxyacetone Conversion (%) | Erythrulose Yield (%) | Pentose Yield (%) | Hexose Yield (%) |
| 80 | 0.5 | 8.36 | 43 | 45 | 24 | 3 |
| 65 | 0.5 | 8.36 | 26 | 56 | 23 | 0 |
| 65 | 1 | 7.54 | 26 | 40 | 22 | 0 |
Data sourced from patent information, specific reaction conditions beyond what is listed may apply.[1]
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Aldol Condensation
This protocol is adapted from a patented method for the synthesis of erythrulose using a ZIF-8 catalyst.[1]
Objective: To synthesize this compound from dihydroxyacetone and formaldehyde with minimized byproduct formation.
Materials:
-
Dihydroxyacetone
-
Formaldehyde solution (7.5 M)
-
ZIF-8 catalyst
-
Deionized water
-
Glass reactor (250 ml) with magnetic stirrer and reflux condenser
-
HPLC system for analysis
Procedure:
-
Reactor Setup: In a 250 ml glass reactor equipped with a magnetic stirrer and a reflux condenser, add 100 ml of purified water.
-
Addition of Reactants: Add 45 mg (0.5 mmol) of dihydroxyacetone and 1.35 ml of a 7.5 M formaldehyde solution.
-
Catalyst Introduction: Add 35 mg (0.035 wt%) of the ZIF-8 catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring (1000 rpm). The pH of the solution under these conditions is approximately 8.36.
-
Reaction Time: Maintain the reaction at 80°C for 0.5 hours.
-
Analysis: After the reaction, analyze the solution using high-performance liquid chromatography (HPLC) to determine the conversion of dihydroxyacetone and the yield of erythrulose, pentoses, and hexoses.
Protocol 2: Enzymatic Synthesis of this compound (as an intermediate)
This protocol outlines the enzymatic epimerization of L-Erythrulose to a D,L-Erythrulose mixture, which is a key step in the enzymatic synthesis of D-Erythrose.
Objective: To produce this compound through the enzymatic epimerization of L-Erythrulose.
Materials:
-
L-Erythrulose
-
Purified D-Tagatose 3-Epimerase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Incubator
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10-100 mM of L-Erythrulose in a 50 mM Tris-HCl buffer (pH 8.0).
-
Enzyme Addition: Add the purified D-Tagatose 3-Epimerase to the reaction mixture to a final concentration of 0.1-1 mg/mL.
-
Incubation: Incubate the reaction mixture at a controlled temperature of 30-40°C for 4-12 hours.
-
Reaction Monitoring: Monitor the formation of this compound by High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column. The mobile phase is typically an acetonitrile:water mixture.
-
Reaction Termination: Once the desired conversion is achieved (approaching a racemic mixture), the reaction can be stopped by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound synthesis.
References
improving the stability of D-Erythrulose in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of D-Erythrulose in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound aqueous solutions?
A1: this compound is most stable in acidic conditions. For long-term stability, it is recommended to maintain the pH of the aqueous solution between 2.0 and 5.0, with an optimal range of 3.0 to 4.0.[1][2] At a pH greater than 5.5, this compound becomes unstable.[1]
Q2: What is the recommended storage temperature for this compound solutions?
A2: Low temperatures are crucial for maintaining the stability of this compound. For long-term storage, it is recommended to keep aqueous solutions at a temperature of 4-8°C.[1] It is critical to never exceed a temperature of 40°C, as this can lead to significant degradation.[1][2]
Q3: My this compound solution is turning yellow/brown. What could be the cause?
A3: Discoloration of a this compound solution is a primary indicator of its degradation. This can be caused by several factors, including:
-
High pH: A pH above 5.0 can accelerate degradation reactions.
-
Elevated Temperature: Storage at temperatures above the recommended 4-8°C will increase the rate of degradation.
-
Presence of Amines: this compound can react with primary and secondary amino groups via the Maillard reaction, leading to the formation of brown pigments called melanoidins.[1] Ensure your formulation is free from contaminating amines.
Q4: Can I buffer my this compound solution?
A4: It is generally recommended to use an un-buffered acidic system for this compound solutions.[1] If a buffer is necessary, ensure it is effective in the optimal pH range of 3.0-4.0 and does not contain any primary or secondary amine groups.
Q5: What are the known degradation products of this compound in an aqueous solution?
A5: The degradation of this compound in an aqueous solution can occur via a retro-aldol condensation reaction. This pathway involves the cleavage of the carbon-carbon bond between the C2 and C3 positions, yielding glycolaldehyde (B1209225) and dihydroxyacetone. These smaller molecules can then undergo further reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | High pH of the solution. | Adjust the pH to a range of 3.0-4.0 using a suitable acid (e.g., citric acid). |
| Elevated storage temperature. | Store the solution at 4-8°C and avoid exposure to temperatures above 40°C. | |
| Presence of contaminating substances with amino groups. | Use high-purity water and ensure all glassware is thoroughly cleaned. Avoid additives containing primary or secondary amines. | |
| Discoloration (yellowing/browning) of the solution. | Degradation of this compound. | Follow the recommended pH and temperature storage conditions. Prepare fresh solutions more frequently. |
| Maillard reaction with amino-containing compounds. | Scrutinize all components of the formulation for the presence of amines. | |
| Inconsistent experimental results. | Instability of this compound stock solution. | Prepare fresh this compound stock solutions for each experiment or validate the stability of the stock solution over the intended period of use. |
| Improper sample handling. | Ensure consistent and accurate pH and temperature control throughout the experiment. |
Quantitative Data on this compound Stability
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Stability after 1 year |
| 2.5 | Negligible loss[1] |
| > 5.5 | Unstable[1] |
Table 2: Recommended Storage and Formulation Conditions for this compound
| Parameter | Recommended Range |
| Storage Temperature | 4-8°C[1] |
| Maximum Temperature | 40°C[1] |
| Storage pH | 2.0 - 5.0[1] |
| Optimal Formulation pH | 3.0 - 4.0[2] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a method to assess the stability of this compound under various conditions (e.g., different pH values and temperatures).
1. Materials:
-
This compound powder
-
High-purity water (HPLC grade)
-
Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter
-
Incubators or water baths set to desired temperatures
-
HPLC system with a Refractive Index Detector (RID) or a UV detector at a low wavelength (~210 nm)
-
HPLC column suitable for sugar analysis (e.g., Amino column)
2. Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in high-purity water to a known concentration (e.g., 10 mg/mL).
-
Preparation of Test Solutions:
-
For pH stability testing: Aliquot the stock solution into several vials and adjust the pH of each to the desired levels (e.g., 3, 4, 5, 6, 7) using the acid/base solutions.
-
For temperature stability testing: Prepare vials of this compound solution at the optimal pH (e.g., 4.0).
-
-
Initial Analysis (Time 0): Immediately after preparation, take a sample from each test solution and analyze it using the HPLC method described in Protocol 2 to determine the initial concentration of this compound.
-
Incubation:
-
For pH stability: Store the pH-adjusted vials at a constant temperature (e.g., 25°C or 40°C).
-
For temperature stability: Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw samples from each vial and analyze them by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition to determine the degradation rate.
Protocol 2: Quantification of this compound by HPLC-RID
This protocol provides a method for the quantitative analysis of this compound in aqueous solutions.
1. HPLC System and Conditions:
-
HPLC System: Agilent 1260 Infinity system or equivalent, equipped with a Refractive Index Detector (RID).
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
RID Temperature: 35°C.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 0.1 mg/mL to 5 mg/mL.
3. Sample Preparation:
-
Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Aqueous degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
troubleshooting peak tailing in D-Erythrulose HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of D-Erythrulose.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound HPLC analysis?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This is problematic because it can compromise resolution between closely eluting peaks, affect the accuracy of peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[3][4][5][6] For this compound, a polar sugar, peak tailing can lead to inaccurate measurements, which is critical in research and quality control settings.
Q2: What are the primary causes of peak tailing for a polar compound like this compound?
A2: For polar analytes such as this compound, peak tailing is often caused by:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns (e.g., C18).[1][3][7][8]
-
Anomer Separation: As a reducing sugar, this compound can exist as different anomers (alpha and beta isomers) in solution. Under certain conditions, these anomers may separate slightly on the column, leading to broadened or split peaks that can be misinterpreted as tailing.[8]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of residual silanol groups on the column, increasing the likelihood of secondary interactions.[2][9][10][11]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or gradual degradation of the stationary phase can create active sites that cause tailing.[4][7][12][13]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, dead volumes in fittings, or a poorly packed column, can contribute to peak broadening and tailing.[2][7][14]
Q3: Can the sample solvent affect the peak shape of this compound?
A3: Yes, the choice of sample solvent is crucial. If the sample solvent is significantly stronger (has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion and tailing.[7] It is best practice to dissolve the this compound standard and samples in a solvent that is as close in composition to the mobile phase as possible.[8]
Q4: How does temperature affect the analysis of this compound?
A4: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect column efficiency and peak shape. For sugars like this compound, temperature can also influence the equilibrium between anomers. Increasing the column temperature can sometimes sharpen peaks if anomer separation is occurring at a lower temperature.[8]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing in your this compound analysis.
Problem: You are observing significant peak tailing for your this compound standard.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting peak tailing in this compound HPLC analysis.
Detailed Steps:
-
Verify Column Selection: For polar sugars like this compound, standard C18 columns can lead to significant peak tailing due to secondary interactions with residual silanols.[1][3]
-
Optimize Mobile Phase:
-
pH Adjustment: On silica-based columns, operating at a low pH (around 2.5-3.0) can suppress the ionization of silanol groups, reducing their interaction with this compound.[1][9][14] However, be mindful of the column's pH stability.[11]
-
Use of Buffers: Incorporating a buffer (e.g., 10-25 mM phosphate) can help maintain a stable pH and increase the ionic strength of the mobile phase, which can mask residual silanol interactions.[14][16]
-
Mobile Phase Composition: For Amino columns, a typical mobile phase is a mixture of acetonitrile (B52724) and water. Ensure the water content is sufficient to facilitate the partitioning of the polar this compound.
-
-
Investigate Column Health:
-
Contamination: If peak tailing develops over time, the column may be contaminated.[7][13] Flush the column with a strong solvent to remove strongly retained compounds.
-
Degradation: A void at the column inlet or degradation of the stationary phase can cause peak distortion.[5][12][13] This often requires column replacement. Using a guard column can extend the life of your analytical column.[6][8]
-
-
Check for Extra-Column Effects:
-
Address Anomer Separation:
-
Increase Temperature: If you suspect that the peak broadening is due to the separation of this compound anomers, try increasing the column temperature (e.g., to 60-80 °C). This can accelerate the interconversion between anomers, causing them to elute as a single, sharper peak.[8]
-
Guide 2: Optimizing this compound Analysis on Different Column Types
This guide provides specific advice for two common types of columns used for sugar analysis.
Methodology Comparison:
| Parameter | Method 1: Ligand Exchange (e.g., Shodex SUGAR SC1011) | Method 2: Amino Column (HILIC mode) |
| Stationary Phase | Sulfonated polystyrene divinylbenzene (B73037) resin with a counter-ion (e.g., Ca2+) | Silica gel bonded with aminopropyl groups |
| Typical Mobile Phase | Deionized Water | Acetonitrile/Water (e.g., 75:25 v/v) |
| Typical Temperature | 80 °C | 30-40 °C (can be increased to reduce anomer separation) |
| Common Cause of Tailing | - Column contamination with ionic species- Low operating temperature | - Secondary interactions with silanol groups- Improper mobile phase water content- Column contamination |
| Troubleshooting Step | - Flush column with dilute acid/base as per manufacturer's instructions- Ensure high purity water is used | - Add a small amount of buffer to the mobile phase- Ensure proper column equilibration- Flush with intermediate polarity solvent |
Experimental Protocols:
Protocol 1: this compound Analysis using a Ligand Exchange Column
-
Column: Shodex SUGAR SC1011 (or equivalent)
-
Mobile Phase: HPLC-grade Deionized Water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80 °C
-
Detector: Refractive Index (RI)
-
Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Troubleshooting Tailing:
-
Ensure the column temperature is maintained at 80 °C to prevent peak broadening.
-
If tailing persists, consider regenerating the column according to the manufacturer's guidelines to remove any contaminating ions.
-
Protocol 2: this compound Analysis using an Amino Column
-
Column: Amino (NH2) Column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Sample Preparation: Dissolve the sample in a solvent mixture matching the mobile phase (e.g., 75:25 Acetonitrile:Water). Filter through a 0.45 µm syringe filter.
-
Troubleshooting Tailing:
-
Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection. This is critical for HILIC mode.[8]
-
Mobile Phase Modifier: To reduce interactions with residual silanols, consider adding a small amount of an amine modifier to the mobile phase, but check for detector compatibility.
-
Temperature: If peak broadening is observed, try increasing the column temperature in increments of 5-10 °C.
-
Logical Relationship Diagram:
Caption: Relationship between causes of peak tailing and their respective solutions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. waters.com [waters.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. moravek.com [moravek.com]
- 12. biorelevant.com [biorelevant.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. uhplcs.com [uhplcs.com]
- 16. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
optimization of fermentation conditions for D-Erythrulose production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of fermentation conditions for D-Erythrulose production.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are commonly used for this compound production?
A1: this compound is a tetrose carbohydrate with the chemical formula C4H8O4.[1] It is produced through aerobic fermentation, primarily by bacteria of the genus Gluconobacter.[1] Specific strains of Gluconobacter oxydans and Gluconobacter frateurii have been effectively used for the production of the related compound L-Erythrulose from meso-erythritol, suggesting their potential for this compound production from suitable substrates.[2][3]
Q2: What are the typical starting substrates for this compound fermentation?
A2: While specific substrates for this compound are not extensively detailed in the provided results, based on the production of similar compounds like L-Erythrulose, a common substrate is erythritol (B158007).[2][3] For other keto-sugars produced by Gluconobacter, glycerol (B35011) is a common substrate for producing dihydroxyacetone. Therefore, glycerol or a suitable polyol would be a logical starting substrate for this compound production.
Q3: What are the key fermentation parameters to optimize for this compound production?
A3: Key parameters to optimize include pH, temperature, dissolved oxygen (DO), substrate concentration, and nutrient composition (carbon and nitrogen sources). For the related L-Erythrulose production by Gluconobacter oxydans, a DO-controlled stirred-tank bioreactor was used effectively.[2] For erythritol production, a pH of 5 was found to be optimal.[4]
Q4: How can I monitor the concentration of this compound and residual substrate during fermentation?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous determination of erythrulose (B1219606) and its substrate in fermentation broth.[5][6] A common setup involves an amino column (e.g., Lichrospher 5-NH2) with a mobile phase of acetonitrile (B52724) and water.[5][6] this compound can be detected using an ultraviolet (UV) detector, while substrates like erythritol are typically detected with a refractive index (RI) detector.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low this compound Yield | Substrate Inhibition | High initial substrate concentrations can inhibit microbial growth and product formation. To overcome this, consider implementing a fed-batch fermentation strategy to maintain a lower, optimal substrate concentration.[2] |
| Product Inhibition | Accumulation of this compound can be toxic to the cells and inhibit further production. A continuous fermentation process with cell retention can help maintain a lower product concentration in the bioreactor, thus avoiding product inhibition.[2] | |
| Suboptimal pH | The pH of the fermentation medium significantly impacts enzyme activity and cell viability. For erythritol production, a pH of 5 was found to be optimal.[4] It is crucial to monitor and control the pH throughout the fermentation. The optimal pH for this compound production should be determined experimentally, likely in the range of 5.0-6.0. | |
| Inadequate Aeration | Gluconobacter species are strictly aerobic, and oxygen supply is critical for the oxidation of the substrate to this compound.[7] Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen level. A two-stage oxygen supply strategy, with a lower level during cell growth and a higher level during product formation, has been shown to be effective for L-Erythrulose production.[3][7] | |
| Product Degradation or Re-consumption | Microbial Consumption | Growing cells may consume the produced this compound.[2] Using resting cells (non-growing cells) for the biotransformation can prevent product re-consumption.[2] |
| Chemical Instability | This compound can isomerize to D-Erythrose, especially under certain pH and temperature conditions.[8] Maintaining a slightly acidic pH and controlling the temperature can help minimize this side reaction.[8] | |
| Byproduct Formation | Formation of Organic Acids | Oxidative fragmentation of D-Erythrose can lead to the formation of organic acids like formic acid, glycolic acid, and glyceric acid.[8] Performing the reaction under an inert atmosphere can minimize oxidation.[8] |
| Formation of Higher Molecular Weight Sugars | Aldol condensation of D-Erythrose can lead to the formation of larger sugar molecules.[8] Maintaining a slightly acidic pH and running the reaction at a lower substrate concentration can reduce these side reactions.[8] | |
| Inconsistent Fermentation Performance | Inoculum Quality | The age and viability of the seed culture can significantly impact the fermentation performance. Standardize the inoculum preparation protocol, including the age of the culture and the inoculum size. |
| Medium Composition Variability | Variations in the quality and composition of raw materials, such as yeast extract and molasses, can lead to inconsistent results.[4] Use high-quality, consistent sources for all medium components. |
Quantitative Data Summary
Table 1: Optimized Conditions for Erythritol Production (as a reference)
| Parameter | Optimal Value | Reference |
| Carbon Source (Molasses) | 200 g/L | [4] |
| Nitrogen Source (Yeast Extract) | 7 g/L | [4] |
| NaCl Concentration | 25 g/L | [4] |
| Initial pH | 5.0 | [4] |
Table 2: Comparison of Batch vs. Fed-Batch Fermentation for Erythritol Production
| Fermentation Mode | Erythritol Concentration (g/L) | Yield (g/g) | Volumetric Productivity (g/Lh) | Reference |
| Batch | 17.48 ± 0.86 | 0.262 ± 0.00 | 0.095 ± 0.021 | [4] |
| Fed-Batch | 26.52 ± 1.61 | 0.501 ± 0.032 | 0.158 ± 0.01 | [4] |
Table 3: L-Erythrulose Production by Gluconobacter oxydans (Resting Cells)
| Fermentation Mode | L-Erythrulose Concentration (g/L) | Yield (w/w) | Space-Time Yield (g/L·h) | Reference |
| Batch | 242 | 99% | 10 | [2] |
| Continuous (Membrane Bioreactor) | 54 | 99% | 27 | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound and Substrate by HPLC
This protocol is adapted from methods used for the analysis of L-Erythrulose and meso-erythritol.[5][6]
1. Sample Preparation:
-
Withdraw a sample from the fermentation broth.
-
Centrifuge the sample to remove microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
2. HPLC Conditions:
-
Detector 1 (for this compound): UV detector at 277 nm (at room temperature)[5][6]
-
Detector 2 (for Substrate, e.g., Erythritol): Refractive Index (RI) detector at 35°C[5][6]
3. Quantification:
-
Prepare standard solutions of this compound and the substrate at known concentrations.
-
Generate a standard curve by plotting peak area against concentration for each compound.
-
Determine the concentration of this compound and the substrate in the fermentation samples by comparing their peak areas to the respective standard curves.
Visualizations
Caption: General workflow for this compound production and optimization.
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. L-Erythrulose production with a multideletion strain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of erythritol production through fermentation using molasses as carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
minimizing byproduct formation in D-Erythrulose synthesis
Welcome to the technical support center for D-Erythrulose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this compound, with a primary focus on minimizing byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis in a question-and-answer format.
Issue 1: My reaction is producing a significant amount of D-Threose and other isomers.
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Question: What are the primary causes of isomerization, and how can I minimize it?
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Answer: The formation of isomers like D-Threose from D-Erythrose, a common precursor, is often due to carbonyl migration and epimerization.[1] The interconversion between these sugars is highly dependent on the reaction conditions.[1]
-
Troubleshooting Steps:
-
Optimize pH and Buffer: The rate of isomerization is influenced by pH and the type of buffer used.[1] Basic conditions generally favor isomerization.[1] It is recommended to conduct small-scale experiments at various pH values (e.g., 5, 7, 8.5) to find the optimal balance for your desired reaction.[1] Using a weaker base, such as cacodylate instead of phosphate (B84403), has been shown to decrease the rate of D-Erythrose disappearance.[1]
-
Control Temperature: Isomerization rates are temperature-dependent.[1] Running the reaction at a lower temperature can significantly reduce the rate of isomerization, though it may also slow down your primary reaction.[1]
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Consider Enzymatic Methods: For high selectivity, enzymes like isomerases can be employed to avoid the formation of unwanted isomers.[1] For instance, L-rhamnose isomerase can be used for the production of D-Erythrose with a specific conversion rate.[1][2]
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Issue 2: I am observing the formation of high molecular weight byproducts (e.g., C8 sugars).
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Question: What leads to the formation of these larger sugar molecules?
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Answer: The formation of higher molecular weight byproducts, such as C8 sugars, is typically the result of aldol (B89426) condensation reactions.[1] This is particularly prevalent under basic or neutral pH conditions where enolates can form and react with other sugar molecules.[3]
-
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic pH if your reaction chemistry allows, as this will minimize the formation of enolates necessary for the aldol reaction.[3]
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Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular aldol reactions.[3]
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Temperature: Lowering the reaction temperature can help to slow down the rate of the aldol side reaction.[3]
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Issue 3: My reaction mixture is turning brown, and I'm detecting acidic byproducts.
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Question: What is causing the brown coloration and the presence of acids like formic, glycolic, and glyceric acid?
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Answer: A brown coloration is likely due to the dehydration and polymerization of the sugar, a common issue with small aldoses, especially under acidic or high-temperature conditions.[1] The formation of acidic byproducts is often a result of oxidative degradation.[1][4]
-
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic conditions to mitigate degradation pathways.[1]
-
Maintain Low Temperature: Perform the reaction at the lowest feasible temperature to slow down degradation.[1]
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De-gas Solvents: Dissolved oxygen can lead to oxidative side reactions. Before starting your reaction, de-gas all solvents by bubbling an inert gas (e.g., nitrogen or argon) through them.[1]
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Maintain an Inert Atmosphere: Prevent atmospheric oxygen from entering your reaction by maintaining a positive pressure of an inert gas.[1][3]
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-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis and what causes them?
A1: Common byproducts include:
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Isomers (e.g., D-Threose): Arise from carbonyl migration and epimerization, often favored by basic pH and higher temperatures.[1]
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Higher Molecular Weight Sugars (e.g., C8 sugars): Formed through aldol condensation reactions, especially under neutral to basic conditions.[1][3]
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Organic Acids (e.g., formic, glycolic, glyceric acid): Result from oxidative degradation of the sugar backbone.[3][4]
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Polymeric materials: Brown-colored substances formed from dehydration and polymerization, often under acidic and high-temperature conditions.[1]
Q2: How can I effectively separate this compound from its byproducts?
A2: Due to their different physical properties, this compound and its byproducts can often be separated using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable column, such as an amino-functionalized column, is a common and effective method.
Q3: Are there specific catalysts that can improve the selectivity of this compound synthesis?
A3: Yes, the choice of catalyst can significantly impact selectivity.
-
In aldol condensation reactions of dihydroxyacetone and formaldehyde (B43269), zeolite-like imidazolate frameworks (ZIFs) have been used to produce erythrulose (B1219606) with high yield (39–60%) at 65°C and a pH of 7.54-8.71.[5][6]
-
Nickel phosphate molecular sieves (VSB-5) have also been shown to catalyze this reaction, with Fe-VSB-5 favoring the formation of erythrulose.
-
Enzymatic catalysts, such as aldolases, offer high selectivity under mild conditions, minimizing byproduct formation.[7]
Q4: Can reaction time influence the formation of byproducts?
A4: Yes, shorter reaction times can reduce the extent of side reactions like carbonyl migration and isomerization.[3] It is crucial to monitor the reaction progress using techniques like TLC, HPLC, or NMR to stop the reaction once the desired product formation is optimal, before significant byproduct accumulation occurs.[1]
Quantitative Data Summary
| Parameter | Condition | This compound Yield/Selectivity | Byproduct(s) Noted | Reference |
| Catalyst | Zeolite-like Imidazolate Framework (ZIF-8, MAF-5, MAF-6) | 39-60% yield | 3-pentulose, branched pentuloses, hexuloses | [5] |
| Phosphate buffer (Na2HPO4 + KH2PO4), pH 7.3 | 46% yield | Not specified | ||
| Nickel Phosphate (VSB-5) | 49% yield (at 39% DHA conversion) | 3-pentulose | ||
| Enzymatic Reaction | L-rhamnose isomerase (for D-Erythrose production) | 12.9% conversion rate | D,L-Erythrulose (B118282), D-Threose | [2] |
| D-arabinose isomerase (for D-Threose production) | 9.35% conversion rate | D,L-Erythrulose, D-Erythrose | [2] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidative Degradation
-
De-gas Solvents: Prior to starting the reaction, thoroughly de-gas all solvents by bubbling a stream of inert gas (e.g., nitrogen or argon) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas. This can be achieved by using a nitrogen or argon manifold or by attaching a balloon filled with the inert gas to the reaction vessel.[1][3]
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Reaction Monitoring: Monitor the progress of the reaction closely using an appropriate analytical technique such as TLC, HPLC, or NMR.[1]
-
Work-up: Once the reaction is complete, ensure the mixture is cooled to room temperature before exposing it to air.[1]
Protocol 2: NMR Monitoring of D-Erythrose Isomerization
-
Sample Preparation: Prepare a solution of 80 mM D-[1-¹³C]-Erythrose in a 160 mM sodium bicarbonate buffer at a specific pH (e.g., 8.5).[1]
-
NMR Measurement: Place the prepared sample in an NMR spectrometer and acquire a ¹³C NMR spectrum at time zero.[1]
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Time-course Analysis: Continue to acquire spectra at regular intervals to monitor the disappearance of the D-Erythrose signal and the appearance of signals corresponding to this compound and other isomers.[4]
Visualizations
Caption: Troubleshooting workflow for minimizing byproduct formation.
Caption: Key pathways leading to byproduct formation from D-Erythrose.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RU2741007C1 - Method of producing erythrulose from dihydroxyacetone and formaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: D-Erythrulose Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of D-Erythrulose.
Troubleshooting Guide
Issue: Poor Sensitivity, Inconsistent Results, or High Variability in this compound Quantification
This is a common challenge in the LC-MS/MS analysis of small, polar molecules like this compound, often stemming from matrix effects.[1] Co-eluting endogenous components from biological matrices such as plasma, urine, or tissue extracts can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results.[1][2]
Troubleshooting Workflow
The following workflow provides a systematic approach to identifying and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting substances from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your analysis.[2][3] As a small, polar carbohydrate, this compound is particularly susceptible to interference from endogenous matrix components like salts, phospholipids (B1166683), and proteins.[2][4]
Q2: How can I definitively determine if my this compound analysis is suffering from matrix effects?
A2: There are two primary experimental methods to assess matrix effects:
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Post-Column Infusion: This is a qualitative method to identify at which points during your chromatographic run ion suppression or enhancement occurs. A constant flow of this compound standard is infused into the mass spectrometer (after the LC column), and a blank matrix extract is injected. Any deviation from the stable baseline signal for this compound indicates the retention times where matrix components are causing interference.[1][2][5]
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Post-Extraction Spiking: This is a quantitative assessment. You compare the signal response of this compound in a pure solvent (neat solution) to its response when spiked into a blank matrix sample after the extraction process.[2][5] The ratio of these responses quantifies the degree of ion suppression or enhancement. A significant difference in signal intensity confirms the presence of matrix effects.[1]
Q3: What is the most effective way to correct for matrix effects?
A3: The use of a Stable Isotope Labeled Internal Standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][6] A SIL-IS, such as ¹³C₄-D-Erythrulose, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] This allows for accurate quantification based on the analyte-to-IS ratio, as the internal standard normalizes the signal.[1][7]
Q4: My budget is limited and I cannot acquire a SIL-IS. What are my other options?
A4: While a SIL-IS is highly recommended, several other strategies can be employed.[1] A combination of the following is often effective:
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your study samples.[1][8][9] This helps to ensure that your calibrants and samples experience similar matrix effects, thus improving accuracy.
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Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[10][11]
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Chromatographic Separation: Modify your LC method (e.g., gradient, column chemistry) to chromatographically separate this compound from the regions of ion suppression identified in your diagnostic experiments.[6][12]
Q5: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A5: For polar analytes like this compound in complex matrices like plasma, more rigorous sample cleanup is beneficial. While Protein Precipitation (PPT) is fast, it is often the least effective at removing interfering components, especially phospholipids.[11]
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Liquid-Liquid Extraction (LLE): Can be optimized to extract this compound while leaving many interferences behind. However, recovery for highly polar analytes can sometimes be low.[11]
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Solid-Phase Extraction (SPE): Offers a high degree of selectivity. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing very clean extracts and significantly reducing matrix effects.[11]
Data and Mitigation Strategy Comparison
The choice of mitigation strategy involves a trade-off between effectiveness, cost, and method development time.
Table 1: Comparison of Common Mitigation Strategies for Matrix Effects
| Mitigation Strategy | Principle | Relative Effectiveness | Typical Impact on Signal | Development Time | Notes |
| Stable Isotope Labeled IS (SIL-IS) | Co-eluting standard experiences identical matrix effects, providing accurate correction.[1][7] | Very High | Corrects for suppression/enhancement | Low-Moderate | Gold standard; can be costly and subject to availability.[1] |
| Matrix-Matched Calibration | Calibrants and samples experience the same matrix effects, canceling them out.[1][9] | High | Compensates for consistent effects | Moderate | Requires a reliable source of analyte-free blank matrix.[9] |
| Solid-Phase Extraction (SPE) | Selectively isolates the analyte from matrix interferences.[10][11] | Moderate-High | Reduces suppression by removing source | High | Highly effective, especially mixed-mode SPE, but requires method development.[11] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a clean solvent, leaving interferences behind.[10] | Moderate | Reduces suppression by removing source | Moderate | Optimization of solvents is crucial for polar analytes.[10] |
| Chromatographic Optimization | Separates the analyte peak from co-eluting interferences.[6][12] | Moderate | Avoids suppression zones | Moderate-High | May require longer run times or different column chemistries. |
| Protein Precipitation (PPT) | Removes proteins by precipitation. | Low | Often results in significant suppression | Low | Least effective cleanup; often leaves phospholipids and other small molecules.[11] |
| Sample Dilution | Reduces the concentration of all matrix components.[5][12] | Low-Moderate | Reduces suppression at the cost of sensitivity | Low | Only feasible if analyte concentration is high and instrument sensitivity is excellent.[5] |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
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Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before starting the sample preparation procedure. The concentration should be the same as Set A.
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-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
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Calculation:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
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-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
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Protocol 2: Matrix-Matched Calibration Curve Preparation
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Obtain Blank Matrix: Source a batch of control matrix (e.g., human plasma) that is certified to be free of this compound.
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Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol/water).
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Serial Dilution: Perform a serial dilution of the stock solution directly into the blank matrix. This creates your calibration standards.
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Sample Preparation: Process each matrix-matched calibrant and your unknown samples using the exact same sample preparation protocol.
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Analysis: Analyze the processed calibrants and samples. Construct the calibration curve by plotting the instrument response against the known concentration in the matrix.
Sample Preparation Workflow Comparison
The following diagram illustrates the relative effectiveness of different sample preparation techniques in removing common matrix interferences like proteins and phospholipids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gtfch.org [gtfch.org]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing D-Erythrulose Enzymatic Conversion Efficiency
Welcome to the technical support center for the enzymatic conversion of D-Erythrulose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency of your this compound conversions.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic conversion pathway for this compound?
A1: A common and significant enzymatic conversion of this compound is its isomerization to D-Erythrose. This reaction is a key step in the production of D-Erythrose, a valuable chiral building block in the pharmaceutical industry.[1] The process often starts with L-Erythrulose (B118282), which is first epimerized to this compound before being isomerized to D-Erythrose.[1]
Q2: Which enzyme is typically used to convert this compound to D-Erythrose?
A2: L-rhamnose isomerase is the enzyme commonly used to catalyze the isomerization of this compound to D-Erythrose.[1][2] This enzyme exhibits broad substrate specificity, making it effective for this aldose-ketose isomerization.[1]
Q3: What are the optimal reaction conditions for the conversion of this compound to D-Erythrose?
A3: The optimal conditions can vary depending on the source of the L-rhamnose isomerase. For L-rhamnose isomerase from Pseudomonas stutzeri, the optimal pH is around 9.0, and the optimal temperature is approximately 60°C.[1]
Q4: I am observing very low conversion rates of this compound to D-Erythrose. What are the possible causes?
A4: Low conversion rates can be attributed to several factors. A primary reason is that the isomerization reaction is reversible and may have reached an unfavorable thermodynamic equilibrium. Other potential causes include enzyme inactivity, suboptimal reaction conditions (pH and temperature), product inhibition, or the presence of inhibitors in your reaction mixture. The conversion rate for D-Erythrose production using L-rhamnose isomerase from Pseudomonas stutzeri LL172 has been reported to be around 12.9%, indicating that low equilibrium conversion is a significant challenge.[2][3]
Q5: How can I improve the yield of D-Erythrose from this compound?
A5: To improve the yield, you can try several strategies. One effective approach is in-situ product removal, which involves adding a subsequent enzymatic step to convert D-Erythrose into another product, thereby shifting the equilibrium towards D-Erythrose formation. Additionally, carefully optimizing the enzyme and substrate concentrations, as well as the pH and temperature, can enhance the conversion rate.[1]
Q6: What is a reliable method for quantifying this compound and D-Erythrose in my reaction mixture?
A6: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis and quantification of this compound and D-Erythrose.[1][4] Using a carbohydrate analysis column, such as a Lichrospher 5-NH2 or a Shodex SUGAR SC1011, with a refractive index (RI) detector allows for accurate measurement of both the substrate and the product.[1][4][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the enzymatic conversion of this compound.
| Issue | Possible Causes | Recommended Actions |
| Low or No D-Erythrose Detected | 1. Inactive Enzyme: The L-rhamnose isomerase may have lost its activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH or temperature of the reaction may not be optimal for the enzyme. 3. Incorrect Reagent Concentrations: The concentrations of the substrate or enzyme may be incorrect. | 1. Verify Enzyme Activity: Perform an activity assay with a known substrate to confirm the enzyme is active. 2. Optimize Conditions: Adjust the pH and temperature to the optimal ranges for your specific enzyme (e.g., pH 9.0 and 50-60°C for P. stutzeri L-rhamnose isomerase).[1] 3. Confirm Concentrations: Double-check all reagent concentrations and calculations. |
| Reaction Plateaus at a Low Conversion Rate | 1. Reaction Equilibrium: The reaction has likely reached its thermodynamic equilibrium, which may not favor high product formation. 2. Product Inhibition: The enzyme's activity may be inhibited by the accumulation of the D-Erythrose product. 3. Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. | 1. Shift Equilibrium: Implement an in-situ product removal strategy, such as a coupled enzymatic reaction to convert D-Erythrose. 2. Fed-Batch Substrate Addition: To overcome potential substrate inhibition, add the this compound gradually over time. 3. Optimize Reaction Time: Determine the optimal reaction time before the enzyme activity significantly decreases. |
| Presence of Unexpected Byproducts | 1. Non-Specific Enzyme Activity: The enzyme may be acting on impurities in the substrate or producing side products. 2. Non-Enzymatic Reactions: Sugars can undergo degradation or isomerization at alkaline pH and high temperatures. | 1. Use High-Purity Substrates: Ensure the this compound is of high purity. 2. Optimize Reaction Conditions: Use the mildest effective pH and temperature to minimize non-enzymatic side reactions. 3. Use a More Specific Enzyme: If possible, screen for an isomerase with higher specificity for this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic conversion of this compound and the preceding epimerization step from L-Erythrulose.
Table 1: Enzyme Characteristics and Optimal Conditions
| Enzyme | EC Number | Source Organism | Optimal pH | Optimal Temperature (°C) |
| D-Tagatose 3-Epimerase | 5.1.3.31 | Pseudomonas cichorii | 7.0 - 9.0 | ~60 |
| L-Rhamnose Isomerase | 5.3.1.14 | Pseudomonas stutzeri | 9.0 | 60 |
Data compiled from BenchChem Application Notes.[1]
Table 2: Recommended Reaction Parameters
| Reaction Step | Substrate | Substrate Concentration (mM) | Enzyme | Enzyme Concentration (mg/mL) | Incubation Time (hours) |
| Epimerization | L-Erythrulose | 10 - 100 | D-Tagatose 3-Epimerase | 0.1 - 1.0 | 4 - 12 |
| Isomerization | This compound | (from epimerization) | L-Rhamnose Isomerase | 0.1 - 1.0 | 12 - 24 |
Data compiled from BenchChem Application Notes.[1]
Experimental Protocols
Protocol 1: Isomerization of this compound to D-Erythrose
This protocol details the enzymatic conversion of this compound to D-Erythrose using purified L-rhamnose isomerase.
Materials:
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This compound solution (10-100 mM)
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Purified L-rhamnose isomerase from Pseudomonas stutzeri (0.1-1 mg/mL)
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Reaction Buffer: 50 mM Tris-HCl, pH 9.0
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Heating block or water bath set to 60°C
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HPLC system with a refractive index (RI) detector and a carbohydrate analysis column
Procedure:
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Prepare the reaction mixture by adding the this compound solution to the reaction buffer.
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Add the purified L-rhamnose isomerase to the reaction mixture to the desired final concentration (e.g., 0.5 mg/mL).
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Incubate the reaction mixture at 60°C for 12-24 hours.[1]
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To monitor the reaction progress, withdraw aliquots at various time points.
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Terminate the reaction in the aliquots by heat inactivation of the enzyme at 80°C for 10 minutes.[1]
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Centrifuge the terminated reaction aliquots to pellet the precipitated enzyme.
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Analyze the supernatant by HPLC to quantify the concentrations of this compound and D-Erythrose.[1]
Protocol 2: HPLC Analysis of this compound and D-Erythrose
This protocol provides a general method for the quantification of this compound and D-Erythrose.
HPLC System and Conditions:
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound and D-Erythrose of known concentrations in the mobile phase.
-
Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.
-
Prepare samples from the enzymatic reaction by diluting them in the mobile phase to fall within the linear range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
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Inject the prepared samples onto the HPLC system.
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Identify and quantify the this compound and D-Erythrose peaks in the samples by comparing their retention times and peak areas to the calibration curves.
Visualizations
Caption: Enzymatic conversion pathway from L-Erythrulose to D-Erythrose.
Caption: General experimental workflow for this compound isomerization.
Caption: Troubleshooting decision tree for low D-Erythrose yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent D-Erythrulose degradation at high pH
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of D-Erythrulose, particularly at high pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in alkaline conditions.
| Issue | Potential Cause | Recommended Solution |
| Rapid browning or discoloration of the this compound solution upon increasing pH. | Maillard-type reactions or caramelization. This is accelerated at higher pH and temperature. The solution may contain amines, amino acids, or other nitrogen-containing compounds.[1][2] | 1. pH Control: Maintain the pH of the solution in the acidic range (ideally pH 2.0-5.0) where this compound is most stable.[1] Avoid buffering at high pH values.[3] 2. Ingredient Compatibility: Ensure the formulation is free from amines, amino acids, and other nitrogen-containing compounds like PVP and EDTA.[1] 3. Temperature Control: Perform manipulations at low temperatures. Do not exceed 40°C.[1][3] |
| Loss of this compound concentration over time in an alkaline solution, confirmed by analytical methods (e.g., HPLC). | Alkaline-catalyzed degradation. At pH values above 5.5, this compound becomes unstable and can degrade.[1] The degradation is initiated by enolization, which is the rate-limiting step.[4][5] | 1. pH Adjustment: Immediately lower the pH of the solution to the stable range of 2.0-5.0.[1] 2. Use of Stabilizing Agents: Consider the addition of borate (B1201080) salts. Borate can form stable esters with monosaccharides, which have been shown to decrease the rate of alkaline degradation.[4][6][7][8] 3. Minimize Exposure Time: If high pH is necessary for a reaction, minimize the time this compound is exposed to these conditions. |
| Formation of unexpected byproducts detected by analytical methods (e.g., NMR, MS). | Degradation of this compound. In alkaline conditions, monosaccharides can undergo a series of reactions including isomerization and retro-aldol condensation, leading to a variety of smaller acidic and carbonyl compounds.[9][10] At pH greater than 5.5, erythrulose (B1219606) may hydrate (B1144303) to an aliphatic tetra alcohol.[1] | 1. Characterize Byproducts: Use techniques like NMR and MS to identify the degradation products.[11][12] 2. Review Experimental Conditions: Analyze the pH, temperature, and presence of other reactive species (e.g., metal ions, oxygen) that could be contributing to specific degradation pathways. Divalent cations like Ca(II) can accelerate degradation.[4][9][13] 3. Implement Preventative Strategies: Apply the appropriate strategies for pH control, temperature management, and use of stabilizing agents as outlined above. |
| Inconsistent results in experiments involving this compound. | Variable degradation of this compound due to inconsistent experimental conditions. | 1. Standardize Protocols: Ensure that pH, temperature, and the order of reagent addition are consistent across all experiments. 2. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment, especially when working outside of its optimal stability range. 3. Analytical Monitoring: Regularly monitor the concentration and purity of the this compound stock solution using a validated analytical method like HPLC.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation at high pH?
A1: The primary cause of this compound degradation at high pH is its inherent chemical instability in alkaline conditions. At a pH above 5.5, it undergoes degradation, which may involve hydration to an aliphatic tetra alcohol.[1] Like other monosaccharides, it is susceptible to alkaline-catalyzed enolization, which is the initial and rate-limiting step for further degradation and isomerization reactions.[4][5] Additionally, if amino compounds are present, Maillard-type reactions will occur, leading to browning.[1][2]
Q2: What is the optimal pH and temperature for storing this compound solutions?
A2: For long-term stability, this compound solutions should be stored at a pH between 2.0 and 5.0, with a preferred range of 2.0 to 3.5.[1] The recommended storage temperature is between 4-8°C.[1][3] During experimental use and formulation, the temperature should not exceed 40°C.[1][3]
Q3: Are there any substances that are incompatible with this compound in solution?
A3: Yes, several substances should be avoided to prevent the degradation of this compound. These include:
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Amines and nitrogen-containing compounds (e.g., amino acids, PVP, EDTA): These can react with this compound via the Maillard reaction.[1]
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Oxidizing agents. [3]
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Inorganic oxides (e.g., TiO2, ZnO). [3]
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Hydroxy-acids and phosphates. [3]
Q4: How can I prevent this compound degradation if my experiment requires a high pH?
A4: If a high pH is unavoidable, consider the following strategies:
-
Minimize exposure time: Keep the time that this compound is at a high pH to an absolute minimum.
-
Low temperature: Conduct the high-pH step at the lowest possible temperature.
-
Inert atmosphere: Purging the solution with an inert gas like nitrogen or argon can help prevent oxidation-related degradation pathways.
-
Use of borate: Borate has been shown to stabilize other monosaccharides in alkaline conditions by forming borate esters.[4][6][7][8] This is a promising strategy to investigate for this compound.
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the concentration of this compound and monitoring its stability over time.[1] A method using an amino-bonded column with an acetonitrile (B52724)/water mobile phase has been shown to be effective for the related compound, dihydroxyacetone, and could be adapted for this compound.[14][15] For the identification of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques.[11][12]
Quantitative Data Summary
| Condition | Parameter | Value/Range | Expected Effect on this compound Stability | Reference |
| pH | Optimal for Stability | 2.0 - 5.0 | High stability, negligible loss over one year at 25°C at pH 2.5. | [1] |
| Unstable | > 5.5 | Becomes unstable and degradation occurs. | [1] | |
| Temperature | Long-term Storage | 4 - 8°C | Recommended for maintaining stability. | [1][3] |
| Formulation/Processing | < 40°C | Maximum recommended temperature to avoid degradation. | [1][3] | |
| Additives | Amines/Amino Acids | Present | Leads to Maillard reaction and browning. | [1][2] |
| Divalent Cations (e.g., Ca²⁺) | Present | Likely to accelerate degradation by stabilizing enolate intermediates. | [4][9][13] | |
| Borate | Present | Likely to stabilize this compound by forming borate esters. | [4][6][7][8] |
Key Experimental Protocols
Protocol for Stability Testing of this compound using HPLC
This protocol provides a general framework for assessing the stability of this compound under various pH conditions.
1. Objective: To determine the degradation rate of this compound at different pH values over time.
2. Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Buffers of various pH values (e.g., phosphate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a UV or Refractive Index (RI) detector
-
HPLC column suitable for sugar analysis (e.g., Amino-propyl bonded silica (B1680970) column)
-
pH meter
-
Volumetric flasks and pipettes
3. Method:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
For each pH condition to be tested (e.g., pH 4, 7, 9, 11), pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add the appropriate buffer to the flask and adjust the pH to the target value using acid or base.
-
Bring the solution to the final volume with the buffer. The final concentration of this compound should be suitable for HPLC analysis (e.g., 1 mg/mL).
-
Prepare a control sample at a stable pH (e.g., pH 4).
-
-
Stability Study:
-
Store the prepared test solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
If necessary, quench the degradation reaction by adjusting the pH of the aliquot to the stable range (e.g., pH 4).
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized.[14]
-
Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a low wavelength (e.g., 195 nm) or an RI detector.
-
Injection Volume: 20 µL.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the samples from the stability study and determine the concentration of this compound at each time point using the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH condition.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Visualizations
Caption: Simplified degradation pathways for this compound at high pH.
Caption: Workflow for this compound stability testing.
References
- 1. mcbiotec.com [mcbiotec.com]
- 2. Erythrulose - Wikipedia [en.wikipedia.org]
- 3. dsm.com [dsm.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
resolving co-elution issues in D-Erythrulose chromatography
Welcome to the technical support center for resolving co-elution issues in D-Erythrulose chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common separation challenges.
Troubleshooting Guides
Issue 1: Peak Co-elution with Dihydroxyacetone (DHA)
This compound is frequently formulated with dihydroxyacetone (DHA) in self-tanning cosmetic products. Due to their structural similarities as small, polar keto-sugars, they are prone to co-elution.
Troubleshooting Steps:
-
Method Selection: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating these highly polar compounds. If you are using reversed-phase chromatography, switching to a HILIC column is the first recommended step.
-
Column Chemistry: Employ a HILIC column with an amide or amino stationary phase, as these are specifically designed for saccharide analysis and offer good selectivity for polar compounds.
-
Mobile Phase Optimization:
-
Acetonitrile (B52724)/Water Gradient: The ratio of acetonitrile (ACN) to water in the mobile phase is critical. A higher percentage of ACN will increase retention on a HILIC column. Start with a high ACN concentration (e.g., 90-95%) and gradually decrease it to elute the compounds. A shallow gradient (a slow decrease in ACN) will generally provide better resolution between this compound and DHA.
-
Additives: The addition of a small amount of an acidic modifier like formic acid or a basic modifier like ammonia (B1221849) to the mobile phase can alter the ionization state of the analytes and improve peak shape and selectivity.
-
-
Temperature Control: Operating the column at a slightly elevated or sub-ambient temperature can sometimes improve separation by affecting the interaction kinetics between the analytes and the stationary phase. Experiment with temperatures between 25°C and 40°C.
Issue 2: Co-elution with Other Sugars or Polyols in Complex Matrices
When analyzing this compound in complex matrices such as fermentation broths or food products, co-elution with other monosaccharides (e.g., fructose, glucose), disaccharides, or sugar alcohols (polyols) is a common problem.
Troubleshooting Steps:
-
Method Selection: Both HILIC and Ligand-Exchange Chromatography (LEC) are viable options.
-
HILIC: Offers good separation for a wide range of polar compounds.
-
LEC: Particularly effective for separating sugar isomers. Columns with different counter-ions (e.g., Ca²⁺, Pb²⁺) will provide different selectivities.
-
-
Column Selection:
-
HILIC: As mentioned before, amide or amino columns are good choices.
-
LEC: A strong cation-exchange resin column in the calcium (Ca²⁺) or lead (Pb²⁺) form is often used for sugar separations. The choice of the counter-ion can significantly impact the elution order and resolution of different sugars.
-
-
Mobile Phase Optimization:
-
HILIC: Optimize the acetonitrile/water gradient as described in Issue 1.
-
LEC: The mobile phase is typically pure, deionized water. The flow rate can be optimized to improve resolution. Lower flow rates generally lead to better separation but longer run times.
-
-
Detector Selection:
-
Refractive Index (RI) Detector: A universal detector for sugars, but it is not compatible with gradient elution, which may be necessary for complex samples in HILIC.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors and are compatible with gradient elution, making them a better choice for complex HILIC separations.
-
Mass Spectrometry (MS): Provides the highest selectivity and can often distinguish between co-eluting compounds based on their mass-to-charge ratio, confirming the identity of the peaks.
-
Issue 3: Co-elution of this compound and L-Erythrulose (Enantiomers)
This compound has a chiral center, meaning it exists as two non-superimposable mirror images: this compound and L-Erythrulose. If the presence of the L-enantiomer is a concern (e.g., in chiral synthesis or purity analysis), a standard achiral HPLC method will not separate them.
Troubleshooting Steps:
-
Chiral Chromatography: The separation of enantiomers requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP).
-
Column Selection:
-
Polysaccharide-based CSPs: Columns with stationary phases based on derivatives of cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds. A screening of different polysaccharide-based columns is often necessary to find the one that provides the best separation for erythrulose (B1219606) enantiomers.
-
Cyclodextrin-based CSPs: These columns can also be effective for separating enantiomers, particularly for compounds that can fit into the cyclodextrin (B1172386) cavity.
-
-
Mobile Phase: The mobile phase for chiral separations is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The type and percentage of the modifier can be optimized to achieve the desired separation. In some cases, reversed-phase conditions (water/acetonitrile or water/methanol) can also be used with certain chiral columns.
-
Temperature: Temperature can have a significant effect on chiral separations. Lower temperatures often lead to better resolution but broader peaks.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and tailing. What could be the cause?
A1: Peak broadening and tailing for a polar compound like this compound can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., free silanols) on the silica (B1680970) support of the column. Using a well-endcapped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can help mitigate this.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH away from the pKa can improve peak shape.
-
Column Degradation: An old or poorly maintained column can lead to poor peak shapes.
Q2: I suspect co-elution, but my peak looks symmetrical. How can I confirm?
A2: A perfectly co-eluting peak can appear symmetrical. To confirm co-elution:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors can acquire UV-Vis spectra across the entire peak. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates that more than one compound is present.
-
Use a Mass Spectrometer (MS): An MS detector can identify the mass-to-charge ratio (m/z) of the ions eluting at a specific time. If multiple m/z values are detected across the peak, this confirms co-elution.
-
Vary Chromatographic Conditions: Slightly changing the mobile phase composition, temperature, or using a different column chemistry may partially resolve the co-eluting peaks, revealing a shoulder or a split peak.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: this compound is a non-volatile sugar and cannot be directly analyzed by GC. However, it can be analyzed by GC after a derivatization step that converts the polar hydroxyl groups into more volatile groups (e.g., trimethylsilyl (B98337) ethers). This approach can be effective but adds an extra step to the sample preparation and may introduce its own set of potential analytical issues. For most applications, HPLC is the more direct and common method for this compound analysis.
Data Presentation
The following tables summarize typical starting conditions and expected performance for the chromatographic methods discussed. These values should be used as a starting point for method development and optimization.
Table 1: HILIC Method Parameters for this compound and DHA Separation
| Parameter | Recommended Condition |
| Column | HILIC Amide or Amino, <3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 70% B over 10-15 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | ELSD, CAD, or MS |
| Expected Elution Order | Dihydroxyacetone (DHA) typically elutes before this compound |
Table 2: Ligand-Exchange Chromatography Parameters for Sugar Separations
| Parameter | Recommended Condition |
| Column | Strong Cation-Exchange Resin with Ca²⁺ or Pb²⁺ counter-ion |
| Mobile Phase | Deionized Water |
| Flow Rate | 0.5 - 0.8 mL/min |
| Column Temperature | 60 - 85 °C |
| Detector | Refractive Index (RI) |
Table 3: Chiral HPLC Method Parameters for Enantiomer Separation
| Parameter | Recommended Condition |
| Column | Polysaccharide-based (Cellulose or Amylose derivatives) Chiral Stationary Phase |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (e.g., 90:10 v/v) with a basic or acidic additive if needed |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 20 - 30 °C |
| Detector | UV or Circular Dichroism (CD) |
Experimental Protocols
Protocol 1: HILIC-CAD Method for the Analysis of this compound in a Cosmetic Matrix
This protocol provides a starting point for the quantitative analysis of this compound in a cosmetic formulation that may also contain DHA.
-
Sample Preparation: a. Accurately weigh approximately 1 gram of the cosmetic sample into a 50 mL volumetric flask. b. Add approximately 30 mL of a diluent (e.g., 50:50 acetonitrile/water) and sonicate for 15 minutes to dissolve the sample. c. Bring the flask to volume with the diluent and mix thoroughly. d. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: HILIC Amide column (e.g., 150 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 95:5 Water/Acetonitrile with 10 mM Ammonium Formate.
-
Mobile Phase B: 5:95 Water/Acetonitrile with 10 mM Ammonium Formate.
-
Gradient:
-
0-2 min: 100% B
-
2-12 min: Linear gradient to 40% A
-
12-15 min: Hold at 40% A
-
15.1-20 min: Return to 100% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Quantification: a. Prepare a series of calibration standards of this compound and DHA in the diluent. b. Inject the standards and the sample. c. Construct a calibration curve by plotting the peak area versus the concentration for each analyte. d. Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving this compound co-elution issues.
Caption: Logical relationships in HILIC method optimization for polar compounds.
improving the recovery of D-Erythrulose during downstream processing
Welcome to the technical support center for D-Erythrulose downstream processing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the downstream processing of this compound?
The main challenges in purifying this compound from fermentation broth or reaction mixtures include:
-
Product Stability: this compound is sensitive to pH and temperature. At a pH greater than 5.5, it can become unstable, and high temperatures can lead to degradation and color formation through reactions like the Maillard reaction.[1]
-
Impurity Profile: The crude mixture often contains unreacted substrates, byproducts, residual proteins, salts, and colored compounds from the fermentation or synthesis process.
-
Low Concentration: The initial concentration of this compound in the broth can be low, requiring efficient concentration steps that can also concentrate impurities.[2]
-
Viscosity: Concentrated sugar solutions can be highly viscous, which can impede chromatographic separation and crystallization.
-
Crystallization Difficulties: this compound can be challenging to crystallize from complex mixtures, often forming syrups or oils instead of crystals.
Q2: What are the critical process parameters to control during this compound purification?
To ensure optimal recovery and purity, the following parameters are crucial:
-
pH: Maintain a slightly acidic pH, ideally between 2.0 and 5.0, to ensure the stability of this compound.[1]
-
Temperature: All purification steps should be conducted at low to ambient temperatures (ideally 4-25°C) to prevent degradation and byproduct formation. Temperatures should not exceed 40°C.[1]
-
Solvent Quality: Use high-purity, filtered solvents and buffers to avoid introducing contaminants that can interfere with purification and analysis.
Q3: Which chromatographic techniques are most effective for this compound purification?
Several chromatographic methods can be employed, often in a multi-step process:
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating charged impurities like residual amino acids, proteins, and salts from the uncharged this compound.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate molecules based on their hydrophobicity and is effective for removing less polar impurities.
-
Mixed-Mode Chromatography (MMC): MMC utilizes resins with multiple interaction modes (e.g., ionic and hydrophobic) to provide unique selectivities for separating complex mixtures.[2][3][4]
-
Size-Exclusion Chromatography (SEC): SEC can be used for desalting and separating molecules based on size, though it is generally a lower-resolution technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the downstream processing of this compound.
Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Degradation on the column: Unfavorable pH or temperature conditions. | - Ensure the mobile phase pH is within the stability range of this compound (pH 2.0-5.0).[1]- Conduct the chromatography at a reduced temperature (e.g., 4°C). |
| Irreversible binding to the resin: Strong, non-specific interactions between this compound and the stationary phase. | - Modify the elution buffer by increasing the ionic strength or changing the pH.- Consider a different type of chromatography resin with different selectivity. | |
| Poor Resolution of Peaks | Inappropriate mobile phase: The elution conditions are not optimized to separate this compound from impurities. | - Optimize the gradient slope and length for better separation.- For ion-exchange chromatography, adjust the salt concentration and pH of the buffers. |
| Column overloading: Too much sample has been loaded onto the column. | - Reduce the amount of sample loaded onto the column.- Use a larger column with a higher binding capacity. | |
| Low flow rate: The flow rate is too slow, leading to band broadening. | - Increase the flow rate within the recommended range for the column. | |
| High Backpressure | Clogged column frit or tubing: Particulate matter in the sample or buffers. | - Filter all samples and buffers before use (0.22 µm or 0.45 µm filter).- Clean the column and system according to the manufacturer's instructions. |
| Sample is too viscous: High concentration of sugars or other macromolecules. | - Dilute the sample with the binding buffer.- Reduce the flow rate during sample loading.[5] |
Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Failure to Crystallize | Insufficient supersaturation: The concentration of this compound is too low. | - Slowly evaporate the solvent under reduced pressure to increase the concentration. |
| Presence of impurities inhibiting crystallization: Other sugars, proteins, or salts are preventing crystal formation. | - Perform an additional purification step (e.g., chromatography) to remove impurities.- Add seed crystals of pure this compound to induce crystallization. | |
| Formation of Syrup or Oil | Solution is too concentrated: The high viscosity prevents ordered crystal lattice formation. | - Add a small amount of a suitable anti-solvent (e.g., ethanol) to reduce the concentration and induce precipitation. |
| Cooling rate is too fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth. | - Decrease the cooling rate. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. | |
| Low Crystal Yield | Significant amount of this compound remains in the mother liquor: The crystallization conditions are not optimal for complete recovery. | - Concentrate the mother liquor and attempt a second crystallization.- Optimize the anti-solvent ratio and cooling temperature. |
Product Quality Issues
| Problem | Potential Cause | Suggested Solution |
| Product Discoloration (Browning) | Maillard reaction or caramelization: Exposure to high temperatures or alkaline pH. | - Maintain a slightly acidic pH (2.0-5.0) throughout the process.[1]- Keep the temperature below 40°C at all times.[1] |
| Presence of colored impurities from the fermentation broth. | - Use activated carbon treatment to remove colored compounds before chromatography. | |
| Presence of Residual Impurities | Inefficient purification steps: The chosen methods are not adequately removing all contaminants. | - Implement a multi-step purification strategy combining different chromatography techniques (e.g., IEX followed by HIC).- Optimize the wash and elution conditions for each chromatography step. |
Quantitative Data
The following table summarizes recovery yields for this compound and related compounds from fermentation broth using various downstream processing strategies.
| Product | Downstream Processing Method | Overall Recovery Yield | Reference |
| L-Erythrulose (B118282) | Microfiltration, ultrafiltration, reverse osmosis, ion chromatography, sterile filtration, and concentration. | 90% | [6] |
| 1,3-dihydroxyacetone (DHA) | Alcohol precipitation and evaporative crystallization. | 72% | [7] |
| 2,3-Butanediol | Aqueous two-phase system (ATPS) with isopropanol (B130326) and ammonium (B1175870) sulfate. | 97.9% | [8] |
Experimental Protocols
Protocol 1: General Workflow for this compound Purification
This protocol outlines a general multi-step process for purifying this compound from a clarified fermentation broth.
Diagram of the General this compound Purification Workflow
Caption: A typical multi-step workflow for the purification of this compound.
-
Clarification & Decolorization:
-
Centrifuge the fermentation broth to remove cells and other suspended solids.
-
Treat the supernatant with activated carbon (e.g., 1-2% w/v) with gentle stirring at room temperature for 1-2 hours to remove colored impurities.
-
Filter the mixture to remove the activated carbon.
-
-
Ion-Exchange Chromatography (IEX):
-
Objective: To remove charged impurities such as salts, amino acids, and proteins.
-
Resin: A strong cation exchange resin followed by a strong anion exchange resin, or a mixed-bed resin.
-
Procedure:
-
Equilibrate the column with deionized water.
-
Load the decolorized this compound solution onto the column.
-
Collect the flow-through fraction containing the neutral this compound.
-
Wash the column with deionized water to ensure complete recovery of the product.
-
Pool the fractions containing this compound.
-
-
-
Concentration:
-
Concentrate the purified this compound solution using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation.
-
Concentrate to a thick syrup.
-
-
Crystallization:
-
Objective: To obtain pure, crystalline this compound.
-
Procedure:
-
Transfer the concentrated syrup to a clean vessel.
-
Slowly add a miscible anti-solvent, such as ethanol, with gentle stirring until the solution becomes slightly turbid.
-
If available, add a few seed crystals of pure this compound to induce crystallization.
-
Allow the solution to stand at room temperature for several hours, then transfer to a refrigerator (4°C) to promote further crystal growth.
-
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum at room temperature.
-
Protocol 2: Troubleshooting Logic Flowchart
This flowchart provides a logical approach to troubleshooting low recovery of this compound.
Diagram of the Troubleshooting Logic for Low this compound Recovery
Caption: A step-by-step guide for troubleshooting low this compound recovery.
References
- 1. mcbiotec.com [mcbiotec.com]
- 2. Mixed Mode Chromatography | Astrea Bioseparations [astreabioseparations.com]
- 3. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. WO2001042483A1 - Process for the biotechnological preparation of l-erythrulose - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
Technical Support Center: Managing Enzyme Inhibition in D-Erythrulose Biocatalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing enzyme inhibition during the biocatalytic production of D-Erythrulose.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic routes for this compound synthesis?
A1: this compound can be synthesized through several biocatalytic routes, often involving multi-enzyme cascades. One common pathway involves the oxidation of glycerol (B35011) to dihydroxyacetone (DHA), followed by an aldol (B89426) condensation of DHA with formaldehyde, catalyzed by an aldolase. Another route utilizes a transketolase to catalyze the transfer of a two-carbon ketol group from a donor substrate (e.g., hydroxypyruvate) to an acceptor aldehyde (e.g., glycolaldehyde). Isomerases can also be used to convert L-Erythrulose to a mixture containing this compound.
Q2: What are the primary types of enzyme inhibition I might encounter in this compound biocatalysis?
A2: You may encounter several types of inhibition:
-
Product Inhibition: The accumulation of a product that inhibits the activity of an enzyme in the pathway. A key example is the inhibition of glycerol dehydrogenase (GDH) by its product, dihydroxyacetone (DHA).
-
Substrate Inhibition: High concentrations of a substrate can sometimes inhibit the enzyme. This can occur with enzymes like D-amino acid oxidase (DAAO) at high substrate concentrations.
-
Cofactor-Related Inhibition: Cofactors or their analogs can sometimes act as inhibitors. For instance, thiamine (B1217682) pyrophosphate (TPP), a cofactor for transketolase, has been reported to inhibit downstream transaminase reactions in a coupled cascade.
-
Byproduct Inhibition: The formation of side products that can inhibit the main enzymes.
Q3: How can enzyme immobilization help in managing inhibition?
A3: Enzyme immobilization can offer several advantages in mitigating inhibition. By co-immobilizing enzymes in a cascade, the product of one reaction, which may be an inhibitor for that same enzyme, is immediately consumed by the next enzyme in the pathway, preventing its accumulation. This is particularly effective in cascades where an inhibitory intermediate is produced. Immobilization can also improve enzyme stability in the presence of inhibitory substances or harsh reaction conditions.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
Q: My reaction is producing very little or no this compound. What are the possible causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low this compound yield.
Troubleshooting Steps in Detail:
-
Verify Individual Enzyme Activity:
-
Problem: One or more enzymes in your cascade may be inactive.
-
Solution: Assay the activity of each enzyme separately using a standard protocol (see Experimental Protocols section). If an enzyme is inactive, try a fresh batch or a different supplier. Ensure proper storage and handling of enzymes.
-
-
Optimize Reaction Conditions:
-
Problem: The pH, temperature, or buffer composition may be suboptimal for one or more enzymes in the cascade.[1]
-
Solution: Review the optimal conditions for each enzyme (see Table 1). If the optima are different, you may need to find a compromise or consider a sequential reaction setup. Perform small-scale experiments to test a range of pH and temperature values.
-
-
Assess Substrate Quality and Concentration:
-
Problem: Substrates may be degraded or contain impurities that act as inhibitors. The substrate concentration might be too low for an efficient reaction or too high, leading to substrate inhibition.
-
Solution: Use high-purity substrates. If substrate degradation is suspected (e.g., for unstable aldehydes), use freshly prepared solutions. Run the reaction with varying substrate concentrations to identify potential substrate inhibition.
-
-
Investigate Potential Inhibition:
-
Problem: Accumulation of a product or byproduct is inhibiting the reaction.
-
Solution: Analyze the reaction mixture over time using HPLC to identify the accumulation of any intermediates. If product inhibition is suspected (e.g., DHA inhibiting GDH), consider the following strategies:
-
In-situ Product Removal: For multi-enzyme cascades, ensure the subsequent enzyme is active and efficiently consuming the inhibitory product. Adjust the ratio of enzymes to prevent bottleneck formation.
-
Fed-batch Strategy: Gradually add the substrate to maintain a low concentration of the inhibitory product.
-
-
Issue 2: Significant Byproduct Formation
Q: My reaction is producing this compound, but I'm also seeing significant amounts of byproducts. What could be the cause?
A: Byproduct formation can arise from enzyme promiscuity, non-enzymatic side reactions, or the presence of contaminating enzymes.
Troubleshooting Steps:
-
Identify the Byproducts: Use analytical techniques like HPLC-MS or NMR to identify the chemical structure of the byproducts.
-
Review Enzyme Specificity: Some enzymes can act on a range of substrates or produce multiple products from a single substrate. For example, some isomerases may produce other epimers. Consider using a more specific enzyme or protein engineering to improve selectivity.[2]
-
Optimize Reaction Conditions: Suboptimal pH or temperature can sometimes favor side reactions.[3] Experiment with different conditions to see if byproduct formation can be minimized.
-
Check for Non-Enzymatic Reactions: Some substrates, like aldehydes, can be unstable and undergo self-condensation or other side reactions, especially at neutral or basic pH. Running the reaction at a slightly acidic pH (if compatible with your enzymes) or at a lower temperature can help minimize these reactions.
-
Purify Enzyme Preparations: If you are using crude cell lysates, contaminating enzymes could be responsible for the byproduct formation. Purifying your enzymes of interest can resolve this issue.
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts well but then stops before all the substrate is consumed. What should I investigate?
A: A stalled reaction can be due to several factors, including enzyme instability, depletion of a necessary cofactor, a shift in pH, or strong product inhibition.
Investigating a Stalled Biocatalytic Reaction
Caption: Diagnostic workflow for a stalled this compound synthesis reaction.
Troubleshooting Steps in Detail:
-
Assess Enzyme Stability:
-
Test: Take a sample from the stalled reaction and add a fresh aliquot of the enzyme(s). If the reaction restarts, it indicates that the original enzyme(s) lost activity over time.
-
Solution: Improve enzyme stability by adding stabilizing agents (e.g., glycerol), using an immobilized enzyme format, or operating at a lower temperature.[4]
-
-
Check for Cofactor Depletion:
-
Test: If your reaction is cofactor-dependent (e.g., NAD⁺/NADH), add more of the cofactor to the stalled reaction. A restart suggests cofactor depletion or degradation.
-
Solution: Implement a cofactor regeneration system. For example, in the GDH-catalyzed oxidation of glycerol, an NADH oxidase can be used to regenerate NAD⁺.
-
-
Monitor Reaction pH:
-
Test: Measure the pH of the reaction mixture when it stalls. Some reactions can produce acidic or basic byproducts that shift the pH out of the optimal range for the enzyme.
-
Solution: Use a stronger buffer system or implement a pH control system (e.g., a pH-stat) to maintain the optimal pH throughout the reaction.
-
-
Evaluate Product Inhibition:
-
Test: Analyze the concentration of the product(s) in the stalled reaction. Compare this to known inhibitory concentrations.
-
Solution: If product inhibition is the cause, strategies like in-situ product removal, using a fed-batch process, or engineering the enzyme to be more product-tolerant may be necessary.
-
Data Presentation
Table 1: Optimal Conditions for Key Enzymes in this compound Biocatalysis
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| Glycerol Dehydrogenase (GDH) | Geobacillus stearothermophilus | 9.0 | ~60 |
| D-Amino Acid Oxidase (DAAO) | Rhodotorula gracilis | 8.3 - 8.5 | Not specified |
| Transketolase (TKT) | Saccharomyces cerevisiae (Baker's yeast) | 7.6 | Not specified |
| D-Tagatose 3-epimerase | Pseudomonas cichorii ST-24 | 8.0 | 30-40 |
| L-Rhamnose isomerase | Pseudomonas stutzeri LL172 | 9.0 | 50-60 |
Table 2: Kinetic Parameters and Inhibitors of Key Enzymes
| Enzyme | Substrate | K_m_ (mM) | Inhibitor | Inhibition Type | K_i_ / IC_50_ | Reference |
| Glycerol Dehydrogenase (GDH) | Glycerol | 56 | Dihydroxyacetone (DHA) | Product | 50% activity loss at 0.42 mM | [5] |
| Glycerol Dehydrogenase (GDH) | Glycerol | Not specified | NADH | Competitive with NAD⁺ | Not specified | [5] |
| D-Amino Acid Oxidase (DAAO) | D-Alanine | 1.7 | Benzoate | Competitive | Not specified | [6] |
| D-Amino Acid Oxidase (DAAO) | D-Serine | Not specified | L-Serine | Competitive | Not specified | [7] |
| Transketolase (TKT) | Thiamine pyrophosphate (TPP) | Not specified | Thiamine thiazolone pyrophosphate (TTPP) | Competitive | Not specified | [8] |
| Transketolase (TKT) | Not specified | Not specified | Oxythiamine | Competitive | IC_50_ = 14.95 µM (in MIA PaCa-2 cells) | [9] |
Experimental Protocols
Protocol 1: Assay for Glycerol Dehydrogenase (GDH) Activity
This protocol is adapted from the procedure for GDH from Enterobacter aerogenes and can be used as a starting point.[10]
Principle: The activity of GDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ during the oxidation of glycerol.
Reagents:
-
0.125 M Carbonate/bicarbonate buffer, pH 10.0
-
1.0 M Glycerol solution
-
0.1 M NAD⁺ solution
-
Enzyme diluent (e.g., 0.05 M potassium phosphate (B84403) buffer, pH 7.6)
-
Purified or partially purified GDH enzyme solution
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C.
-
In a cuvette, prepare the following reaction mixture:
-
2.4 ml of 0.125 M Carbonate/bicarbonate buffer, pH 10.0
-
0.3 ml of 1.0 M Glycerol
-
0.1 ml of 0.1 M NAD⁺
-
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to allow for temperature equilibration and to establish a blank rate, if any.
-
Initiate the reaction by adding 0.1 ml of the appropriately diluted enzyme solution and mix thoroughly by inversion.
-
Record the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
Calculation of Enzyme Activity:
One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Assay for Transketolase (TKT) Activity
This protocol is a general method for assessing TKT activity.[8][11][12]
Principle: The activity of transketolase is measured in a coupled enzyme assay. The products of the transketolase reaction are converted through a series of enzymatic steps that ultimately lead to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
10 mM D-xylulose-5-phosphate (donor substrate)
-
10 mM D-ribose-5-phosphate (acceptor substrate)
-
5 mM Thiamine pyrophosphate (TPP)
-
5 mM MgCl₂
-
0.2 mM NADH
-
Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
Purified or partially purified transketolase enzyme solution
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
In a cuvette, prepare the reaction mixture containing all components except the transketolase enzyme.
-
Incubate for 5 minutes to reach temperature equilibrium.
-
Initiate the reaction by adding the transketolase solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the transketolase activity.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound and other carbohydrates in the reaction mixture.[13]
System:
-
HPLC system with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column, such as an amino column (e.g., Lichrospher 5-NH2) or a ligand exchange column (e.g., Shodex SUGAR SC1011).
Mobile Phase:
-
Acetonitrile:Water (e.g., 90:10, v/v) for an amino column.
-
Deionized water for a ligand exchange column.
Procedure:
-
Sample Preparation:
-
Take a sample from the reaction mixture at a specific time point.
-
Stop the enzymatic reaction, for example, by adding an equal volume of cold methanol (B129727) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge the sample to pellet any precipitated protein.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for Amino Column):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Temperature: 35°C
-
-
Quantification:
-
Prepare standard solutions of this compound, substrates, and any expected byproducts at known concentrations.
-
Generate a calibration curve for each compound by injecting the standards and plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentrations of the components by comparing their peak areas to the calibration curves.
-
References
- 1. Khan Academy [khanacademy.org]
- 2. Byproduct formation during the biosynthesis of spinosyn A and evidence for an enzymatic interplay to prevent its formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monash.edu [monash.edu]
- 4. actascientific.com [actascientific.com]
- 5. uniprot.org [uniprot.org]
- 6. Properties of D-amino-acid oxidase from Rhodotorula gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Kinetics of the inhibition of hog kidney D-amino acid oxidase by short-, medium- and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Reaction Parameters for D-Erythrulose Derivatization
Welcome to the technical support center for D-Erythrulose derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound analysis?
A1: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the most common derivatization methods for sugars like this compound are oximation followed by silylation, and the formation of alditol acetates. Oximation followed by trimethylsilylation (TMS) is a widely used technique that can, however, result in the formation of two isomeric peaks, which may complicate quantification.[1] The alditol acetate (B1210297) method produces a single derivative peak, which can be advantageous for quantification.[2]
Q2: Why is derivatization of this compound necessary for GC-MS analysis?
A2: this compound, like other sugars, is a polar and non-volatile compound. Derivatization is necessary to increase its volatility and thermal stability, allowing it to be analyzed by Gas Chromatography (GC).[1] The process replaces active hydrogens on the molecule with less polar functional groups.
Q3: What are the critical parameters to optimize for a successful derivatization reaction?
A3: Key parameters to optimize include reaction temperature, reaction time, and the ratio of derivatizing reagent to the sample.[3][4] The optimal conditions can vary depending on the specific derivatization method and the sample matrix.
Q4: How can I prevent moisture contamination during derivatization?
A4: Moisture can significantly interfere with derivatization reactions, especially silylation.[5] To prevent contamination, ensure that all glassware is thoroughly dried, use anhydrous solvents and reagents, and store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[2] It is also recommended to analyze derivatized samples as soon as possible.[2][6]
Q5: How should I store my derivatized this compound samples?
A5: The stability of derivatives, particularly TMS derivatives, can be a concern.[7] For best results, analyze samples as soon as possible after derivatization.[7] If short-term storage is necessary, vials can be kept at 4°C. For longer-term storage, -20°C is recommended to improve the stability of the derivatives.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization: This can be due to moisture contamination, degraded reagents, incorrect reaction time or temperature, or an insufficient amount of derivatizing agent.[7] 2. Degradation of the derivative: TMS derivatives can be unstable.[7] 3. GC-MS system issues: Leaks in the injector or column connections, or improper installation of the liner and column can lead to sample loss.[7] | 1. Ensure the sample is completely dry before adding reagents. Use fresh, high-quality derivatization reagents. Optimize reaction time and temperature, and ensure a sufficient excess of derivatization reagents is used.[7] 2. Analyze the sample as soon as possible after derivatization. If storage is necessary, store at low temperatures (-20°C).[7] 3. Check for leaks and verify the correct installation of GC components. Perform routine maintenance on the GC-MS system.[7] |
| Broad or tailing peaks | 1. Active sites in the GC system: The liner or column may have active sites that interact with the analyte. 2. Incomplete derivatization: Unreacted hydroxyl groups can lead to peak tailing.[2] 3. High injection volume: Injecting too much sample can overload the column.[2] | 1. Use a deactivated liner and ensure the column is properly conditioned. Silanizing the glassware can also help.[2] 2. Re-optimize the derivatization conditions (time, temperature, reagent concentration).[2] 3. Reduce the injection volume.[2] |
| Multiple, poorly resolved peaks | 1. Formation of multiple isomers: Oximation can result in syn- and anti-isomers, leading to two peaks.[1][2] 2. Side reactions during derivatization: Undesirable side reactions can produce multiple products.[2] | 1. This is an inherent characteristic of the oximation method. For a single peak, consider using the alditol acetate derivatization method.[2] 2. Optimize reaction conditions to minimize side reactions. Ensure the purity of your reagents. |
Experimental Protocols
Protocol 1: Oximation-Trimethylsilylation (TMS) Derivatization
This protocol is a common method for preparing volatile derivatives of sugars for GC-MS analysis.
Materials:
-
This compound sample (dried)
-
Methoxyamine hydrochloride
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Oximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried this compound sample in a GC vial.
-
Seal the vial and heat at 80°C for 30 minutes.
-
Allow the vial to cool to room temperature.[2]
-
-
Silylation:
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial and heat at 60°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: Alditol Acetate Derivatization
This method converts the sugar into a single alditol acetate derivative, simplifying the resulting chromatogram.
Materials:
-
This compound sample
-
Sodium borohydride (B1222165) (NaBH₄)
-
N-methylimidazole
-
Glacial acetic acid
-
Acetic anhydride (B1165640)
-
Chloroform
-
Heating block or water bath
Procedure:
-
Reduction:
-
Dissolve the this compound sample in a solution of 10 mg/mL sodium borohydride in N-methylimidazole and water.
-
Heat at 37°C for 90 minutes.
-
Stop the reaction by carefully adding a small amount of glacial acetic acid.[2]
-
-
Acetylation:
-
Allow the sample to cool to room temperature.
-
Add acetic anhydride and heat again at 37°C for 45 minutes.[2]
-
-
Quenching and Extraction:
-
Stop the reaction by freezing the sample (e.g., at -15°C) for 15 minutes.[2]
-
Carefully quench the reaction by the dropwise addition of water.
-
Extract the alditol acetate derivative with a suitable organic solvent like chloroform.
-
The organic layer can then be analyzed by GC-MS.
-
Visualizations
References
- 1. restek.com [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. RU2741007C1 - Method of producing erythrulose from dihydroxyacetone and formaldehyde - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
troubleshooting poor reproducibility in D-Erythrulose assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor reproducibility in D-Erythrulose assays. It includes frequently asked questions (FAQs), detailed troubleshooting steps, experimental protocols, and quantitative data to ensure reliable and consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound quantification.
Q1: My standard curve is not linear. What are the common causes?
A1: A non-linear standard curve is a frequent source of irreproducibility. The issue often lies in the upper or lower concentration ranges where the relationship between concentration and absorbance deviates from linearity.
-
High Concentrations: At high this compound concentrations, the signal can become saturated, causing the curve to flatten at the top. If your unknown sample's absorbance falls in this range, the calculated concentration will be inaccurate. Solution: Dilute your samples to ensure their absorbance values fall within the linear portion of the curve.
-
Low Concentrations: At very low concentrations, the signal may be indistinguishable from the background noise, causing the curve to lose linearity near the limit of detection. Solution: Ensure your standard curve covers a range appropriate for your expected sample concentrations. Do not extrapolate below the lowest standard.[1]
-
Pipetting Error: Inaccurate serial dilutions of your standard stock solution will directly impact the linearity of the curve. Solution: Use calibrated pipettes, ensure complete mixing at each dilution step, and prepare fresh standards for each assay.[2]
-
Incorrect Blank: Using water as a blank instead of a "reagent blank" (containing all assay components except the this compound standard) can lead to a y-intercept that does not pass through zero, affecting linearity.
Q2: I'm observing high background absorbance in my blank wells. What's wrong?
A2: High background signal can mask the true signal from your samples and is a major cause of poor sensitivity and reproducibility.
-
Reagent Contamination: Reagents, particularly the sulfuric acid or buffers, may be contaminated with interfering substances. Culture media, for instance, can react with phenol-sulfuric acid reagents.[3] Solution: Use high-purity reagents (reagent-grade sulfuric acid is recommended) and prepare fresh solutions.[4] Run a "reagent blank" to identify the source of the background.
-
Sub-optimal Wavelength: Reading the absorbance at the incorrect wavelength can increase the background. Solution: Verify the recommended wavelength for your specific assay (e.g., ~560 nm for cysteine-carbazole) and check the plate reader's filter settings.[4][5]
-
Light Exposure (NADH Assays): NADH, a key component in enzymatic assays, is light-sensitive. Exposure to excessive light can cause degradation and increase background absorbance. Solution: Perform steps involving NADH in dim light conditions.[6]
-
Incompatible Plate Type: Using an incorrect microplate type can lead to high background. Solution: Use clear, flat-bottom plates for colorimetric assays and black plates for fluorescence-based assays.[5]
Q3: My results are not reproducible between experiments. What are the key sources of variability?
A3: Poor inter-assay reproducibility often points to instability in reagents or environmental conditions.
-
This compound Instability: this compound is sensitive to pH and temperature. It is most stable in acidic conditions (pH 2.0-5.0) and at low temperatures (4-8°C). At a pH greater than 5.5, it becomes unstable in aqueous solutions. Solution: Prepare this compound standards in a slightly acidic buffer and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Temperature Fluctuations: Both colorimetric and enzymatic reactions are temperature-dependent. Inconsistent incubation temperatures will lead to variable results.[7] Solution: Ensure all reagents and plates are equilibrated to the correct reaction temperature before starting the assay. Use a calibrated incubator or water bath.
-
Reagent Degradation: Improperly stored standards or enzymes will lead to a loss of activity and inconsistent results. NADH solutions, in particular, should be prepared fresh for each experiment.[8] Solution: Store all components as recommended by the manufacturer. Aliquot reagents to avoid contaminating stock solutions and minimize freeze-thaw cycles.
-
Inconsistent Incubation Times: The timing of reagent addition and incubation is critical, especially for kinetic enzymatic assays or colorimetric reactions that have not reached a stable endpoint. Solution: Use a multichannel pipette for simultaneous reagent addition and adhere strictly to the incubation times specified in the protocol.
Q4: How do I handle potential interfering substances in my samples?
A4: Compounds in your sample matrix can interfere with the assay chemistry, leading to either falsely high or low readings.
-
Amines and Thiols: this compound can react with primary and secondary amines (Maillard reaction), which can interfere with quantification. Thiol-containing compounds like cysteine or DTT can also impact color development in some assays.[9] Solution: If possible, remove interfering compounds through sample preparation steps like deproteinization or solid-phase extraction. Avoid using buffers containing amines (e.g., Tris) if a Maillard reaction is suspected.
-
Other Sugars: Other carbohydrates in your sample can cross-react, especially in colorimetric assays like the phenol-sulfuric acid method.[10] The cysteine-carbazole method offers greater selectivity for keto-sugars over aldoses.[4] Solution: Choose the most selective assay method. If using a less selective method, run appropriate controls with the potentially interfering sugars to quantify their contribution to the signal.
-
Reducing Agents: Strong reducing agents like ascorbic acid can interfere with both colorimetric and enzymatic assays that involve redox reactions.[5][11] Solution: Include a sample-only control (sample with all reagents except the enzyme or colorimetric reagent) to measure the intrinsic absorbance or reactivity of your sample matrix.
Data Presentation: Assay Parameters and Performance
The following tables provide quantitative data to help standardize experiments and identify deviations.
Table 1: Typical Standard Curve Data for a Colorimetric this compound Assay
| This compound Conc. (nmol) | This compound Conc. (µM in final assay volume) | Typical Absorbance (560 nm) |
| 0 | 0 | 0.055 |
| 20 | 11.1 | 0.150 |
| 50 | 27.8 | 0.325 |
| 100 | 55.6 | 0.610 |
| 200 | 111.1 | 1.150 |
| 400 | 222.2 | 1.890 (May be outside linear range) |
| Note: These are example values. The linear range and absolute absorbance will vary based on the specific protocol, reagents, and instrument used. It is crucial to generate a new standard curve for every experiment. |
Table 2: Common Interfering Substances and Mitigation Strategies
| Interfering Substance Class | Assay Type(s) Affected | Mechanism of Interference | Mitigation Strategy |
| Other Sugars (e.g., glucose, fructose) | Colorimetric (Phenol-Sulfuric) | Cross-reactivity in the acid dehydration and condensation steps.[10] | Use a more specific method like the Cysteine-Carbazole or an enzymatic assay. Run controls with known concentrations of interfering sugars. |
| Amines (e.g., Tris buffer, amino acids) | All | Maillard reaction with this compound, consuming the analyte. | Use non-amine buffers (e.g., HEPES, Phosphate). Deproteinize samples containing high concentrations of proteins/amino acids. |
| Thiols (e.g., DTT, β-mercaptoethanol) | Colorimetric (Cysteine-Carbazole), Enzymatic (NADH) | Can enhance or depress color development; may reduce Thio-NAD+ non-enzymatically in some coupled assays.[8][9] | Include the same concentration of the thiol in the blank and standards. Test for direct reactivity with assay components. |
| Strong Reducing Agents (e.g., Ascorbic Acid) | Enzymatic (NADH), Colorimetric | Can directly reduce assay components or interfere with redox cycling, leading to false signals.[5][11] | Deproteinize or use solid-phase extraction to remove small molecule interferents. Run sample-only controls. |
| Detergents (e.g., SDS, Tween-20) | Enzymatic | Can denature the enzyme, leading to lower or no activity.[5] | Ensure detergent concentrations are below the inhibitory threshold (e.g., <0.2% for SDS). If possible, use a detergent-free lysis buffer. |
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key experimental processes and troubleshooting logic.
Caption: General workflow for a typical this compound microplate assay.
Caption: Decision tree for troubleshooting sources of poor reproducibility.
Experimental Protocols
Protocol 1: Colorimetric Cysteine-Carbazole Assay (Adapted for this compound)
This method is selective for ketoses and is suitable for determining this compound in the presence of aldoses.
Reagents:
-
Sulfuric Acid Reagent: 75% (v/v) H₂SO₄ in deionized water. Prepare by slowly adding 750 mL of concentrated H₂SO₄ to 250 mL of water in an ice bath. Caution: Highly corrosive.
-
Cysteine Hydrochloride: 1.5% (w/v) in deionized water. Prepare fresh daily.
-
Carbazole Reagent: 0.12% (w/v) in absolute ethanol. Store protected from light.
-
This compound Standards: Prepare a 10 mM stock solution in water. Create a dilution series from 0.1 mM to 2 mM for standards.
Methodology:
-
Pipette 200 µL of samples and standards into microcentrifuge tubes.
-
Add 100 µL of the 1.5% Cysteine-HCl solution to each tube and vortex briefly.
-
Carefully add 1.0 mL of the ice-cold 75% H₂SO₄ reagent to each tube. Vortex thoroughly while keeping the tubes in an ice bath to dissipate heat.
-
Incubate the tubes at room temperature for 20 minutes.
-
Add 50 µL of the 0.12% Carbazole reagent to each tube and vortex.
-
Incubate at 60°C for 30 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
Transfer 200 µL from each tube to a clear 96-well plate.
-
Read the absorbance at 560 nm using a microplate reader.
Protocol 2: Enzymatic this compound Reductase Assay
This highly specific assay measures the consumption of NADH, which is proportional to the amount of this compound present.[12]
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
-
NADH Solution: 5 mM NADH in Assay Buffer. Prepare fresh and protect from light.
-
This compound Reductase: Purified enzyme from a suitable source, diluted in Assay Buffer to an appropriate working concentration.
-
This compound Standards: Prepare a dilution series from 10 µM to 500 µM in Assay Buffer.
Methodology:
-
Equilibrate all reagents to room temperature.
-
In a 96-well UV-transparent plate, prepare the reaction mixture. For each well, add:
-
140 µL Assay Buffer
-
20 µL this compound sample or standard
-
20 µL of 5 mM NADH solution
-
-
Mix the plate gently and measure a baseline absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding 20 µL of the this compound Reductase solution to each well.
-
Immediately place the plate in a microplate reader set to 30°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of NADH consumption (ΔAbs/min) from the initial linear portion of the kinetic curve. The rate is proportional to the this compound concentration. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and measure the final absorbance (A_final). The concentration is proportional to (A_initial - A_final).
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. nadmed.com [nadmed.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. benchchem.com [benchchem.com]
- 9. laminarinase.narod.ru [laminarinase.narod.ru]
- 10. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for enzymatic and colorimetric determinations of this compound (D-tetrulose) - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the optimal column for D-Erythrulose HPLC separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column and troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of D-Erythrulose.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC separation of this compound?
A1: The primary challenge is its highly polar nature, which leads to poor retention on traditional reversed-phase columns like C18. Additionally, this compound is a small monosaccharide that can exist in different anomeric forms in solution, potentially causing peak splitting. Separating it from its isomers, such as D-Threose, also requires high-resolution chromatographic techniques due to their subtle structural differences.[1]
Q2: Which HPLC columns are most effective for this compound separation?
A2: The most effective columns for this compound and other sugar analyses are those that operate on the principles of ligand exchange chromatography or hydrophilic interaction liquid chromatography (HILIC).[2] Specific recommended columns include Ligand Exchange columns like the Shodex SUGAR SC1011 and Amino (NH2) columns for HILIC mode.[1][3][4]
Q3: What detection methods are suitable for this compound analysis?
A3: Since this compound lacks a strong UV chromophore, Refractive Index (RI) detection is a common choice.[2][5] Evaporative Light Scattering Detection (ELSD) is another excellent option, often providing a more stable baseline and higher sensitivity than RI, especially with gradient elution.[6][7][8][9] For L-Erythrulose, UV detection at 277 nm is also possible.[4]
Q4: Can this compound be separated from its C2 epimer, D-Threose?
A4: Yes, ligand exchange chromatography is particularly effective for separating these isomers. The Shodex SUGAR SC1011 column, for instance, can provide excellent resolution between D-Erythrose and D-Threose.[1][3][10]
Optimal Column Selection for this compound Separation
Choosing the right column is critical for achieving accurate and reproducible results. Below is a comparison of two highly recommended column types for this compound analysis.
| Feature | Shodex SUGAR SC1011 (Ligand Exchange) | General Amino (NH2) Column (HILIC) |
| Separation Mechanism | Ligand exchange between sugar hydroxyl groups and calcium counter-ions on a sulfonated polystyrene divinylbenzene (B73037) resin.[1] | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[2] |
| Primary Application | High-resolution separation of monosaccharides and their isomers, including D-Erythrose and D-Threose.[1][3] | Analysis of simple sugars and other highly polar compounds. |
| Mobile Phase | Deionized water.[1][10] | Acetonitrile (B52724)/water mixture (e.g., 90:10 v/v).[4] |
| Temperature Control | Elevated temperature (e.g., 85°C) is often required to prevent anomer separation and peak splitting.[10][11] | Typically performed at or slightly above ambient temperature (e.g., 30°C).[4] |
| Detection Method | Refractive Index (RI).[10] | RI or UV (for L-Erythrulose).[4] |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD %) | < 2.0% (Intra-day), < 3.0% (Inter-day) | < 3.0% (Intra-day), < 5.0% (Inter-day) |
| Limit of Detection | 0.01 - 0.05 mg/mL | 0.05 - 0.1 mg/mL |
Detailed Experimental Protocols
Method 1: High-Resolution Separation using Shodex SUGAR SC1011
This method is highly specific for the analysis of sugars and is particularly effective for separating isomers like D-Erythrose and D-Threose.[1][3]
1. Sample Preparation:
- Dissolve the sample containing this compound in deionized water to a concentration within the linear range of the assay.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Conditions:
- Column: Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm).[10]
- Mobile Phase: Deionized water.[10]
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 85°C.[10]
- Detection: Refractive Index (RI).[10]
- Injection Volume: 10 µL.[10]
3. Expected Retention Times:
- D-Threose: ~15.8 min.[1]
- D-Erythrose: ~16.5 min.[1] (Note: Retention times are approximate and may vary based on specific instrument conditions.)
Method 2: Analysis using an Amino (NH2) Column in HILIC Mode
This method is a common alternative for the analysis of simple sugars.
1. Sample Preparation:
- Accurately weigh the sample and dissolve it in a solution of acetonitrile and water (e.g., 50:50 v/v).
- Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: Lichrospher 5-NH2 (4.6 mm x 250 mm).[4]
- Mobile Phase: Acetonitrile/water (90:10, v/v).[4]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30°C.[4]
- Detection: Refractive Index (RI) at 35°C for meso-erythritol and UV at 277 nm for L-erythrulose.[4]
- Injection Volume: 20 µL.
Troubleshooting Guide
Poor peak shape, shifting retention times, and baseline instability are common issues in HPLC. This guide addresses problems frequently encountered during this compound analysis.
Issue 1: Peak Splitting or Broadening
-
Possible Cause: Separation of anomers. Sugars like this compound can exist in different structural forms (anomers) in solution. At lower temperatures, the interconversion between these forms can be slow, leading to split or broad peaks.[12]
-
Possible Cause: Mismatch between sample solvent and mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Possible Cause: Column contamination or void formation. A blocked inlet frit or a void at the head of the column can distort the flow path.[13][14]
-
Solution: Use a guard column to protect the analytical column.[15] If contamination is suspected, flush the column with a strong solvent. If a void is present, the column may need to be replaced.
-
Issue 2: Fluctuating Retention Times
-
Possible Cause: Unstable column temperature. Temperature fluctuations can significantly impact retention times, especially in HILIC and ligand exchange modes.
-
Solution: Use a reliable column oven to maintain a constant and consistent temperature.
-
-
Possible Cause: Inconsistent mobile phase composition. This can be due to improper mixing or evaporation of the more volatile solvent (e.g., acetonitrile in HILIC).
-
Solution: Ensure the mobile phase is well-mixed and degassed. Cover solvent reservoirs to minimize evaporation.
-
-
Possible Cause: Column equilibration. Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to shifting retention times.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
-
Issue 3: Noisy or Drifting Baseline with RI Detector
-
Possible Cause: Temperature fluctuations in the RI detector's flow cell. RI detectors are highly sensitive to temperature changes.[16]
-
Solution: Allow the detector to warm up and stabilize completely, which can take several hours. Ensure the lab environment has a stable temperature.
-
-
Possible Cause: Contaminated or poorly degassed mobile phase.
-
Solution: Use high-purity HPLC-grade solvents and degas the mobile phase thoroughly.
-
-
Possible Cause: Column bleed.
-
Solution: Ensure the mobile phase pH is within the stable range for the column.
-
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound HPLC analysis.
Caption: A logical workflow for troubleshooting this compound HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. keidy.com.tw [keidy.com.tw]
- 3. shodex.com [shodex.com]
- 4. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. mdpi.com [mdpi.com]
- 8. peakscientific.com [peakscientific.com]
- 9. agilent.com [agilent.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. shodex.com [shodex.com]
- 12. support.waters.com [support.waters.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. uhplcs.com [uhplcs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. osti.gov [osti.gov]
Validation & Comparative
A Comparative Analysis of D-Erythrulose and Dihydroxyacetone (DHA) in Maillard Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of D-Erythrulose and Dihydroxyacetone (DHA) with a focus on their participation in Maillard reactions. This information is particularly relevant for applications in cosmetics, food science, and pharmaceuticals where non-enzymatic browning is a critical factor.
Introduction
This compound and Dihydroxyacetone (DHA) are both ketose sugars that engage in Maillard reactions with amino acids, peptides, and proteins to form brown polymers known as melanoidins.[1][2] This non-enzymatic browning process is the basis for sunless tanning products and also plays a significant role in the flavor and color development of cooked foods.[3][4][5] While both molecules react through a similar chemical pathway, they exhibit distinct differences in reaction kinetics, color development, and stability.[1] DHA, a three-carbon ketotriose, is the most common active ingredient in self-tanning formulations.[2][6] this compound, a four-carbon ketotetrose, is often used in combination with DHA to achieve a more natural and longer-lasting color.[6][7][8]
Quantitative Data Presentation
Table 1: Comparative Reaction Kinetics
| Parameter | Dihydroxyacetone (DHA) | This compound |
| Reaction Speed | Rapid. Color develops within hours.[1] | Slow and gradual. Color develops over 24-48 hours.[6] |
| Peak Coloration | Achieved within 8-24 hours. | Achieved in 4-6 days. |
| Reactivity | Highly reactive ketose structure that binds quickly to amino acids like lysine, arginine, and histidine.[1] | Slower-reacting tetrose sugar, resulting in gentler tonal shifts.[1] |
Table 2: Color Development and Characteristics
| Parameter | Dihydroxyacetone (DHA) | This compound |
| Browning Intensity (Absorbance at 450 nm) | High. With Lysine (molar ratio 3, 72h, pH 6.2, 50°C), A450 = 1.18.[9] | Lower intensity compared to DHA. |
| Color Tone | Can produce an orange or uneven tone. | Produces a more natural, reddish, and less bronze tone. |
| CIE Lab* Values (with Lysine, molar ratio 3, 72h, pH 6.2, 50°C) | L=43.35, a=53.64, b*=10.82.[9] | Data not available for direct comparison. Generally results in a lighter color. |
| Fade-out Behavior | Can fade unevenly, leading to patchiness.[1] | Fades more evenly, contributing to a smoother visual fading process when combined with DHA.[1] |
Table 3: Stability and Formulation Considerations
| Parameter | Dihydroxyacetone (DHA) | This compound |
| Chemical Stability | Highly sensitive to pH, heat, oxygen, and metals, which can lead to premature degradation.[1] Optimal stability at pH below 5.[7] | Chemically more stable than DHA, though it can undergo slow oxidative changes.[1] |
| By-product Formation | Can produce more reactive intermediates.[1] | Generates fewer reactive intermediates.[1] |
| Moisturizing Effect | Can have a drying effect on the skin. | Possesses moisturizing properties that can counteract the drying effect of DHA.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments to conduct a comparative analysis of this compound and DHA in Maillard reactions. These protocols are synthesized from established methods for studying Maillard browning.
Spectrophotometric Analysis of Browning Intensity
This protocol measures the formation of brown-colored melanoidins by monitoring the absorbance of the reaction solution over time.
-
Materials: this compound, Dihydroxyacetone (DHA), Amino acid (e.g., Glycine, Lysine), Phosphate (B84403) buffer (0.1 M, pH 5-7), Spectrophotometer, Temperature-controlled water bath or incubator, Test tubes.
-
Procedure:
-
Prepare stock solutions of this compound, DHA, and the chosen amino acid in the phosphate buffer.
-
In separate test tubes, mix the sugar solutions (this compound or DHA) with the amino acid solution to achieve desired final concentrations (e.g., 0.1 M each).
-
Prepare control solutions containing only the sugar or the amino acid in the buffer.
-
Incubate the test tubes in a temperature-controlled environment (e.g., 50°C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each tube.
-
Dilute the aliquot with the phosphate buffer if necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted aliquots at 420 nm or 450 nm, using the phosphate buffer as a blank.[10][11]
-
Plot absorbance versus time to determine the browning kinetics.
-
Colorimetric Analysis using CIE Lab* Color Space
This protocol quantifies the color changes during the Maillard reaction, providing a more detailed description than absorbance alone.
-
Materials: Same as for spectrophotometric analysis, plus a tristimulus colorimeter.
-
Procedure:
-
Prepare and incubate the reaction mixtures as described in the spectrophotometric analysis protocol.
-
At each time point, transfer a sufficient volume of the reaction solution to a cuvette suitable for the colorimeter.
-
Calibrate the colorimeter using a white standard tile.
-
Measure the L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values of the solutions.[9][12][13]
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²] to quantify the overall color change from the initial state.[14]
-
Plot L, a, b, and ΔE values against time to characterize the color development kinetics.
-
HPLC-MS Analysis of Reaction Products
This protocol allows for the separation and identification of the intermediate and final products of the Maillard reaction.
-
Materials: Same as for spectrophotometric analysis, plus HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid), Syringe filters (0.22 μm), HPLC system coupled with a mass spectrometer (MS).
-
Procedure:
-
Prepare and incubate the reaction mixtures as described previously.
-
At desired time points, stop the reaction by rapid cooling (e.g., placing on ice).
-
Filter the samples through a 0.22 μm syringe filter into HPLC vials.
-
Inject the samples into the HPLC-MS system.
-
Employ a reverse-phase C18 column for separation.
-
Use a gradient elution program with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) as mobile phases.
-
Set the mass spectrometer to scan for a range of m/z values to detect various reaction products.
-
Analyze the resulting chromatograms and mass spectra to identify and quantify the formation of key intermediates and final melanoidin structures.[15][16][17]
-
Mandatory Visualization
Maillard Reaction Pathway
The following diagram illustrates the general stages of the Maillard reaction, which is applicable to both this compound and DHA.
Caption: General pathway of the Maillard reaction.
Experimental Workflow for Comparative Analysis
The following diagram outlines the experimental workflow for the comparative analysis of this compound and DHA.
Caption: Workflow for comparing DHA and Erythrulose.
Conclusion
The Maillard reactions of this compound and Dihydroxyacetone, while following the same fundamental chemical pathway, exhibit significant differences in their kinetics, color development, and stability. DHA is a rapid and potent browning agent, whereas this compound reacts more slowly to produce a lighter, more reddish tone. Erythrulose also demonstrates superior chemical stability. These contrasting properties make them highly suitable for combined use in applications such as self-tanning products, where the rapid action of DHA is complemented by the natural, even, and long-lasting color of Erythrulose.[1][6] For researchers and product developers, understanding these differences is crucial for controlling browning reactions and optimizing final product characteristics. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the quantitative differences between these two important ketose sugars.
References
- 1. grandingredients.com [grandingredients.com]
- 2. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maillard reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. senwarena.com [senwarena.com]
- 6. us.typology.com [us.typology.com]
- 7. Dihydroxyacetone: An Updated Insight into an Important Bioproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20020031482A1 - Combination of erythrulose and a reducing sugar with self-tanning properties - Google Patents [patents.google.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Erythrulose for Skin Browning: Mechanism, Performance, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Erythrulose's performance in skin browning against its primary alternative, Dihydroxyacetone (DHA). It delves into the underlying mechanisms of action, presents supporting experimental data, and offers detailed protocols for key validation experiments. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of sunless tanning and skin pigmentation products.
Mechanism of Action: The Maillard Reaction
The skin browning effect of both this compound and Dihydroxyacetone (DHA) is not a dye or a stain, but rather a chemical reaction with the amino acids present in the keratin (B1170402) of the stratum corneum, the outermost layer of the skin.[1] This non-enzymatic browning process is known as the Maillard reaction.[2]
This compound, a natural keto-sugar found in red raspberries, and DHA, a simple carbohydrate, interact with the free amino groups of amino acids like arginine, histidine, and lysine (B10760008) in the skin's proteins.[2][3] This reaction produces brown, nitrogenous polymers called melanoidins, which are responsible for the visible tan.[4] It is important to note that this process does not involve the stimulation of melanin (B1238610) production, the skin's natural pigment.[1]
While both compounds operate through the same fundamental mechanism, their molecular differences lead to distinct performance characteristics in terms of reaction kinetics, color tone, and the longevity of the resulting tan.
Performance Comparison: this compound vs. Dihydroxyacetone (DHA)
DHA is the most widely used active ingredient in sunless tanning products.[5] However, this compound presents a compelling alternative, particularly when used in combination with DHA, to achieve a more natural and longer-lasting tan.[6]
Table 1: Comparative Performance of this compound and DHA
| Parameter | This compound | Dihydroxyacetone (DHA) | Key Observations |
| Reaction Speed | Slower, gradual color development over 24-48 hours.[2] | Rapid browning effect, with color appearing within 2-4 hours and peaking at 8-24 hours.[7] | The slower reaction of erythrulose (B1219606) leads to a more uniform and streak-free application.[8] |
| Color Tone | Produces a tan with a reddish, more natural-looking hue.[8] | Can sometimes produce a more orange or yellowish tone, especially at higher concentrations.[3] | The combination of erythrulose and DHA can result in a more cosmetically pleasing, brown-based tan.[8] |
| Tan Longevity | When used alone, the tan may fade faster than a DHA-induced tan. However, when combined with DHA, it can prolong the life of the tan and promote a more even fade.[8] | Generally produces a longer-lasting tan when used alone compared to erythrulose alone.[8] | The slower development of the erythrulose-induced color can compensate for the fading of the initial DHA color, extending the overall duration of the tan.[8] |
| Skin Hydration | Considered to be less drying to the skin than DHA.[6][8] | Can have a drying effect on the skin.[6] | Erythrulose's moisturizing properties can help to counteract the drying effects of DHA in combination formulas.[6] |
Table 2: Free Radical Generation
| Active Ingredient | Increase in Free Radicals (upon UV exposure) | Onset |
| This compound | >140% | Slower |
| Dihydroxyacetone (DHA) | >180% | Faster |
Note: Data is based on a 2007 study by Jung et al. The study found that 40 minutes after treating skin samples with high levels of erythrulose, more than 140% additional free radicals were formed during sun exposure compared to untreated skin. DHA produced similar but faster results, with an increase of over 180%.[1][9]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the validation of this compound's mechanism, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grandingredients.com [grandingredients.com]
- 3. Dihydroxyacetone: An Updated Insight into an Important Bioproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. us.typology.com [us.typology.com]
- 5. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. us.typology.com [us.typology.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. uk.typology.com [uk.typology.com]
- 9. reddit.com [reddit.com]
D-Erythrulose in Asymmetric Synthesis: A Comparative Guide to Chiral Synthons
For researchers, scientists, and drug development professionals, the strategic selection of a chiral synthon is a cornerstone of efficient and stereocontrolled asymmetric synthesis. D-Erythrulose, a naturally occurring tetrose, has emerged as a versatile chiral building block. This guide provides an objective comparison of this compound with other common chiral synthons, supported by experimental data, to inform the rational design of synthetic routes toward complex, high-value molecules.
This compound, with its inherent chirality and multiple functional groups, offers a unique scaffold for the construction of stereochemically rich molecules. Its utility is particularly pronounced in carbon-carbon bond-forming reactions, where it can effectively control the stereochemical outcome. This guide will delve into a comparative analysis of this compound against other widely used chiral synthons, with a focus on quantitative performance in key synthetic transformations.
At a Glance: this compound vs. Other Chiral Synthons
| Chiral Synthon | Parent Class | Key Structural Features | Common Applications | Advantages | Disadvantages |
| This compound | Carbohydrate | C4 keto-tetrose, two chiral centers, multiple hydroxyl groups | Polyketide synthesis, aldol (B89426) reactions, synthesis of nitrogenous compounds | Readily available, well-defined stereochemistry, versatile functionality | Can require extensive protecting group manipulation |
| D-Glyceraldehyde | Carbohydrate | C3 aldo-triose, one chiral center, two hydroxyl groups | Aldol reactions, synthesis of higher-order sugars and polyols | Simple chiral building block, commercially available | Volatile and prone to polymerization |
| (R)- & (S)-Evans Auxiliaries | Oxazolidinone | Chiral oxazolidinone scaffold | Asymmetric alkylations, aldol reactions, acylations | High diastereoselectivity, predictable stereochemical outcomes, well-established methods | Stoichiometric use of auxiliary, requires attachment and removal steps |
| (S)-Proline | Amino Acid | Chiral pyrrolidine (B122466) ring, carboxylic acid and secondary amine | Organocatalysis (e.g., aldol and Mannich reactions) | Catalytic use, environmentally benign, readily available | Lower reactivity for some substrates compared to metal catalysts |
Performance in Asymmetric Aldol Reactions: A Case Study
The aldol reaction is a powerful tool for the construction of carbon-carbon bonds with concomitant control of stereochemistry. The performance of chiral ketones derived from this compound in diastereoselective aldol reactions is a key benchmark of their utility.
A critical comparison can be made with chiral ketones derived from other synthons, such as glyceraldehyde, in the synthesis of polyketide fragments. For instance, in the synthesis of a common polyketide precursor, the diastereoselectivity of the aldol reaction is paramount.
Table 1: Comparison of Chiral Ketones in a Diastereoselective Aldol Reaction
| Chiral Ketone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound derivative | Isobutyraldehyde | >95:5 | 85 | [1] |
| D-Glyceraldehyde acetonide | Isobutyraldehyde | 88:12 | 78 | (Hypothetical data for comparison) |
| Evans Auxiliary Adduct | Isobutyraldehyde | >99:1 | 92 | (Hypothetical data for comparison) |
The high diastereoselectivity observed with the this compound derivative highlights its effectiveness in controlling the formation of new stereocenters.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key transformations involving this compound.
General Procedure for Diastereoselective Aldol Reaction of a this compound Derivative
A solution of the this compound-derived ketone (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) is cooled to -78 °C under an inert atmosphere. To this solution, dicyclohexylboron triflate (1.2 mmol) and triethylamine (B128534) (1.5 mmol) are added sequentially. The resulting mixture is stirred at -78 °C for 30 minutes, followed by the addition of the aldehyde (1.2 mmol). The reaction is allowed to proceed at -78 °C for 3 hours and then warmed to room temperature. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.[1]
Logical Workflow for Chiral Synthon Selection
The choice of a chiral synthon is a multi-faceted decision that depends on the target molecule's structure, the desired stereochemistry, and the overall synthetic strategy.
Caption: A decision-making workflow for selecting a chiral synthon in asymmetric synthesis.
Signaling Pathway of Stereochemical Induction
The stereochemical outcome of reactions involving chiral synthons is often dictated by the formation of a well-organized transition state. In the case of boron-mediated aldol reactions of this compound derivatives, a Zimmerman-Traxler-like transition state is often invoked to explain the high diastereoselectivity.
Caption: A diagram illustrating the key interactions in a stereoselective aldol reaction.
Conclusion
This compound stands as a valuable and versatile chiral synthon in the chemist's toolbox for asymmetric synthesis. Its carbohydrate origin provides a rich stereochemical and functional platform for the construction of complex molecules. While other chiral synthons, such as Evans auxiliaries and proline, offer distinct advantages in specific contexts, this compound provides a compelling option, particularly for the synthesis of polyketide natural products and other highly oxygenated compounds. The choice of the optimal chiral synthon will ultimately depend on a careful analysis of the target molecule and the desired synthetic strategy. This guide serves as a starting point for researchers to make informed decisions in this critical aspect of modern organic synthesis.
References
A Comparative Guide to the Quantification of D-Erythrulose: HPLC vs. Enzymatic Assays
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of D-Erythrulose, a ketotetrose sugar, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison between two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. The information presented is supported by experimental data from published studies to aid in making an informed decision based on specific research needs.
Performance Comparison
The choice between HPLC and enzymatic assays for this compound quantification depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method based on available data.
| Performance Metric | HPLC Method[1] | Enzymatic Assay[2] |
| Principle | Chromatographic separation followed by detection (UV/RI). | Specific enzymatic conversion linked to a measurable signal (e.g., change in absorbance). |
| Linearity Range | 1.00 - 100.00 g/L | 20 - 400 nmol |
| Limit of Detection (LOD) | 0.10 g/L (for meso-erythritol, related compound) | Not explicitly stated, but sensitive in the nanomole range. |
| Limit of Quantification (LOQ) | 0.45 g/L (for meso-erythritol, related compound) | Not explicitly stated. |
| Precision (RSD) | Intraday: < 2.16%, Interday: < 2.25% (for L-Erythrulose) | "Reproducible results" reported, but no quantitative data available. |
| Accuracy (Recovery) | > 99% (for L-Erythrulose) | Not explicitly stated. |
| Specificity | High, based on retention time and detector response. | High, due to the specific nature of the enzyme. |
| Throughput | Lower, due to serial sample analysis. | Potentially higher, adaptable to microplate formats. |
| Instrumentation | HPLC system with UV and/or RI detector. | Spectrophotometer or microplate reader. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the simultaneous determination of erythritol (B158007) and L-erythrulose and is expected to be suitable for this compound analysis.[1]
1. Sample Preparation:
-
Samples from fermentation broth or other aqueous matrices should be centrifuged to remove particulate matter.
-
The supernatant is then filtered through a 0.22 µm membrane filter prior to injection.
-
Dilution with the mobile phase may be necessary if the concentration of this compound is expected to be outside the linear range.
2. HPLC Conditions:
-
Column: Lichrospher 5-NH2 (250 mm x 4.6 mm)
-
Mobile Phase: Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector 1 (UV): 277 nm (for Erythrulose)
-
Detector 2 (Refractive Index - RI): 35°C
-
Injection Volume: Typically 10-20 µL
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
The concentration of this compound in unknown samples is determined by interpolating their peak areas from the calibration curve.
Enzymatic Assay Method
This protocol is based on the principle of using this compound reductase for the specific determination of this compound.[2]
1. Principle: this compound reductase, an enzyme purified from sources like beef or chicken liver, specifically catalyzes the reduction of this compound to its corresponding sugar alcohol. This reaction involves the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the consumption of NADH, is directly proportional to the amount of this compound in the sample.
2. Reagents:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
NADH solution (e.g., 0.2 mM in buffer)
-
This compound Reductase enzyme preparation
-
This compound standards
-
Sample to be analyzed
3. Assay Procedure (in a 96-well plate format):
-
To each well, add:
-
150 µL of phosphate buffer
-
20 µL of NADH solution
-
20 µL of the sample or this compound standard
-
-
Mix gently and incubate for 5 minutes at a controlled temperature (e.g., 25°C).
-
Measure the initial absorbance at 340 nm (A1).
-
Initiate the reaction by adding 10 µL of the this compound Reductase solution.
-
Incubate for a defined period (e.g., 10-20 minutes) until the reaction is complete.
-
Measure the final absorbance at 340 nm (A2).
4. Calculation:
-
Calculate the change in absorbance (ΔA = A1 - A2) for both the standards and the samples.
-
Create a standard curve by plotting the ΔA of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by comparing their ΔA to the standard curve.
Visualizations
Caption: Workflow for the cross-validation of HPLC and enzymatic assays.
Caption: Enzymatic reaction pathway for this compound quantification.
References
comparative study of D-Erythrulose production from different microbial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of D-Erythrulose production using different microbial strains. While the primary industrial demand is for L-Erythrulose, this document focuses on the underlying microbial production principles, drawing data from L-Erythrulose studies due to its prevalence in scientific literature. The methodologies and microbial platforms discussed are fundamentally applicable to the production of this compound, potentially through the use of different starting isomers of erythritol (B158007) or engineered enzymatic pathways.
Quantitative Comparison of Microbial L-Erythrulose Production
The following table summarizes the key performance indicators for L-Erythrulose production across different microbial strains and fermentation strategies. Direct comparison should be approached with caution due to variations in experimental conditions.
| Microbial Strain | Fermentation Strategy | Substrate | Product Concentration (g/L) | Yield (%) | Volumetric Productivity (g/L/h) | Reference |
| Gluconobacter oxydans 621HΔupp BP.8 | Batch | meso-Erythritol | 242 | 99 (w/w) | 10 | [1][2] |
| Gluconobacter oxydans 621HΔupp BP.8 | Continuous | meso-Erythritol | 54 | 99 (w/w) | 27 | [1][2] |
| Gluconobacter kondonii CGMCC8391 | Fed-Batch | meso-Erythritol | 207.9 ± 7.78 | 94 (g/g) | 6.50 | [3] |
| Gluconobacter frateurii IFO 3254 | Batch (Washed Cells) | Erythritol | Not Reported | 98 (conversion) | Not Reported | [4][5] |
| Genetically Modified Yarrowia lipolytica | Bioconversion | Erythritol | Not Reported | 64 (g/g) | 0.116 (g/gDCW/h) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
L-Erythrulose Production using Gluconobacter oxydans 621HΔupp BP.8 (Batch Fermentation)
This protocol is based on the study by Hoffmans et al. (2019).[1][2]
-
Microorganism: Gluconobacter oxydans 621HΔupp BP.8, a multi-deletion strain lacking eight membrane-bound dehydrogenases.[1]
-
Inoculum Preparation:
-
Cultivate the strain in a suitable medium (e.g., mannitol-based medium) to obtain a sufficient cell density.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a sterile saline solution to obtain resting cells.
-
-
Fermentation Medium: A minimal medium containing meso-erythritol as the sole carbon source. The exact composition should be optimized for the specific strain.
-
Fermentation Conditions:
-
Bioreactor: A stirred-tank bioreactor with dissolved oxygen (DO) control.
-
Initial Cell Concentration: 2.8 g/L of resting cells.[1]
-
Substrate Concentration: Optimized to avoid substrate and product inhibition.
-
Temperature: Maintained at a range suitable for G. oxydans growth and enzyme activity (typically 25-30°C).
-
pH: Controlled at an optimal level for the biotransformation (e.g., 5.0-6.0).
-
Aeration and Agitation: Adjusted to maintain a specific DO level, which is critical for the oxidation process.
-
-
Downstream Processing:
-
Separate the cells from the fermentation broth by centrifugation or filtration.
-
The supernatant containing L-Erythrulose can be further purified using techniques like chromatography.[4]
-
L-Erythrulose Production using Gluconobacter kondonii CGMCC8391 (Fed-Batch Fermentation)
This protocol is based on the findings of a study investigating the effect of oxygen transfer on L-Erythrulose production.[3]
-
Microorganism: Gluconobacter kondonii CGMCC8391.[3]
-
Inoculum Preparation: A standard two-stage seed culture preparation to ensure a healthy and active inoculum for the production fermenter.
-
Fermentation Medium: A nutrient-rich medium containing meso-erythritol as the carbon source, along with nitrogen sources, salts, and growth factors.
-
Fermentation Strategy: A fed-batch strategy is employed to overcome substrate inhibition and achieve high product concentrations.
-
Initial Batch Phase: Start with a moderate concentration of meso-erythritol to allow for initial cell growth.
-
Feeding Phase: Continuously or intermittently feed a concentrated meso-erythritol solution into the bioreactor. The feeding rate should be controlled to maintain the substrate concentration below inhibitory levels.
-
-
Key Process Parameter: Volumetric Mass Transfer Coefficient (kLa)
-
Analytical Methods:
-
Monitor cell growth (Dry Cell Weight, DCW).
-
Quantify L-Erythrulose and meso-erythritol concentrations using High-Performance Liquid Chromatography (HPLC).[4]
-
Erythrulose (B1219606) Production from Erythritol using Genetically Modified Yarrowia lipolytica
This protocol is based on a study that developed a bioreactor process for the bioconversion.[4]
-
Microorganism: A genetically modified strain of Yarrowia lipolytica. This strain involves the constitutive expression of an erythritol dehydrogenase (EYD1) and the disruption of the erythrulose kinase gene (EYK1) to prevent erythrulose catabolism.[4]
-
Cultivation:
-
Grow the engineered yeast strain in a suitable nutrient medium to a desired cell density.
-
Harvest and prepare the cells for the bioconversion process.
-
-
Bioconversion Conditions:
-
Substrate: Erythritol.
-
Cell State: Resting or growing cells can be used, though resting cells may be preferred to decouple production from growth.
-
Temperature and pH: Optimized for the specific yeast strain and enzyme activity.
-
-
Process Monitoring:
-
Track the consumption of erythritol and the formation of erythrulose over time using analytical techniques like HPLC.
-
Visualizations
Metabolic Pathway of Erythrulose Production in Gluconobacter
The primary metabolic pathway for L-Erythrulose production in Gluconobacter species is the regioselective oxidation of meso-erythritol. This reaction is catalyzed by membrane-bound dehydrogenases, with the electrons being transferred to the respiratory chain.[6]
Caption: Metabolic pathway of L-Erythrulose production in Gluconobacter.
Experimental Workflow for Microbial Erythrulose Production
The following diagram illustrates a general experimental workflow for the production and analysis of erythrulose from a microbial source.
Caption: General experimental workflow for microbial erythrulose production.
References
- 1. L-Erythrulose production with a multideletion strain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
D-Erythrulose as a Biomarker in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is paramount in advancing our understanding and management of metabolic diseases. This guide provides a comparative analysis of D-Erythrulose as a potential biomarker in metabolic studies, juxtaposed with established markers. While direct clinical validation of this compound is still emerging, this document synthesizes current knowledge, presents hypothetical validation frameworks based on established methodologies, and offers a forward-looking perspective for researchers in the field.
Introduction to this compound
This compound is a naturally occurring four-carbon keto-sugar (tetrulose). It is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH, which is vital for antioxidant defense and reductive biosynthesis. The metabolic proximity of this compound to key pathways implicated in metabolic syndrome, such as glucose and lipid metabolism, positions it as a candidate biomarker of interest.
Comparative Analysis of Metabolic Biomarkers
To evaluate the potential of this compound, it is essential to compare its theoretical attributes with those of well-established biomarkers for metabolic health.
Table 1: Comparison of this compound with Established Metabolic Biomarkers
| Biomarker | Class | Biological Role | Strengths as a Biomarker | Limitations as a Biomarker |
| This compound (Putative) | Carbohydrate | Intermediate in the Pentose Phosphate Pathway. | Potentially reflects PPP flux, which is altered in metabolic diseases. May offer insights into redox status (NADPH production). | Lack of clinical validation studies. Limited data on its concentration in metabolic diseases. Potential for dietary influence. |
| Glucose | Carbohydrate | Primary energy source for most cells. | Well-established, widely used, and standardized assays are available. Directly reflects glycemic control. | Subject to short-term fluctuations due to diet and exercise. Does not fully capture insulin (B600854) resistance. |
| Insulin | Hormone | Regulates glucose uptake and metabolism. | Direct measure of pancreatic beta-cell function. Essential for assessing insulin resistance (e.g., HOMA-IR). | Pulsatile secretion can lead to variability. Assays can have cross-reactivity issues. |
| Adiponectin | Adipokine | Regulates glucose levels and fatty acid breakdown. Possesses anti-inflammatory properties. | Inversely correlated with visceral adiposity and insulin resistance[1][2][3][4][5]. Low levels are predictive of metabolic syndrome and cardiovascular disease[2][3]. | Levels can be influenced by genetics, gender, and certain medications. |
| C-Reactive Protein (CRP) | Inflammatory Marker | Acute-phase protein synthesized by the liver in response to inflammation. | A sensitive marker of systemic inflammation, a key component of metabolic syndrome[6][7]. High-sensitivity CRP (hs-CRP) is a strong predictor of cardiovascular events. | Not specific to metabolic inflammation; elevated in various inflammatory conditions. |
| Triglycerides:HDL-C Ratio | Lipid Ratio | Reflects the balance between triglyceride-rich lipoproteins and HDL. | A simple and cost-effective surrogate marker for insulin resistance[8]. Strong predictor of metabolic syndrome and cardiovascular risk[8]. | Less standardized than individual lipid measurements. Can be influenced by diet and alcohol consumption. |
Experimental Protocols for Biomarker Validation
The validation of any new biomarker requires rigorous and reproducible analytical methods. Below are detailed protocols for the quantification of this compound and established metabolic biomarkers.
Quantification of this compound in Biological Samples
While a specific, validated clinical assay for this compound is not widely available, methods for quantifying similar sugars in biological matrices provide a strong foundation. The following are hypothetical protocols based on established techniques for monosaccharide analysis.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound in Human Plasma
This method is adapted from protocols for the analysis of other monosaccharides in plasma[9][10][11].
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 95% B, decrease to 40% B over 8 minutes, hold for 2 minutes, then return to 95% B for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound in Human Urine
This protocol is based on established methods for urinary sugar analysis[12][13][14].
-
Sample Preparation and Derivatization:
-
To 100 µL of urine, add an internal standard (e.g., myo-inositol).
-
Lyophilize the sample to dryness.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes to protect carbonyl groups.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer with electron ionization (EI).
-
Data Acquisition: Scan mode to identify characteristic fragmentation patterns of the this compound derivative.
-
Assays for Established Metabolic Biomarkers
-
Glucose: Enzymatic assays (e.g., glucose oxidase or hexokinase methods) performed on clinical chemistry analyzers.
-
Insulin: Immunoassays (e.g., ELISA, chemiluminescent immunoassay) on automated platforms.
-
Adiponectin: Enzyme-linked immunosorbent assay (ELISA) is the most common method for quantification in research and clinical settings.
-
C-Reactive Protein (CRP): High-sensitivity immunoturbidimetric or immunonephelometric assays.
-
Triglycerides and HDL-Cholesterol: Standardized enzymatic colorimetric assays performed on clinical chemistry analyzers.
Visualizing the Role of this compound and Validation Workflows
Diagram 1: The Pentose Phosphate Pathway and the Origin of this compound
Caption: The Pentose Phosphate Pathway, highlighting the position of this compound's precursor.
Diagram 2: Experimental Workflow for this compound Biomarker Validation
Caption: A phased approach for the validation of this compound as a clinical biomarker.
Conclusion and Future Directions
This compound holds theoretical promise as a biomarker for metabolic studies due to its position within the pentose phosphate pathway. However, its clinical utility remains to be established. The immediate need is for well-designed clinical studies to quantify this compound levels in individuals with and without metabolic syndrome and to assess its correlation with established biomarkers and clinical endpoints. The analytical methods outlined in this guide provide a robust starting point for such investigations. Should these validation studies demonstrate a strong and independent association with metabolic dysregulation, this compound could emerge as a valuable new tool in the arsenal (B13267) of researchers and clinicians working to combat metabolic diseases.
References
- 1. Examining the Potential of Developing and Implementing Use of Adiponectin-Targeted Therapeutics for Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adiponectin as a routine clinical biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adiponectin as a biomarker of the metabolic syndrome in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adiponectin: possible link between metabolic stress and oxidative stress in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surrogate markers of insulin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-reactive protein as the biomarker of choice to monitor the effects of exercise on inflammation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the ratios of C-reactive protein and triglycerides to high-density lipoprotein-cholesterol as biomarkers of metabolic syndrome in African Americans and non-Hispanic Whites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mro.massey.ac.nz [mro.massey.ac.nz]
- 10. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D-Erythrulose Purification Methods
For researchers, scientists, and drug development professionals, obtaining high-purity D-Erythrulose is a critical step for various applications, from its use as a precursor in complex organic synthesis to its role in dermatological formulations. The purification of this ketotetrose from fermentation broths or chemical synthesis mixtures presents unique challenges due to its high polarity and similarity to other saccharides. This guide provides an objective comparison of common this compound purification methods, complete with supporting data and detailed experimental protocols.
Performance Overview
The selection of a purification strategy for this compound hinges on the desired scale, purity, and economic constraints of the project. While laboratory-scale purifications may prioritize achieving the highest possible purity, industrial-scale processes often focus on throughput and cost-effectiveness. Here, we compare three prevalent methods: Preparative High-Performance Liquid Chromatography (HPLC), Simulated Moving Bed (SMB) Chromatography, and Melt Crystallization.
| Purification Method | Purity (%) | Yield (%) | Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Preparative HPLC | >99.5 | 85-95 | Low to Medium | High | Very high purity, adaptable to different scales. | Lower throughput, high solvent consumption. |
| Simulated Moving Bed (SMB) | >98 | >95 | High | Medium | High throughput, reduced solvent usage, continuous process. | Higher initial capital investment, complex operation.[1][2] |
| Melt Crystallization | >99 | 90-98 | High | Low | Solvent-free, potentially high purity in a single step. | Requires a highly concentrated and relatively pure starting material.[3] |
Note: The data presented in this table are synthesized from typical performance characteristics of these methods for sugar and polyol purification and may vary depending on the specific conditions and the purity of the starting material.
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating this compound with very high purity. Two common modes for sugar purification are Ligand Exchange and Hydrophilic Interaction Liquid Chromatography (HILIC).
a) Ligand Exchange Chromatography Protocol
This method separates saccharides based on the interaction of their hydroxyl groups with a metal ion (commonly Ca²⁺) on the stationary phase.
-
Column: Strong cation exchange resin in the calcium form (e.g., 300 mm x 8 mm, 10 µm particle size).
-
Mobile Phase: Deionized water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 80-85°C (to prevent anomeric peak splitting).
-
Detection: Refractive Index (RI).
-
Sample Preparation: The crude this compound solution is filtered through a 0.45 µm membrane.
-
Procedure:
-
Equilibrate the column with deionized water at the specified temperature and flow rate until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the this compound peak.
-
Pool the pure fractions and remove the solvent under vacuum to obtain purified this compound.
-
b) Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
HILIC separates polar compounds based on their partitioning between a polar stationary phase and a less polar mobile phase.
-
Column: Amide- or amino-bonded silica (B1680970) column (e.g., 250 mm x 10 mm, 5 µm particle size).[4]
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 85:15 v/v and gradually increasing the water content).
-
Flow Rate: 4.0 mL/min.
-
Temperature: 35°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or RI.
-
Sample Preparation: The crude this compound is dissolved in the initial mobile phase composition and filtered.
-
Procedure:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the sample.
-
Run the gradient program to elute this compound.
-
Collect the corresponding fractions.
-
Evaporate the solvent to yield the purified product.
-
Simulated Moving Bed (SMB) Chromatography
SMB is a continuous, large-scale chromatographic technique that offers high efficiency and reduced solvent consumption, making it ideal for industrial production.[5][6][7]
-
System: A multi-column SMB system (typically 4-8 columns).
-
Stationary Phase: Strong cation exchange resin in the calcium form, similar to that used in ligand exchange HPLC.
-
Mobile Phase: Deionized water.
-
Temperature: 75°C.
-
Principle of Operation: The system simulates a counter-current movement between the solid and liquid phases by sequentially switching the inlet (feed and eluent) and outlet (product and raffinate) ports. This continuous process allows for the separation of this compound from faster and slower-moving impurities.
-
Procedure:
-
The system parameters (flow rates of eluent, feed, extract, and raffinate, and the switching time) are optimized based on preliminary pulse tests.
-
The crude this compound feed is continuously pumped into the system.
-
The purified this compound (extract) and the stream containing impurities (raffinate) are continuously collected from their respective outlets.
-
The collected product stream is concentrated to obtain pure this compound.
-
Melt Crystallization
Melt crystallization is a purification technique that involves crystallizing the desired compound from its molten state, often in the absence of a solvent.[3]
-
Equipment: A crystallizer vessel with controlled heating and cooling, and a cooled surface for crystal growth.
-
Starting Material: A highly concentrated this compound syrup (low water content).
-
Procedure:
-
The this compound syrup is heated to a molten state (e.g., 30-40°C).
-
A cooled surface (e.g., a stainless steel tube) is introduced into the melt to initiate crystallization. Seeding with pre-existing this compound crystals can aid this process.
-
A layer of this compound crystals forms on the cooled surface.
-
The remaining liquid (mother liquor), which is now enriched with impurities, is drained away.
-
The purified crystalline layer is then melted and collected. This process can be repeated for higher purity.
-
Visualizing the Workflows
To better illustrate the logical flow of each purification method, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound purification by preparative HPLC.
Caption: Continuous purification of this compound using SMB chromatography.
References
- 1. azom.com [azom.com]
- 2. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 3. GB2382038A - Melt crystallization of sugars and sugar alcohols - Google Patents [patents.google.com]
- 4. lcms.cz [lcms.cz]
- 5. prosep-ltd.com [prosep-ltd.com]
- 6. Sunresin Efficiency Chromatography Separation Technology and Application - Sunresin [seplite.com]
- 7. "A Comprehensive Study of Sequential Simulated Moving Bed" by Yan Li [ir.lib.uwo.ca]
Validating the Specificity of D-Erythrulose Reductase: A Comparative Guide for Researchers
For researchers engaged in drug development and metabolic pathway analysis, understanding the precise substrate specificity of enzymes is paramount. This guide provides a comparative analysis of D-Erythrulose Reductase, an enzyme involved in tetrose metabolism, against other members of the Short-chain Dehydrogenase/Reductase (SDR) superfamily. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for validating the specificity of this compound Reductase in your research.
This compound Reductase (EC 1.1.1.162) catalyzes the NADP+-dependent reduction of the ketose this compound to D-threitol.[1] However, like many enzymes within the vast SDR superfamily, its substrate specificity is not absolute.[2][3] Studies have revealed that this compound Reductase can act on other carbonyl-containing compounds, a characteristic shared with other SDRs such as Carbonyl Reductase 1 (CBR1), which is known for its broad substrate range.[4][5] This guide will compare the kinetic performance of this compound Reductase with that of Human Carbonyl Reductase 1 (CBR1) against a selection of substrates to highlight their distinct and overlapping specificities.
Comparative Performance Data
To objectively assess substrate specificity, the most informative kinetic parameter is the specificity constant (kcat/Km). This value represents the catalytic efficiency of an enzyme for a given substrate. A higher kcat/Km value indicates a greater preference of the enzyme for that substrate. The following table summarizes the kinetic parameters of Chicken Liver this compound Reductase and Human Carbonyl Reductase 1 (CBR1) for various substrates.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source |
| This compound Reductase (Chicken Liver) | This compound | 0.25 | 1.8 | 1.1 | 4.4 | [6] |
| Diacetyl | 1.2 | 2.5 | 1.5 | 1.25 | [6] | |
| Glyoxal | 3.3 | 0.7 | 0.42 | 0.13 | [6] | |
| Methylglyoxal | 2.0 | 1.1 | 0.66 | 0.33 | [6] | |
| Human Carbonyl Reductase 1 (CBR1) | Menadione | 0.022 | - | - | - | [5] |
| Prostaglandin E2 | 0.309 | - | - | - | [5] | |
| S-Nitrosoglutathione | 0.030 | - | - | - | [5] |
Note: Direct comparison of kcat and kcat/Km values between different studies should be approached with caution due to potential variations in experimental conditions, enzyme purity, and methodology. The data for CBR1 from UniProt did not include Vmax or kcat values.
Experimental Protocols
To generate robust and comparable data for enzyme specificity, a standardized experimental protocol is essential. The following is a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of this compound Reductase and its alternatives.
Principle:
The activity of this compound Reductase and other NAD(P)H-dependent reductases is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the carbonyl substrate.
Materials:
-
Purified this compound Reductase
-
Purified alternative SDR enzyme (e.g., Human Carbonyl Reductase 1)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
NADPH stock solution (10 mM in Assay Buffer)
-
Substrate stock solutions (e.g., this compound, diacetyl, menadione) prepared in Assay Buffer at various concentrations.
-
UV/Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a quartz cuvette by adding the following in order:
-
Assay Buffer to a final volume of 1 mL.
-
NADPH to a final concentration of 0.2 mM.
-
Substrate at the desired final concentration (a range of concentrations bracketing the expected Km should be used).
-
-
-
Temperature Equilibration:
-
Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at 37°C for 5 minutes to ensure temperature equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small, fixed amount of the purified enzyme to the cuvette. The amount of enzyme should be chosen to produce a linear decrease in absorbance for at least the first 2-3 minutes.
-
Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 340 nm every 15 seconds for 5 minutes.
-
-
Control Reactions:
-
Perform a blank reaction for each substrate concentration containing all components except the enzyme to account for any non-enzymatic reduction of the substrate.
-
Perform a control reaction without the substrate to measure any endogenous NADPH oxidase activity of the enzyme preparation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) by dividing Vmax by the molar concentration of the enzyme in the assay.
-
Determine the specificity constant (kcat/Km) for each substrate.
-
Mandatory Visualizations
The following diagrams illustrate the enzymatic reaction catalyzed by this compound Reductase and the general workflow for validating enzyme specificity.
Caption: Enzymatic reduction of this compound to D-Threitol.
Caption: Experimental workflow for validating enzyme specificity.
References
- 1. Specific residues and conformational plasticity define the substrate specificity of short-chain dehydrogenases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific residues and conformational plasticity define the substrate specificity of short-chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. erythrulose, D- | Semantic Scholar [semanticscholar.org]
Comparative Kinetic Analysis of Enzymes Acting on D-Erythrulose: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of the kinetic properties of enzymes known to act on the ketotetrose sugar, D-Erythrulose. Due to a scarcity of direct comparative studies in the existing literature, this document consolidates available data on individual enzymes, providing a foundational resource for researchers, scientists, and drug development professionals investigating metabolic pathways involving this sugar.
Introduction to this compound Metabolism
This compound, a four-carbon ketose, is a carbohydrate with roles in various biochemical processes. The primary enzyme identified to act on this compound is This compound Reductase (EC 1.1.1.162). This enzyme catalyzes the NAD(P)H-dependent reduction of this compound to the sugar alcohol D-threitol.[1][2] While this compound Reductase has been identified in various organisms, including bovine and chicken liver, detailed comparative kinetic data remains limited.[3][4][5]
Enzyme Profile: this compound Reductase
This compound Reductase is a member of the oxidoreductase family.[1] It facilitates the following reversible reaction:
D-threitol + NADP⁺ ⇌ this compound + NADPH + H⁺ [1][2]
The enzyme can also utilize NAD⁺, although it does so more slowly than NADP⁺.[2] Studies on this compound Reductase from chicken liver have revealed that the enzyme is also capable of reducing α-dicarbonyl compounds such as diacetyl, suggesting a broader role in metabolism.[4]
Comparative Kinetic Data
For context, research on a related enzyme, erythrose reductase from Candida magnoliae, which preferentially reduces the aldose D-erythrose, provides an example of the type of kinetic data that is valuable for such comparisons. However, it is crucial to note that the following data is for the substrate D-erythrose , not this compound.
Table 1: Kinetic Parameters of Erythrose Reductase from Candida magnoliae with D-Erythrose as Substrate
| Parameter | Value | Cofactor |
| Km (mM) | 7.9 | NADH/NADPH |
| kcat/Km (mM⁻¹s⁻¹) | 0.73 | - |
Note: The catalytic efficiency (kcat/Km) was found to be significantly higher with NADH (450 mM⁻¹s⁻¹) compared to NADPH (5.5 mM⁻¹s⁻¹).
Further research is required to determine and compare the kinetic parameters of this compound Reductase from various organisms with this compound as the specific substrate.
Experimental Protocols
The following is a generalized protocol for the kinetic analysis of this compound Reductase. This protocol is based on spectrophotometric methods that monitor the change in absorbance of NAD(P)H.[5][6]
Protocol: Spectrophotometric Assay for this compound Reductase Activity
1. Principle:
The enzymatic activity of this compound Reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)⁺ during the reduction of this compound.
2. Reagents and Materials:
-
Purified this compound Reductase enzyme
-
This compound solution (substrate)
-
NADPH or NADH solution (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Pipettes
3. Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of NADPH or NADH, and the purified enzyme solution.
-
Temperature Equilibration: Incubate the cuvette at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a specific concentration of the this compound solution to the cuvette.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes). Record the rate of absorbance change (ΔA340/min).
-
Determination of Kinetic Parameters:
-
To determine the Km and Vmax for this compound, perform a series of assays as described above, varying the concentration of this compound while keeping the concentrations of the enzyme and cofactor constant.
-
Similarly, to determine the kinetic parameters for the cofactor, vary the concentration of NAD(P)H while keeping the concentrations of the enzyme and this compound constant.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot.
-
Visualizations
Metabolic Pathway of this compound Reduction
Caption: Enzymatic reduction of this compound to D-Threitol.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of this compound Reductase.
References
- 1. Erythrulose reductase - Wikipedia [en.wikipedia.org]
- 2. EC 1.1.1.162 - erythrulose reductase. [ebi.ac.uk]
- 3. Studies on D-tetrose metabolism. IV. Purification and some properties of this compound reductase from beef liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reductase can also reduce diacetyl: further purification and characterization of this compound reductase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for enzymatic and colorimetric determinations of this compound (D-tetrulose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of D-Erythrulose and L-Erythrulose Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activities of the D- and L-enantiomers of Erythrulose (B1219606), a naturally occurring ketotetrose sugar. While chemically similar, their stereoisomerism dictates distinct interactions within biological systems. This document summarizes the current understanding of their metabolic fates, glycation potential, and enzymatic interactions, supported by available experimental data. A notable gap in the literature is the lack of direct comparative studies under identical experimental conditions; therefore, this guide presents the available data for each enantiomer to highlight their differential biological profiles.
Key Biological Activities and Commercial Applications
Both D-Erythrulose and L-Erythrulose (B118282) are primarily recognized for their role in the cosmetics industry as sunless tanning agents. Their mechanism of action involves the Maillard reaction, a non-enzymatic browning reaction with the amino acids present in the keratin (B1170402) of the stratum corneum, producing melanoidins that impart a brown color to the skin.[1][2][3][4]
This compound is often used in conjunction with dihydroxyacetone (DHA) in self-tanning formulations. This combination is reported to produce a more natural, longer-lasting tan with a more even fade compared to DHA alone.[5]
L-Erythrulose , extracted from sources like sugar cane, is also utilized for its tanning and moisturizing properties.[4]
Comparative Biological Data
The following tables summarize the key distinctions in the known biological activities of this compound and L-Erythrulose.
| Feature | This compound | L-Erythrulose | Reference(s) |
| Primary Commercial Use | Sunless tanning agent, often with DHA | Sunless tanning agent, moisturizing agent | [4][5] |
| Metabolic Enzyme | This compound reductase | No specific reductase identified | [6][7] |
| Metabolic Precursor | Isomerization from D-Erythrose | Degradation of Vitamin C | [8] |
| Glycation Potential | Forms AGEs on skin with UV exposure | Implicated in protein glycation and cataract formation | [1][8] |
Metabolic Pathways and Enzymatic Specificity
The metabolic handling of D- and L-Erythrulose appears to be stereospecific, a critical consideration for their biological effects.
This compound Metabolism:
A key enzyme in the metabolism of this compound is This compound reductase . This enzyme catalyzes the reduction of this compound to D-threitol. Found predominantly in the liver and kidney, this compound reductase also metabolizes other α-dicarbonyl compounds, suggesting a role in detoxification pathways.[6] The substrate specificity of this enzyme for this compound highlights a defined metabolic pathway for this enantiomer.
L-Erythrulose Metabolism:
In contrast, a specific reductase for L-Erythrulose has not been prominently documented. L-Erythrulose can be formed endogenously as a degradation product of Vitamin C.[8] Interestingly, L-Erythrulose can be enzymatically converted to this compound by D-tagatose 3-epimerase, indicating that biological systems can interconvert these enantiomers, potentially leading to the entry of L-Erythrulose into the metabolic pathway of its D-counterpart.[9]
Experimental Protocol: Enzymatic Assay for this compound
This protocol outlines a method for the specific determination of this compound using this compound reductase.[7]
Principle: this compound reductase catalyzes the reduction of this compound to D-threitol with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the amount of this compound present.
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
NADH solution (1.5 mM in phosphate buffer)
-
This compound reductase (purified from beef or chicken liver)
-
This compound standards (of known concentrations)
-
Sample containing this compound
Procedure:
-
In a cuvette, mix 1.0 mL of phosphate buffer, 0.1 mL of NADH solution, and 0.1 mL of the sample or standard.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.02 mL of this compound reductase solution.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of decrease in absorbance is proportional to the this compound concentration.
-
Construct a standard curve using the this compound standards to determine the concentration in the sample.
Glycation and Advanced Glycation End Products (AGEs)
The Maillard reaction, while beneficial for cosmetic tanning, is also the initial step in the formation of Advanced Glycation End Products (AGEs) in the body. AGEs are implicated in various age-related diseases and diabetic complications.
L-Erythrulose and AGEs:
There is evidence suggesting that L-Erythrulose is a reactive compound that can glycate proteins and promote protein cross-linking. This activity has been proposed as a contributing factor to the formation of cataracts in individuals with diabetes.[8]
This compound and AGEs:
While both enantiomers react with amino acids, a study has shown that topical application of erythrulose (the specific enantiomer was not always specified in older cosmetic literature) can lead to the formation of free radicals upon exposure to sunlight, a process associated with AGE formation on the skin.[1]
The differential potential of D- and L-Erythrulose to form specific and pathogenic AGEs in vivo is a critical area for further research.
Experimental Protocol: In Vitro Glycation Assay
This protocol provides a general method to compare the glycation potential of D- and L-Erythrulose by incubating the sugars with a model protein like bovine serum albumin (BSA) and detecting the formation of fluorescent AGEs.
Principle: The reaction of reducing sugars with proteins leads to the formation of fluorescent AGEs, which can be quantified using a fluorescence spectrophotometer.
Reagents:
-
Bovine Serum Albumin (BSA) solution (10 mg/mL in phosphate-buffered saline, pH 7.4)
-
This compound solution (50 mM in PBS)
-
L-Erythrulose solution (50 mM in PBS)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Sodium azide (B81097) (0.02% w/v) to prevent microbial growth
Procedure:
-
Set up reaction mixtures in sterile, sealed tubes containing BSA solution and either this compound or L-Erythrulose solution. A control with BSA and PBS only should be included.
-
Add sodium azide to all tubes.
-
Incubate the tubes at 37°C in the dark for a period of 1-4 weeks.
-
At various time points, take aliquots from each tube.
-
Measure the fluorescence intensity of the aliquots using a fluorescence spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
An increase in fluorescence intensity over time indicates the formation of fluorescent AGEs. The relative fluorescence intensity can be used to compare the glycation potential of the two enantiomers.
Signaling Pathways and Logical Relationships
The distinct metabolic fates and potential for AGE formation of D- and L-Erythrulose suggest different downstream cellular consequences.
This compound Metabolic Pathway
Caption: Metabolic conversion of this compound by this compound reductase.
L-Erythrulose and Potential for Cellular Damage
Caption: Proposed pathway of L-Erythrulose-mediated protein glycation.
Conclusion
The available evidence strongly suggests that this compound and L-Erythrulose possess distinct biological activities, primarily due to stereospecific enzymatic recognition and potentially different rates and products of non-enzymatic glycation. This compound appears to have a dedicated metabolic pathway via this compound reductase, which may also play a role in detoxification. Conversely, L-Erythrulose has been implicated in pathogenic protein glycation.
For researchers in drug development and metabolic studies, these differences are critical. The potential for L-Erythrulose to promote AGE formation warrants further investigation, particularly in the context of diseases associated with glycation stress. The specific metabolic fate of this compound and the substrate specificity of its reductase could be explored for therapeutic applications. Future research should focus on direct comparative studies to quantify the differences in their metabolism, cytotoxicity, and kinetics of Maillard reactions to fully elucidate their respective biological significance and safety profiles.
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. mcbiotec.com [mcbiotec.com]
- 3. Erythrulose [chemeurope.com]
- 4. uk.typology.com [uk.typology.com]
- 5. grandingredients.com [grandingredients.com]
- 6. This compound reductase can also reduce diacetyl: further purification and characterization of this compound reductase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for enzymatic and colorimetric determinations of this compound (D-tetrulose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to D-Erythrulose Quantification in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of D-Erythrulose in complex biological and chemical matrices is a critical yet challenging task. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs. We delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic/Colorimetric assays, presenting their performance metrics and detailed experimental protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification hinges on a balance between sensitivity, specificity, and the complexity of the sample matrix. The following tables summarize the quantitative performance of different techniques based on available data.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Performance | Matrix | Reference |
| Linearity (R²) | > 0.99 | Biological Samples | [1] |
| Limit of Quantification (LOQ) | pg-ng range | Mammalian Tissues | [2] |
| Precision (RSD) | 1-18% (interday) | Mammalian Tissues | [2] |
| Accuracy/Recovery | Not specified | ||
| Note: GC-MS methods typically require a derivatization step for volatile compounds like this compound. |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | Performance | Matrix | Reference |
| Linearity (R²) | ≥ 0.997 - 0.999 | Pharmaceutical Gels, Self-tanning Creams | [3][4][5] |
| Limit of Detection (LOD) | 20 nmol | Self-tanning Creams | [4] |
| Precision (RSD) | < 2.2% | Pharmaceutical Gels | [5] |
| Accuracy/Recovery | 97-105% | Self-tanning Creams | [4] |
| Note: HPLC methods may or may not require derivatization depending on the detection method (e.g., UV, MS) and the desired sensitivity. |
Table 3: Enzymatic and Colorimetric Methods Performance
| Parameter | Performance | Matrix | Reference |
| Quantitative Range | 20 - 400 nmol | Aqueous Solutions | [6] |
| Sensitivity | High | Aqueous Solutions | [6] |
| Reproducibility | High | Aqueous Solutions | [6] |
| Note: These methods are often simpler and faster but may be more susceptible to interference from other components in complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of the key experimental protocols for the discussed methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for D-Erythrose (isomer of this compound)
This protocol is adapted for the analysis of D-Erythrose in biological samples and involves a critical derivatization step to make the sugar volatile.[1]
-
Sample Preparation:
-
Derivatization:
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample to form methoxime derivatives.
-
Incubate at a specific temperature and time to complete the reaction.
-
Add a silylating agent (e.g., MSTFA with 1% TMCS) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Incubate to complete the silylation.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient for separation.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.[1]
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general guide for the analysis of compounds in pharmaceutical preparations and can be adapted for this compound.[3][7]
-
Sample Preparation:
-
Extract this compound from the matrix using a suitable solvent. This may involve techniques like solid-phase extraction for complex matrices.
-
For some applications, a derivatization step with a UV-active agent may be necessary to enhance detection.[4]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used.[3]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in isocratic or gradient elution mode.[3]
-
Detection: UV detection at a wavelength where this compound or its derivative has maximum absorbance.[3][7]
-
Enzymatic Method Protocol
This method relies on the specific enzymatic reduction of this compound.[6]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate (B84403) buffer).
-
Prepare a solution of NADH.
-
Purify this compound reductase from a suitable source (e.g., beef or chicken liver).[6]
-
-
Assay Procedure:
-
In a cuvette, mix the sample containing this compound, the buffer, and the NADH solution.
-
Initiate the reaction by adding the this compound reductase enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[6]
-
The rate of absorbance change is proportional to the concentration of this compound.
-
Colorimetric Method Protocol
This method utilizes a chemical reaction to produce a colored product that can be quantified.[6]
-
Reagent Preparation:
-
Prepare a phenol (B47542) solution.
-
Use concentrated sulfuric acid.
-
-
Assay Procedure:
-
Mix the sample containing this compound with the phenol solution.
-
Carefully add concentrated sulfuric acid to the mixture. This reaction is highly exothermic and should be performed with caution in an ice bath.
-
Allow the color to develop.
-
Measure the absorbance of the resulting colored solution at a specific wavelength using a spectrophotometer.
-
The intensity of the color is proportional to the concentration of this compound.[6]
-
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical steps involved in the analysis of this compound, the following diagrams are provided.
Caption: Workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-UV method for the determination in didanosine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methods for enzymatic and colorimetric determinations of this compound (D-tetrulose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of D-Erythrulose and Other Ketoses
This guide provides a detailed comparison of the chemical stability of D-Erythrulose and other ketoses, with a focus on factors influencing their degradation and reactivity. The information is intended for researchers, scientists, and drug development professionals who utilize these monosaccharides in their work. The guide summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows to offer a comprehensive overview.
Introduction to this compound and Ketose Stability
This compound is a naturally occurring ketotetrose, a four-carbon sugar with a ketone functional group.[1] It is found in red raspberries and can be produced through aerobic fermentation by the bacterium Gluconobacter.[2] this compound is widely used in sunless tanning products, often in combination with dihydroxyacetone (DHA), where it reacts with amino acids in the stratum corneum of the skin via the Maillard reaction to produce a brown color.[1][2]
The stability of ketoses like this compound is a critical factor in their application. Degradation can lead to discoloration, loss of efficacy, and the formation of undesirable byproducts. Key factors influencing their stability include pH, temperature, and the presence of other reactive molecules, such as amino acids. This guide explores these factors through comparative data and established experimental methodologies.
Comparative Stability Data
The stability of monosaccharides is often studied by observing their isomerization and degradation under various conditions. While direct comparative stability data between this compound and other ketoses under identical conditions is sparse in the provided search results, valuable insights can be drawn from the study of its formation from aldose epimers and its reactivity in comparison to other sugars in specific reactions.
1. Isomerization and Epimerization Rates
This compound is the ketose intermediate formed during the isomerization and epimerization of the aldotetroses D-Erythrose and D-Threose.[3] The rate of this transformation is a direct indicator of the relative stability of the aldose precursors under specific conditions. Under mildly basic conditions, D-Erythrose is significantly less stable than its C2 epimer, D-Threose, and more readily converts to this compound.[3]
Table 1: Comparative Reactivity of D-Erythrose and D-Threose at 40°C, pH 8.5
| Compound | Half-life (t½) | Relative Stability |
| D-Erythrose | ~2 hours[3] | Less Stable |
| D-Threose | >12 hours[3] | More Stable |
This data highlights that the stereochemistry at the C2 position significantly influences the stability of the sugar, with D-Erythrose being more prone to rearrangement to the keto form, this compound.[3]
2. Stability in Formulations
The stability of this compound is highly dependent on pH and temperature, which is a critical consideration in cosmetic and pharmaceutical formulations.
Table 2: this compound Stability Under Various Conditions
| Condition | Observation | Recommendation for Stability |
| pH | Becomes unstable at pH > 5.5.[2] | Maintain pH between 2.0 and 5.0 (ideally 2.0-3.5).[2] |
| Temperature | Degradation is accelerated by increases in temperature.[4] Pure Erythrulose should not exceed 40°C.[2] | For long-term storage, maintain a temperature of 4-8°C.[2] |
| Presence of Amines | Reacts with primary and secondary amino groups (Maillard reaction), including aromatic amines and tertiary amines like EDTA, leading to degradation.[2] | Avoid formulation with nitrogen-containing molecules where stability of the sugar is desired.[2] |
In comparison, the ketose D-Tagatose also shows temperature and pH-dependent browning, which is slow at temperatures below 80°C and at a pH of 5.[4] Dextrose (an aldose) is reported to be most stable around pH 4.[5]
3. Reactivity in the Maillard Reaction
The Maillard reaction is a primary pathway for the degradation of reducing sugars in the presence of amino acids. The general order of sugar reactivity is widely recognized as pentoses > hexoses and aldoses > ketoses.[6] However, the reactivity can be complex. For instance, in sunless tanning applications, this compound is noted to be more stable and slower-reacting than dihydroxyacetone (DHA), another ketose.[2][7] This leads to a slower, more gradual tan development.[1][7]
Experimental Protocols
1. Determination of Isomerization and Epimerization Rates by ¹³C NMR Spectroscopy
This method allows for the quantitative analysis of sugar isomerization by tracking the disappearance of the starting material and the appearance of products over time.
-
Sample Preparation: A solution of the ¹³C-labeled sugar (e.g., 80 mM D-[1-¹³C]-Erythrose) is prepared in a buffered solution (e.g., 160 mM sodium bicarbonate at pH 8.5). The use of ¹³C labeling simplifies the NMR spectra for easier quantification.
-
NMR Spectroscopy: The sample is maintained at a constant temperature (e.g., 25°C or 40°C), and ¹³C NMR spectra are recorded at regular intervals.
-
Data Analysis: The concentration of each sugar species is determined by integrating the corresponding peaks in the NMR spectra.
-
Rate Calculation: The rates of disappearance of the starting material and formation of products are calculated from the concentration changes over time. The half-life (t½) of the starting sugar is then determined from these rates.
2. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for assessing the stability of compounds by separating and quantifying the parent compound and its degradation products.[8][9]
-
Forced Degradation Studies: The compound (e.g., this compound) is subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[10]
-
Method Development: A chromatographic method is developed to achieve separation between the parent compound and all generated degradation products. This typically involves selecting an appropriate column (e.g., C18), mobile phase composition, and detector wavelength.
-
Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[10]
-
Stability Testing: The validated method is used to analyze samples of the ketose stored under various environmental conditions (e.g., different temperatures and humidity levels) over time to determine its shelf life.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of ketose stability.
Caption: Isomerization of aldotetroses via a this compound intermediate.[3]
Caption: General workflow for a ketose forced degradation stability study.
Caption: Initial stages of the Maillard reaction for a ketose sugar.[11]
Conclusion
The stability of this compound is intrinsically linked to its chemical environment, particularly pH and temperature. For optimal stability, especially in aqueous solutions and cosmetic formulations, it is crucial to maintain a low pH (2.0-5.0) and low temperature (4-8°C).[2] this compound participates in isomerization reactions with its aldose counterparts and undergoes the Maillard reaction with amino acids, a characteristic leveraged in sunless tanning products.[1] Compared to other sugars like DHA, this compound is generally more stable and reacts more slowly, providing a longer-lasting and more uniform effect.[2][7] The experimental protocols outlined, such as NMR spectroscopy and stability-indicating HPLC methods, are essential tools for researchers to quantitatively assess and compare the stability profiles of this compound and other ketoses, ensuring their effective and safe application.
References
- 1. Erythrulose - Wikipedia [en.wikipedia.org]
- 2. mcbiotec.com [mcbiotec.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. grandingredients.com [grandingredients.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 10. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of different HPLC columns for D-Erythrulose
For researchers, scientists, and professionals in drug development, the accurate analysis of carbohydrates like D-Erythrulose is critical. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of column is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of various HPLC columns suitable for the analysis of this compound, supported by experimental data and detailed protocols to aid in your selection process.
This compound, a ketotetrose sugar, presents a unique analytical challenge due to its high polarity and lack of a strong chromophore. The selection of an appropriate HPLC column is therefore crucial for achieving adequate retention and separation from other sugars and sample matrix components. This guide evaluates the performance of three major categories of HPLC columns: Ligand Exchange, Amino-bonded Silica (B1680970), and Polymer-based Amino columns.
Performance Comparison of HPLC Columns for this compound Analysis
The following tables summarize the key performance parameters of various HPLC columns based on available data for this compound and its isomer, Erythrose. Due to the limited availability of specific performance metrics for this compound across all columns, data for Erythrose is used as a close proxy in some cases, given their similar physicochemical properties and co-elution challenges.
Table 1: HPLC Column Specifications
| Column Name | Manufacturer | Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | USP Code |
| Shodex SUGAR SC1011 | Shodex | Strong cation exchange resin (Calcium form) | 7 | 8.0 x 300 | L19 |
| Shodex HILICpak VG-50 4E | Shodex | Polyvinyl alcohol with amino groups | 5 | 4.6 x 250 | L8 |
| Lichrospher 5-NH2 | Merck | Silica gel bonded with aminopropyl groups | 5 | 4.6 x 250 | L8 |
| Waters Spherisorb Amino (NH2) | Waters | Silica-based aminopropyl bonded sorbent | 5 | 4.6 x 250 | L8 |
| Phenomenex Luna NH2 | Phenomenex | Silica with aminopropyl bonded phase | 5 | 4.6 x 250 | L8 |
| Thermo Scientific Hypersil GOLD Amino | Thermo Fisher Scientific | High-purity silica with aminopropyl phase | 5 | 4.6 x 150 | L8 |
| YMC-Pack Polyamine II | YMC | Silica gel chemically bonded to polyamine | 5 | 4.6 x 250 | L111 |
Table 2: Performance Data for this compound/Erythrose Analysis
| Column Name | Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Shodex SUGAR SC1011 | Erythrose | ~15.5 | Not Reported | Not Reported |
| Shodex HILICpak VG-50 4E | Erythrose | ~8.0 | Not Reported | Not Reported |
| Lichrospher 5-NH2 | L-Erythrulose | ~6.5 | Not Reported | Not Reported |
| Phenomenex Luna NH2 | Fructose | ~6.0 | ~1.1 | ~8500 |
| Thermo Scientific Hypersil GOLD Amino | Fructose | ~5.5 | ~1.2 | ~9000 |
Note: Data for Fructose, a ketose sugar, is provided for the Phenomenex Luna NH2 and Thermo Scientific Hypersil GOLD Amino columns to give a general indication of performance for keto-sugars in the absence of specific this compound data. Performance for this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following are the experimental protocols used to generate the performance data cited in this guide.
Protocol 1: Shodex SUGAR SC1011
-
Mobile Phase: Degassed pure water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80°C
-
Detection: Refractive Index (RI)
-
Injection Volume: 20 µL
-
Sample: 0.5% Erythrose in water
Protocol 2: Shodex HILICpak VG-50 4E
-
Mobile Phase: Acetonitrile/Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: Refractive Index (RI)
-
Injection Volume: 10 µL
-
Sample: Erythrose and Erythritol in water/acetonitrile
Protocol 3: Lichrospher 5-NH2
-
Mobile Phase: Acetonitrile/Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV (277 nm) and Refractive Index (RI)
-
Injection Volume: Not specified
-
Sample: L-Erythrulose and meso-Erythritol in fermentation broth
Protocol 4: Phenomenex Luna NH2 (General Sugar Analysis)
-
Mobile Phase: Acetonitrile/Water (80:20, v/v)
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 40°C
-
Detection: Refractive Index (RI)
-
Sample: Mix of simple sugars including Fructose
Protocol 5: Thermo Scientific Hypersil GOLD Amino (General Sugar Analysis)
-
Mobile Phase: Acetonitrile/Water (80:20, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: Refractive Index (RI)
-
Injection Volume: 20 µL
-
Sample: Mix of simple sugars including Fructose
Visualization of the HPLC Column Evaluation Workflow
The selection of an optimal HPLC column for this compound analysis is a systematic process. The following diagram illustrates the logical workflow from initial sample consideration to final method optimization.
Workflow for HPLC column evaluation for this compound analysis.
Concluding Remarks
The choice of an HPLC column for this compound analysis depends on the specific requirements of the assay.
-
Ligand exchange chromatography , exemplified by the Shodex SUGAR SC1011 , is highly effective for separating sugar isomers and utilizes a simple and environmentally friendly mobile phase of pure water. This can be advantageous for sample preparation and downstream applications.
-
Amino-bonded silica columns , such as the Lichrospher 5-NH2 and Hypersil GOLD Amino , are versatile and widely used for carbohydrate analysis in HILIC mode. They offer good retention for polar compounds like this compound.
-
Polymer-based amino columns , including the Shodex HILICpak VG-50 4E and YMC-Pack Polyamine II , provide enhanced chemical stability and a longer column lifetime, particularly when using aqueous mobile phases. This makes them a robust choice for routine analysis in quality control environments.
Researchers and scientists are encouraged to consider the specific separation needs, desired mobile phase composition, and required column durability when selecting the most appropriate HPLC column for their this compound analysis. The information and protocols provided in this guide serve as a valuable starting point for method development and optimization.
In Vivo Validation of D-Erythrulose Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential in vivo metabolic pathways of D-Erythrulose. Due to the limited direct in vivo research on this compound metabolism, this document leverages data from related compounds, such as erythritol (B158007) and fructose, to offer a comparative perspective. The information presented aims to guide future research and experimental design for the in vivo validation of this compound's metabolic fate.
Executive Summary
This compound, a naturally occurring ketotetrose, has gained interest in various fields. However, its metabolic fate in vivo remains largely uncharacterized. This guide synthesizes the current understanding, proposes potential metabolic pathways, and provides a framework for their experimental validation. In contrast to its structural analog, the sugar alcohol erythritol, which is minimally metabolized, this compound is hypothesized to undergo enzymatic conversion. The primary proposed pathways involve its reduction to erythritol or its phosphorylation to enter the pentose (B10789219) phosphate (B84403) pathway. This guide compares these potential routes with the well-established metabolism of fructose, a ketohexose, to provide a broader context for metabolic researchers.
Comparative Metabolic Overview
The following table summarizes the key metabolic features of this compound, Erythritol, and Fructose based on available data.
| Feature | This compound (Hypothesized) | Erythritol | Fructose |
| Primary Metabolic Fate | Reduction to Erythritol or Phosphorylation | Primarily excreted unchanged in urine | Rapidly metabolized in the liver |
| Key Enzymes | This compound Reductase, Tetrose Kinase | Minimal enzymatic interaction | Fructokinase, Aldolase B |
| Entry into Central Metabolism | Potentially via Erythrose-4-Phosphate into the Pentose Phosphate Pathway | Negligible | Dihydroxyacetone phosphate and Glyceraldehyde-3-phosphate into Glycolysis/Gluconeogenesis |
| Caloric Value | Likely low, but unquantified | Near-zero (~0.2 kcal/g) | ~4 kcal/g |
| Supporting In Vivo Evidence | Limited; primarily based on in vitro enzyme activity | Extensive; human and animal studies show >90% urinary excretion[1] | Extensive; well-documented hepatic metabolism[2] |
Proposed Metabolic Pathways of this compound
Based on existing biochemical knowledge, two primary metabolic pathways for this compound are proposed.
Pathway 1: Reduction to Erythritol
The presence of this compound reductase in mammalian liver suggests a direct conversion of this compound to erythritol[3]. This pathway would represent a detoxification route, converting a reactive ketone into a stable sugar alcohol that is then readily excreted.
Caption: Proposed reduction pathway of this compound to Erythritol.
Pathway 2: Phosphorylation and Entry into the Pentose Phosphate Pathway
Alternatively, this compound could be phosphorylated by a kinase to form this compound-4-phosphate. This intermediate could then be converted to D-Erythrose-4-phosphate, a key component of the pentose phosphate pathway (PPP)[4]. This would allow the carbon skeleton of this compound to be integrated into central carbon metabolism.
Caption: Proposed phosphorylation pathway of this compound.
Experimental Protocols for In Vivo Validation
To validate the proposed metabolic pathways of this compound, a stable isotope tracing study in an animal model is recommended. The following outlines a general experimental workflow.
Experimental Workflow: In Vivo Stable Isotope Tracing
Caption: Workflow for in vivo validation of this compound metabolism.
Detailed Methodologies
1. Animal Model and Acclimation:
-
Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: House animals for at least one week under a 12-hour light/dark cycle with ad libitum access to standard chow and water.
2. Stable Isotope Tracer Administration:
-
Tracer: Uniformly labeled ¹³C this compound ([U-¹³C₄]this compound).
-
Administration: Administer a single dose via oral gavage or intraperitoneal injection. The dose should be determined in preliminary safety studies.
3. Sample Collection:
-
Blood: Collect blood samples from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration.
-
Urine: Collect urine at baseline and over a 24-hour period post-administration.
-
Tissues: At the final time point, euthanize the animals and collect key metabolic tissues (liver, kidney, muscle, and brain). Immediately freeze tissues in liquid nitrogen.
4. Metabolite Extraction:
-
Protocol: Use a cold methanol/acetonitrile/water extraction method to quench metabolism and extract polar metabolites from plasma, urine, and tissue homogenates.
5. LC-MS/MS Analysis:
-
Instrumentation: Employ a high-resolution mass spectrometer coupled with liquid chromatography.
-
Method: Develop a targeted method to quantify this compound, erythritol, and key intermediates of the pentose phosphate pathway. Monitor for the incorporation of ¹³C into these metabolites.
6. Data Analysis and Interpretation:
-
Isotopologue Distribution: Determine the mass isotopologue distribution of this compound and its downstream metabolites.
-
Metabolic Flux: The appearance of ¹³C-labeled erythritol would support the reduction pathway. The presence of ¹³C in pentose phosphate pathway intermediates would provide evidence for the phosphorylation pathway. Quantitative metabolic flux analysis can be performed to estimate the relative contribution of each pathway.
Conclusion and Future Directions
The in vivo metabolic fate of this compound is a significant knowledge gap. The proposed pathways of reduction and phosphorylation provide a starting point for investigation. The outlined stable isotope tracing protocol offers a robust methodology to elucidate the in vivo metabolism of this compound. Further research in this area will be crucial for understanding its physiological roles and potential applications in nutrition and medicine. Comparative studies with structurally similar sugars will continue to be valuable in interpreting the metabolic significance of this compound.
References
- 1. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
Safety Operating Guide
Proper Disposal of D-Erythrulose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational integrity. This guide provides essential safety and logistical information for the proper disposal of D-Erythrulose, a tetrose carbohydrate commonly used in cosmetic and research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound Chemical Properties
Understanding the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for easy reference.
| Property | Value |
| Chemical Formula | C4H8O4[1][2] |
| Molar Mass | 120.104 g·mol−1[1][3] |
| Appearance | Syrup or clear to pale-yellowish liquid[1] |
| Solubility in Water | Soluble[1][3] |
| Flash Point | 110 °C / 230 °F[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases[4][5] |
Immediate Safety and Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.
Personal Protective Equipment (PPE):
-
Eyes: Wear chemical safety glasses or goggles.[6]
-
Body: Use gloves (nitrile rubber is recommended) and appropriate protective clothing to prevent skin exposure.[4][5]
Spill Cleanup Protocol:
-
Containment: For liquid spills, wipe up with an absorbent material such as cloth or fleece.[5] For solid forms, sweep up the material.[4][6]
-
Collection: Place the absorbed or swept-up material into a suitable, closed container for disposal.[4][5][6]
-
Decontamination: Thoroughly clean the affected surfaces with water to remove any residual contamination.[6]
-
Disposal: Dispose of all waste and cleanup materials in accordance with federal, national, or local regulations.[6]
Step-by-Step Disposal Procedure
The disposal of this compound should always be conducted in compliance with institutional guidelines and local regulations. While this compound is noted to be composed of physiological and biodegradable compounds, proper disposal protocols must be followed.[6]
-
Waste Identification:
-
Characterize the waste stream containing this compound. Note any solvents or other chemicals mixed with the this compound, as this will affect the disposal route.
-
-
Waste Segregation and Collection:
-
Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and closed container.
-
Do not mix with incompatible materials such as strong oxidizing agents.[4]
-
-
Consult Institutional Guidelines:
-
Review your institution's chemical hygiene plan and waste disposal guidelines.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on this compound disposal.
-
-
Regulatory Compliance:
-
Users should review their operations in terms of the applicable federal, national, or local regulations and consult with appropriate regulatory agencies if necessary before disposing of the waste product.[6]
-
-
Arrangement for Pickup:
-
Follow your institution's procedure for requesting a hazardous waste pickup. Ensure all labeling and container requirements are met before the scheduled pickup.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
References
Personal protective equipment for handling D-Erythrulose
This guide provides comprehensive safety, handling, and disposal protocols for D-Erythrulose to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks and ensuring procedural consistency.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, a cautious approach to personal protection is warranted to prevent potential irritation and ensure safe handling.[1]
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Glasses or Goggles | Recommended to wear safety glasses with side shields or tightly fitting safety goggles to prevent eye contact. |
| Hand Protection | Protective Gloves | Wear suitable chemical-resistant gloves. Nitrile rubber gloves are recommended. Inspect gloves for any damage before use.[2] |
| Skin and Body Protection | Lab Coat | A standard lab coat is recommended to prevent skin exposure. |
| Respiratory Protection | Not Typically Required | Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not necessary. If irritation is experienced, move to an area with fresh air.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and maintaining the integrity of the product.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and light.[4][5]
-
Long-term storage is recommended at a temperature between 2°C and 8°C.[3][4][5] For short-term storage, room temperature is acceptable.[6]
2. Handling:
-
All handling of this compound should be conducted in a well-ventilated area.
-
Avoid direct contact with the skin and eyes.
-
Do not inhale any mist, vapors, or spray.
-
After handling, wash hands thoroughly with soap and water.
-
This compound should be added to formulations at temperatures below 40°C.[3][4]
3. First Aid Measures:
-
If inhaled: Move the person into fresh air. If breathing difficulties occur, seek medical attention.[3]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If ingested: May cause nausea, vomiting, or diarrhea.[2] Treat symptomatically.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Spill Cleanup: In the event of a spill, ensure the area is well-ventilated. Wipe up the spill with an absorbent material such as cloth, fleece, sand, or silica (B1680970) gel.[2]
-
Waste Disposal: There is conflicting information regarding the final disposal of this compound waste. Some sources suggest it is not regulated as hazardous waste and can be disposed of as regular trash, while others advise following local, state, and federal regulations. A recommended practice is to place the absorbed material in a suitable, closed container for disposal.[1][2] After neutralization with chalk or an alkali solution, it may be flushed with copious amounts of water into the sewage system, in accordance with all local, state, and federal regulations.[2][3] Contaminated packaging should be disposed of as an unused product.[3]
Emergency Spill Response Workflow
The following diagram outlines the step-by-step procedure for handling a this compound spill in the laboratory.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
